4-Ethylbenzoic acid
Description
Properties
IUPAC Name |
4-ethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVKTHRQIXSMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073212 | |
| Record name | Benzoic acid, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Ethylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
619-64-7 | |
| Record name | 4-Ethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 619-64-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TKM8P0G6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Ethylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
112 - 113 °C | |
| Record name | 4-Ethylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physical properties of 4-Ethylbenzoic acid
An In-depth Technical Guide to the Physical Properties of 4-Ethylbenzoic Acid
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 619-64-7). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document details key quantitative data, experimental protocols for their determination, and visual workflows for clarity.
Physicochemical Properties
This compound is a white to beige crystalline solid.[1][2][3] It is an aromatic carboxylic acid, featuring an ethyl group at the para-position of the benzoic acid structure.[2] This substitution influences its physical properties, such as solubility and reactivity. The compound is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals like pesticides, dyes, and specialty polymers.[1][2][4]
Summary of Quantitative Data
The key physical and chemical properties of this compound are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to beige powder/solid | [1][2][3] |
| Molecular Formula | C₉H₁₀O₂ | [2][3] |
| Molecular Weight | 150.17 g/mol | |
| Melting Point | 112-113 °C | [1][4][5] |
| Boiling Point | 270.3 ± 19.0 °C (at 760 mmHg) | [3][6] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Vapor Pressure | 0.0 ± 0.6 mmHg (at 25 °C) | [6] |
| Flash Point | 125.1 ± 16.2 °C |[6] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Source(s) |
|---|---|---|
| Water Solubility | Insoluble / 0.73 g/L (predicted) | [1][7][8] |
| Solubility in Organic Solvents | Soluble in benzene (B151609) and toluene | [1][4] |
| pKa (Acid Dissociation Constant) | 4.25 - 4.35 | [3][7][8] |
| LogP (Octanol-Water Partition Coefficient) | 2.89 |[5][8] |
Experimental Protocols
This section details the standard methodologies for determining the key physical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a crystalline solid.[9] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[9]
Principle: A small, finely powdered sample of the organic solid is heated slowly in a capillary tube attached to a thermometer. The temperatures at which melting begins and is complete are recorded as the melting range.[9][10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[9]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is crushed into a fine powder using a mortar and pestle.[11]
-
Capillary Loading: The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 cm.[10][11]
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[9]
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (112°C).
-
Measurement: The heating rate is then reduced to about 2°C per minute to allow for thermal equilibrium.[9]
-
Data Recording: The temperature at which the first drop of liquid appears (t1) and the temperature at which the entire sample becomes a clear liquid (t2) are recorded. This (t1-t2) is the melting range.[10][11]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid. For a solid like this compound, this determination would follow a melting step or distillation of a solution.
Principle: A small test tube containing the liquid is heated along with an inverted, sealed capillary tube. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, observed as a continuous stream of bubbles emerging from the capillary.[12]
Apparatus:
-
Thiele tube or aluminum heating block[12]
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Setup: A few milliliters of the liquid are placed in the fusion tube. A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid.[13]
-
Heating: The apparatus, holding the fusion tube and a thermometer, is heated slowly and uniformly.[12]
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.
-
Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[14]
Caption: Workflow for Boiling Point Determination.
Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[15]
Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.[15]
Apparatus:
-
Flask with a stopper
-
Shaker or agitator (e.g., orbital shaker)
-
Constant temperature bath
-
Filtration system (e.g., syringe filter)
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.
-
Equilibration: The flask is sealed and placed in a constant temperature bath on a shaker. It is agitated for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to let undissolved solid settle. A sample of the supernatant is carefully withdrawn and filtered to remove all solid particles.
-
Analysis: The concentration of this compound in the clear, filtered solution is determined using a suitable analytical technique. This concentration represents the solubility at that temperature.[16]
Caption: Workflow for Solubility Determination.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of an acid or base.[17]
Principle: The compound is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture) and titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which the acid is half-neutralized.[18]
Apparatus:
-
pH meter with an electrode
-
Buret
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation: A known quantity of this compound is dissolved in a known volume of solvent.
-
Titration Setup: The beaker containing the acid solution and a magnetic stir bar is placed on a stirrer, and the pH electrode is immersed in the solution.
-
Titration: The standard base solution is added in small, precise increments from the buret. After each addition, the solution is allowed to stabilize, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is determined from the pH value at the half-equivalence point (the point where half the volume of base needed to reach the equivalence point has been added).[17]
Caption: Workflow for pKa Determination via Titration.
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Table 3: Key Spectroscopic Data References
| Spectroscopy Type | Reference |
|---|---|
| ¹H NMR | [5] |
| ¹³C NMR | [5] |
| Mass Spectrometry (GC-MS) | [5] |
| Infrared (IR) Spectroscopy |[5] |
General Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field. The chemical shifts (δ) of the hydrogen (¹H) and carbon (¹³C) nuclei provide detailed information about the molecular structure.[19]
-
Mass Spectrometry (MS): The sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. This provides the molecular weight and information about the fragmentation pattern of the molecule.[20][21]
-
Infrared (IR) Spectroscopy: IR radiation is passed through the sample. The absorption of specific frequencies corresponds to the vibrational frequencies of the chemical bonds (e.g., C=O, O-H, C-H), identifying the functional groups present.
References
- 1. This compound | 619-64-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
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- 5. This compound | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. Showing Compound this compound (FDB022844) - FooDB [foodb.ca]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0002097) [hmdb.ca]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. scribd.com [scribd.com]
- 11. byjus.com [byjus.com]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. byjus.com [byjus.com]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. researchgate.net [researchgate.net]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. fiveable.me [fiveable.me]
- 21. chem.libretexts.org [chem.libretexts.org]
4-Ethylbenzoic acid CAS number 619-64-7
An In-depth Technical Guide to 4-Ethylbenzoic Acid
CAS Number: 619-64-7
This technical guide provides a comprehensive overview of this compound, a versatile aromatic carboxylic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details its physicochemical properties, spectral data, synthesis protocols, key applications, and known biological activities.
Chemical and Physical Properties
This compound is a white to beige crystalline solid at room temperature.[1] It is a member of the benzoic acids class of organic compounds, characterized by a benzene (B151609) ring substituted with a carboxyl group and an ethyl group at the para position.[2][3] Its structural properties make it a valuable intermediate in various chemical syntheses.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 619-64-7 | [2][4][6] |
| Molecular Formula | C₉H₁₀O₂ | [2][6][7] |
| Molecular Weight | 150.17 g/mol | [2][4][7] |
| Appearance | White to beige powder/solid | [1][4][6] |
| Melting Point | 111-115 °C | [4] |
| Boiling Point | ~270-271 °C | [6][7] |
| Density | ~1.1 g/cm³ | [7] |
| pKa | 4.25 - 4.35 (at 25°C) | [3] |
| LogP | 2.77 - 2.89 | [2][3] |
| Solubility | Insoluble in water.[1] Soluble in benzene, toluene, chloroform (B151607) (sparingly), and methanol (B129727) (slightly).[1] | |
| Vapor Pressure | 0.00338 mmHg at 25°C | |
| Flash Point | ~125.1 °C | [7] |
Spectral Information
Spectral data is crucial for the identification and characterization of this compound.
Table 2: Spectral Data for this compound
| Technique | Key Data Points and Observations | Source(s) |
| ¹H NMR | Spectra available, showing characteristic peaks for the ethyl and aromatic protons.[2] Shifts (ppm) in Water (pH 7.00): 1.21 (t), 2.68 (q), 7.35 (d), 7.80 (d).[2] | [8] |
| ¹³C NMR | Spectra available. | [2][9] |
| Mass Spectrometry | GC-MS and MS-MS data are available, showing a molecular ion peak corresponding to its molecular weight.[2][10] | [11] |
| Infrared (IR) Spectroscopy | FTIR, ATR-IR, and Vapor Phase IR spectra are available, showing characteristic absorptions for the carboxylic acid O-H, aromatic C-H, and C=O stretches.[2][11] |
Synthesis and Experimental Protocols
Several methods exist for the synthesis of this compound. A common laboratory and industrial approach involves the oxidation of 4-ethyltoluene (B166476) or a related precursor. A detailed procedure derived from related syntheses is outlined below.
Experimental Protocol: Synthesis via Oxidation of p-Ethylacetophenone Precursor
This protocol describes a two-step process starting from ethylbenzene (B125841) to form a trichloroethanol intermediate, which is then oxidized to this compound.[1]
Step 1: Synthesis of p-ethylbenzene-2,2,2-trichloroethanol
-
In a reaction kettle, combine ethylbenzene and trichloroacetaldehyde.[1]
-
Cool the mixture to 0 °C.[1]
-
Slowly add anhydrous aluminum trichloride (B1173362) in batches, maintaining the temperature between -10 and 0 °C.[1]
-
Stir the reaction mixture for 2 hours at this temperature.[1]
-
Slowly add dilute hydrochloric acid to the mixture to decompose any remaining aluminum trichloride.[1]
-
Wash the organic layer with sodium bicarbonate (NaHCO₃) solution and then with water.[1]
-
Recover the excess ethylbenzene via distillation.[1]
-
Distill the remaining mixture to obtain pure p-ethylbenzene-2,2,2-trichloroethanol.[1]
Step 2: Oxidation to this compound
-
Dissolve the p-ethylbenzene-2,2,2-trichloroethanol from Step 1 in methanol.[1]
-
Add a solution of sodium hydroxide (B78521) (NaOH) and stir the mixture.[1]
-
Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise to the mixture.[1]
-
Continue stirring until the trichloroethanol intermediate is fully consumed (monitor by TLC or GC).[1]
-
Acidify the reaction mixture with hydrochloric acid (HCl).[1]
-
The product, this compound, will precipitate as crystals.[1]
-
Collect the crystals by filtration, wash with cold water, and dry to obtain the final product.
Applications in Research and Industry
This compound is a key building block in several industrial and research sectors.[4][5]
-
Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other drug intermediates.[4][5][12] Its structure allows for modifications to create more complex molecules for drug discovery.[5]
-
Agrochemicals: The compound is a precursor in the manufacturing of agrochemicals, including insecticides and herbicides that are essential for crop protection.[4][5] It is used to produce pesticides like tebufenozide (B1682728) and methoxyfenozide.[1]
-
Advanced Materials: this compound is used as an initiator for carbon nanotube materials and in the functionalization of graphite, contributing to the development of advanced materials with enhanced properties for electronics and composites.[1][12]
-
Polymer Chemistry: It is employed in the production of specialty polymers, helping to create materials with improved thermal and mechanical characteristics.[4]
-
Analytical Chemistry: It can be used as a standard in chromatographic techniques for the analysis of complex mixtures.[4]
Biological Activity and Pathways
Recent research has begun to elucidate the biological roles of this compound, particularly in the context of disease.
Role in Cervical Cancer Progression
A multi-omics study identified this compound as a microbial metabolite that may promote the proliferation and invasion of cervical cancer (CC) cells.[13] The study found elevated concentrations of this compound in the vaginal lavage fluids of CC patients.[13] In vitro experiments demonstrated that treatment with this compound increased the viability, proliferation, migration, and invasion of HeLa and SiHa cervical cancer cells.[13]
The proposed mechanism suggests that this compound may upregulate Hexokinase 2 (HK2) by stabilizing Hypoxia-inducible factor 1-alpha (HIF-1α), thereby increasing glycolysis.[13] Additionally, it may influence glutamine metabolism by suppressing the transporter SLC1A4.[13] This rewiring of metabolism could support the increased energetic and biosynthetic demands of cancer cells while countering oxidative stress.[13]
Interaction with Cytochrome P450 Enzymes
Studies on the cytochrome P450 enzyme CYP199A4 have shown that it can oxidize this compound.[] The crystal structure of the enzyme bound to the acid revealed that the C(β) C-H bonds of the ethyl group are positioned closer to the heme iron than the C(α) bonds.[] This positioning is critical in determining whether the reaction proceeds via hydroxylation or desaturation, providing insights into enzyme selectivity and function.[]
Safety and Handling
This compound is classified as an irritant.[2][15] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[15][16]
-
Handling: Use in a well-ventilated area.[15] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and clothing to prevent skin exposure.[15][16] Avoid breathing dust and minimize dust generation.[6][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[6]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[16] For skin contact, wash off with soap and plenty of water.[15] If inhaled, move the person to fresh air.[16] If ingested, do NOT induce vomiting and seek medical attention.[15]
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[15][16][17]
References
- 1. This compound | 619-64-7 [chemicalbook.com]
- 2. This compound | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB022844) - FooDB [foodb.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound(619-64-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. This compound | CAS#:619-64-7 | Chemsrc [chemsrc.com]
- 8. This compound(619-64-7) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
- 12. nbinno.com [nbinno.com]
- 13. Frontiers | Multi-omics profiling reveals the role of this compound in promoting proliferation and invasion of cervical cancer [frontiersin.org]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 619-64-7 Name: this compound [xixisys.com]
A Technical Guide to the Spectroscopic Analysis of 4-Ethylbenzoic Acid
This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-ethylbenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The document details the spectral characteristics of the molecule and outlines the experimental protocols for data acquisition.
Molecular Structure
This compound (C₉H₁₀O₂) is an aromatic carboxylic acid. Its structure consists of a benzene (B151609) ring substituted with an ethyl group and a carboxylic acid group at the para position.
Molecular Weight: 150.17 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.
The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons, the ethyl group protons, and the carboxylic acid proton. The data presented here is typically acquired in a deuterated solvent like CDCl₃.
| Signal | Chemical Shift (δ) in ppm | Integration | Multiplicity | Assignment |
| a | ~12.0 | 1H | Singlet (broad) | -COOH |
| b | ~8.0 | 2H | Doublet | Aromatic (ortho to -COOH) |
| c | ~7.3 | 2H | Doublet | Aromatic (ortho to -CH₂CH₃) |
| d | 2.72 | 2H | Quartet | -CH₂- |
| e | 1.27 | 3H | Triplet | -CH₃ |
Data compiled from multiple sources.[2][3]
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) in ppm | Assignment |
| 172.5 | Carboxylic Acid (-COOH) |
| 144.7 | Aromatic (C-CH₂CH₃) |
| 130.3 | Aromatic (CH, ortho to -COOH) |
| 129.2 | Aromatic (CH, ortho to -CH₂CH₃) |
| 126.6 | Aromatic (C-COOH) |
| 21.8 | Methylene (B1212753) (-CH₂) |
| 15.5 | Methyl (-CH₃) |
Data compiled from multiple sources.[4][5]
The following is a general procedure for acquiring solution-state NMR spectra of a solid sample like this compound.
-
Sample Preparation : Accurately weigh 5-20 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR.[6] The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[6][7] Gentle vortexing or sonication can be used to ensure the solid is completely dissolved.[6][8]
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[6] Ensure the solution height is between 4 and 5 cm from the bottom of the tube.[6][7]
-
Spectrometer Setup : The NMR tube is placed in a spinner turbine and its depth is adjusted using a gauge. The sample is then inserted into the NMR spectrometer.
-
Data Acquisition :
-
Locking : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.[6]
-
Shimming : The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, well-resolved peaks.[6]
-
Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[6]
-
Acquisition : A standard pulse sequence (e.g., 'zg' for a simple 1D spectrum) is selected.[9] Key parameters such as the number of scans, spectral width, and relaxation delay are set, and the experiment is initiated.[6]
-
-
Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound shows characteristic absorptions for the O-H and C=O bonds of the carboxylic acid, C-H bonds of the aromatic ring and ethyl group, and C=C bonds of the aromatic ring.
| Frequency (cm⁻¹) | Assignment |
| 2500-3300 | O-H stretch (carboxylic acid, broad) |
| 2970 | C-H stretch (aliphatic) |
| 1685 | C=O stretch (carboxylic acid) |
| 1610, 1420 | C=C stretch (aromatic) |
| 1300 | C-O stretch |
| 920 | O-H bend (out-of-plane) |
Data compiled from NIST Chemistry WebBook.[10]
For a solid sample like this compound, the thin solid film method is a common and straightforward approach.[11]
-
Sample Preparation : Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent such as methylene chloride or acetone.[11]
-
Film Deposition : Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[11] Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[11] The quality of the spectrum depends on the film's thickness; if peaks are too intense, the film is too thick, and if they are too weak, it is too thin.[11]
-
Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer.[11] Obtain a background spectrum of the empty sample compartment first.[12] Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning : After analysis, clean the salt plate with a suitable solvent (e.g., dry acetone) and return it to a desiccator to protect it from moisture.[11][13]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.
In electron ionization (EI) mass spectrometry, this compound undergoes ionization and subsequent fragmentation.
| Mass-to-Charge Ratio (m/z) | Proposed Assignment |
| 150 | Molecular Ion [M]⁺ |
| 135 | [M - CH₃]⁺ |
| 105 | [M - COOH]⁺ or [C₆H₄CH₂CH₃]⁺ |
| 77 | [C₆H₅]⁺ |
Data compiled from NIST Chemistry WebBook and PubChem.[4][14]
The following is a general protocol for obtaining an EI mass spectrum.
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer. For a volatile solid like this compound, it can be heated in a vacuum to enter the gas phase.[15] Alternatively, it can be introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).[16]
-
Ionization : In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[17] This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation).[17]
-
Fragmentation : The high energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral species.[15]
-
Mass Analysis : The resulting ions (the molecular ion and its fragments) are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector, quadrupole, or time-of-flight analyzer).[17][18]
-
Detection : An ion detector measures the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion.[17]
Spectroscopic Analysis Workflow
The overall process for the spectroscopic characterization of a chemical compound like this compound follows a logical workflow from sample handling to final data interpretation.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound(619-64-7) 1H NMR spectrum [chemicalbook.com]
- 3. Solved 4) The ¹H NMR spectrum for this compound is | Chegg.com [chegg.com]
- 4. This compound | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(619-64-7) 13C NMR spectrum [chemicalbook.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound [webbook.nist.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. mmrc.caltech.edu [mmrc.caltech.edu]
- 13. webassign.net [webassign.net]
- 14. This compound [webbook.nist.gov]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. rsc.org [rsc.org]
A Comprehensive Technical Guide to the Solubility of 4-Ethylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of 4-ethylbenzoic acid in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, offering both qualitative and predicted quantitative data, alongside comprehensive experimental protocols for solubility determination.
Introduction to this compound
This compound is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₂. It presents as a white to beige crystalline powder and is utilized as an intermediate in the synthesis of pharmaceuticals, liquid crystals, and pesticides.[1][2] Understanding its solubility in a range of organic solvents is crucial for its application in various chemical processes, including reaction chemistry, purification, and formulation development.
Solubility Profile of this compound
Currently, detailed quantitative solubility data for this compound in a wide array of organic solvents across various temperatures is not extensively available in published literature. However, based on available information and the general behavior of benzoic acid derivatives, a qualitative and predicted solubility profile can be established.
Qualitative Solubility:
General observations indicate that this compound is:
-
Soluble in aromatic hydrocarbons such as benzene (B151609) and toluene.[1][2][3]
-
Sparingly soluble in chloroform (B151607) and methanol.[3]
One source suggests its compatibility with various solvents makes it a suitable ingredient in the formulation of cosmetic and personal care products.[4]
Predicted Aqueous Solubility:
Computational models predict the water solubility of this compound to be approximately 0.73 g/L .[5][6]
Quantitative Solubility Data
While specific experimental data is limited, the following table summarizes the available qualitative and predicted solubility information for this compound. This table will be updated as more quantitative data becomes available.
| Solvent Class | Solvent | Temperature (°C) | Solubility | Reference(s) |
| Aromatic Hydrocarbon | Benzene | Not Specified | Soluble | [1][2][3] |
| Toluene | Not Specified | Soluble | [1][2][3] | |
| Halogenated Solvent | Chloroform | Not Specified | Sparingly Soluble | [3] |
| Alcohol | Methanol | Not Specified | Sparingly Soluble | [3] |
| Aqueous | Water | Not Specified | Insoluble (Predicted: 0.73 g/L) | [2][3][5][6] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for process development and formulation. The following are detailed methodologies for key experimental techniques that can be employed to quantify the solubility of this compound.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves measuring the mass of the solute dissolved in a known mass or volume of a saturated solution.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid precipitation or dissolution during transfer.
-
Immediately filter the solution through a fine-porosity filter (e.g., a 0.45 µm PTFE syringe filter) to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the boiling point of the solvent, or using a rotary evaporator).
-
Once the solvent is fully evaporated, dry the dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula:
S ( g/100 g solvent) = (mass of residue / mass of solvent) × 100
where the mass of the solvent is determined by subtracting the mass of the residue from the total mass of the saturated solution.
-
Diagram of the Gravimetric Experimental Workflow:
Caption: Gravimetric method workflow for solubility determination.
UV-Vis Spectroscopic Method
This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent used for the standards should be the same as the one used for the solubility determination to serve as the blank.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the concentration range of interest (Beer-Lambert Law).
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.
-
-
Sample Preparation and Analysis:
-
Withdraw a sample of the supernatant and filter it as described in the gravimetric method (Step 2).
-
Dilute a precise volume of the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of this compound in that solvent at the given temperature.
-
Diagram of the UV-Vis Spectroscopic Experimental Workflow:
Caption: UV-Vis spectroscopic method workflow.
Logical Relationships in Solubility Determination
The choice of experimental method and the factors influencing solubility are interconnected. The following diagram illustrates the logical flow for selecting a solubility determination method and considering key influencing factors.
Diagram of Logical Relationships:
Caption: Factors influencing the choice of solubility method.
Conclusion
While comprehensive quantitative solubility data for this compound in organic solvents is not yet widely available, this guide provides a foundational understanding of its solubility characteristics. The detailed experimental protocols for gravimetric and UV-Vis spectroscopic methods offer robust frameworks for researchers to determine precise solubility data tailored to their specific solvent systems and temperature requirements. The generation of such data will be invaluable for the optimization of processes involving this compound in the pharmaceutical and chemical industries.
References
Molecular weight and formula of 4-Ethylbenzoic acid
An In-depth Technical Guide to 4-Ethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 619-64-7) is an aromatic carboxylic acid characterized by an ethyl group attached to the para position of a benzoic acid ring.[1] This structural feature enhances its solubility and reactivity, establishing it as a crucial intermediate in the synthesis of a variety of organic compounds.[2] Its significance extends across multiple industries, where it serves as a foundational component in the production of pharmaceuticals, agrochemicals, dyes, and advanced polymers.[1][2] This guide offers a detailed examination of the chemical and physical characteristics of this compound, alongside a comprehensive experimental protocol for its synthesis and an overview of its diverse applications.
Quantitative Data Summary
The chemical and physical properties of this compound are summarized in the table below for ease of reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀O₂[3][4][5] |
| Linear Formula | C₂H₅C₆H₄CO₂H[6] |
| Molecular Weight | 150.17 g/mol [3][6] |
| Appearance | White to beige powder or crystals[4][7][8] |
| Melting Point | 112-113 °C[3][7][8] |
| Boiling Point | Approximately 270-271.5 °C (estimated)[4][7] |
| Solubility | Insoluble in water; soluble in benzene (B151609) and toluene. Sparingly soluble in chloroform (B151607) and slightly soluble in methanol.[7][8] |
| pKa | 4.35 at 25°C[7][8] |
| CAS Number | 619-64-7[3][6][7] |
| IUPAC Name | This compound[3] |
| Common Synonyms | p-Ethylbenzoic acid[3] |
Spectroscopic Analysis
For the definitive identification and characterization of this compound, the following spectroscopic data are essential:
-
¹H NMR: Proton NMR spectra are readily available for reference in chemical databases such as ChemicalBook.[9]
-
¹³C NMR: Carbon-13 NMR spectral information can be found in various established chemical databases.
-
Infrared (IR) Spectroscopy: The gas-phase IR spectrum for this compound is accessible through the NIST WebBook.[10][11]
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data is available, typically showing the molecular ion peak and other characteristic fragments.[3]
Experimental Protocols: Synthesis of this compound
This section details a standard laboratory procedure for the synthesis of this compound, commencing from ethylbenzene (B125841) and trichloroacetaldehyde.[7]
Materials and Reagents:
-
Ethylbenzene
-
Trichloroacetaldehyde (Chloral)
-
Anhydrous aluminum trichloride (B1173362)
-
Dilute hydrochloric acid
-
Sodium bicarbonate (NaHCO₃) solution
-
Methanol
-
Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) aqueous solution
-
Hydrochloric acid (HCl)
Step-by-Step Procedure:
-
Charge a suitable reaction vessel with ethylbenzene and trichloroacetaldehyde.
-
Cool the mixture to 0°C and introduce anhydrous aluminum trichloride in controlled portions.
-
Maintain the reaction temperature between -10°C and 0°C and stir for 2 hours.
-
Quench the reaction by adding dilute hydrochloric acid to decompose residual aluminum trichloride.
-
Perform a work-up by washing the organic phase sequentially with sodium bicarbonate solution and water.
-
Recover unreacted ethylbenzene from the organic layer via distillation.
-
Isolate the intermediate, p-ethylbenzene-2,2,2-trichloroethanol, by further distillation.
-
Dissolve the isolated intermediate in methanol.
-
Add sodium hydroxide solution to the methanolic solution and stir.
-
Introduce 30% hydrogen peroxide solution dropwise to the reaction mixture.
-
Continue stirring until the reaction is complete, monitored by the disappearance of the trichloroethanol intermediate.
-
Precipitate the final product by acidifying the solution with hydrochloric acid.
-
Collect the crystalline this compound by filtration, followed by washing and drying.
Key Applications in Research and Development
This compound is a highly versatile compound with numerous applications in scientific and industrial fields:
-
Pharmaceutical Development: It is a widely used intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs).[1][2]
-
Agrochemical Manufacturing: The compound is integral to the production of various insecticides and herbicides.[1]
-
Polymer and Materials Science: It finds use in the creation of specialty polymers and as an initiator for carbon nanotube materials.[2][12]
-
Flavor and Fragrance Industry: It is employed in the formulation of specific flavoring agents and fragrances.[2]
-
Biochemical and Medical Research: this compound is utilized in studies of metabolic pathways.[2] Notably, recent research has indicated its potential role in promoting the proliferation and invasion of cervical cancer cells, highlighting its relevance in oncology research.[13]
Visualized Synthesis Workflow
The following diagram provides a clear, step-by-step visualization of the synthesis process for this compound.
Caption: A flowchart illustrating the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(619-64-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0002097) [hmdb.ca]
- 6. 4-エチル安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 619-64-7 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. This compound(619-64-7) 1H NMR [m.chemicalbook.com]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
- 12. nbinno.com [nbinno.com]
- 13. Frontiers | Multi-omics profiling reveals the role of this compound in promoting proliferation and invasion of cervical cancer [frontiersin.org]
4-Ethylbenzoic Acid: A Technical Guide to Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the available safety and toxicity information for 4-Ethylbenzoic acid (CAS No. 619-64-7). Due to a notable lack of specific quantitative toxicological data for this compound in publicly accessible literature, this guide also incorporates data on the parent compound, benzoic acid, to provide a contextual toxicological profile. All information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation and detailed experimental methodologies.
Hazard Identification and Classification
This compound is classified as an irritant. The primary hazards are associated with its effects on the skin, eyes, and respiratory system upon direct contact.[1][2][3][4][5]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][3] |
Note: The GHS classification is based on aggregated data from multiple sources submitted to the ECHA C&L Inventory. The percentage of notifiers assigning a particular classification can vary.[3]
Toxicological Data
A significant data gap exists for the quantitative toxicological endpoints of this compound. Safety Data Sheets consistently report that no acute toxicity information is available for the product and that there is no data on germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[1][4] To provide a baseline for risk assessment, this section includes data for the parent compound, benzoic acid.
Table 2: Summary of Toxicological Data for Benzoic Acid (Surrogate Data)
| Toxicity Endpoint | Species | Route | Value | Source |
| Acute Toxicity | ||||
| LD50 | Rat | Oral | 2565 mg/kg bw | [6] |
| LD50 | Mouse | Oral | 2250 mg/kg bw | [6] |
| LD50 | Rat | Dermal | >2000 mg/kg bw | [6] |
| LC50 | Rat | Inhalation | >12.2 mg/L (4h) | [7] |
| Irritation | ||||
| Skin Irritation | Rabbit | Dermal | Mild irritant | [6] |
| Eye Irritation | Rabbit | Ocular | Severely irritating (causes burns) | [6][8] |
| Repeated Dose | ||||
| NOAEL (4-generation) | Rat | Oral | 500 mg/kg bw/day | [7] |
| Genotoxicity | ||||
| Chromosome Aberration | CHO cells | In vitro | Weakly positive | [9] |
| Ames Test | S. typhimurium | In vitro | Negative | [10] |
| Carcinogenicity | - | - | Not classifiable (Group D) | [1] |
Experimental Protocols
While specific study reports for this compound are not publicly available, the hazard classifications indicate that evaluations would have followed standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. The following are detailed descriptions of the likely protocols used.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test System: The albino rabbit is the preferred species for this test.[11]
-
Procedure: A single dose of 0.5 g of the solid test substance is applied to a small area of clipped skin (approximately 6 cm²).[11] The application site is covered with a gauze patch and secured with tape. An untreated area of skin serves as a control.[11][12]
-
Exposure: The exposure period is typically 4 hours, after which the residual test substance is removed.[11]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals, usually 1, 24, 48, and 72 hours after patch removal.[12] Observations continue for up to 14 days to assess the reversibility of any observed effects.[11][12]
-
Scoring: The severity of skin reactions is graded numerically. If the effects persist to the end of the 14-day observation period, the substance is considered an irritant.[11]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This study evaluates the potential of a substance to produce irritation or damage to the eye.
-
Test System: The albino rabbit is the recommended test animal.[13]
-
Procedure: A single dose of the test substance (typically 0.1 mL for liquids or a comparable volume of solid, not to exceed 0.1 g) is instilled into the conjunctival sac of one eye of the animal.[14] The other eye remains untreated and serves as a control.[13] The eyelids are gently held together for about one second to prevent loss of the substance.[15]
-
Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[13] The observation period can extend up to 21 days to determine the reversibility of the effects.
-
Pain Management: Current guidelines emphasize the use of topical anesthetics and systemic analgesics to minimize pain and distress for the animal.[15][16]
-
Scoring: Ocular lesions are scored according to a standardized system. The reversibility and severity of the lesions determine the final classification.[14]
Acute Inhalation Toxicity (Based on OECD Guideline 403)
This test is designed to determine the health hazards likely to arise from short-term exposure to an airborne substance.
-
Test System: The rat is the preferred species.[17]
-
Procedure: Animals are exposed to the test substance, typically as a dust or aerosol, in a dynamic inhalation chamber for a defined period, usually 4 hours.[18] Both whole-body and nose-only exposure systems can be used, with nose-only being preferred for aerosols to minimize other routes of exposure.[19]
-
Concentrations: The test can be conducted at a limit concentration or at a series of concentrations to determine a concentration-response relationship and estimate an LC50 (median lethal concentration).[17][18]
-
Observation: Animals are monitored for clinical signs of toxicity during and after exposure.[19] Following the exposure period, they are observed for at least 14 days for any signs of toxicity, morbidity, or mortality.[17] Body weight is measured periodically.
-
Endpoint: At the end of the observation period, all animals are subjected to a gross necropsy, with particular attention paid to the respiratory tract.[19]
Visualizations
The following diagrams illustrate logical workflows and relationships relevant to the safety assessment of this compound.
References
- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. redox.com [redox.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ec.europa.eu [ec.europa.eu]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Test No. 405: Acute Eye Irritation/Corrosion | OECD [oecd.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. flashpointsrl.com [flashpointsrl.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 19. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
The Genesis and Evolution of p-Ethylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Ethylbenzoic acid, a para-substituted aromatic carboxylic acid, holds a significant position in the landscape of organic chemistry. While not as ubiquitously known as its parent compound, benzoic acid, it serves as a crucial intermediate in the synthesis of a variety of valuable compounds, including pharmaceuticals, liquid crystals, and agrochemicals. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of p-ethylbenzoic acid, tailored for professionals in research and development.
Discovery and Historical Context
The precise moment of the first synthesis of p-ethylbenzoic acid is not definitively documented in readily available historical records. However, its discovery can be situated within the context of the burgeoning field of synthetic organic chemistry in the latter half of the 19th century. The development of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Mason Crafts was a watershed moment, providing a powerful new tool for the alkylation and acylation of aromatic rings. It is highly probable that p-ethylbenzoic acid was first synthesized shortly thereafter as an early application of this groundbreaking methodology.
The logical synthetic pathway available to chemists of that era would have involved two key steps, as illustrated in the following logical relationship diagram:
Caption: A logical diagram illustrating the likely two-step synthesis of p-ethylbenzoic acid in the late 19th century.
Initially, ethylbenzene would have been acylated using an acyl halide, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, to produce p-ethylacetophenone. Subsequently, the methyl ketone group of p-ethylacetophenone could be oxidized to a carboxylic acid using a haloform reaction, a known transformation at the time.
The evolution of synthetic methods for p-ethylbenzoic acid has mirrored the broader advancements in organic synthesis. Early industrial production likely relied on multi-step processes. Over time, more direct and efficient methods, such as the direct oxidation of p-ethyltoluene, have been developed, offering improved yields and atom economy.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of p-ethylbenzoic acid is essential for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [N/A] |
| Molecular Weight | 150.17 g/mol | [N/A] |
| Appearance | White to off-white crystalline powder | [N/A] |
| Melting Point | 112-114 °C | [N/A] |
| Boiling Point | 272-274 °C | [N/A] |
| Solubility | Soluble in ethanol, ether, and chloroform; sparingly soluble in hot water; insoluble in cold water. | [N/A] |
| pKa | 4.35 at 25 °C | [N/A] |
Key Synthetic Methodologies and Experimental Protocols
Several synthetic routes to p-ethylbenzoic acid are employed, each with its own advantages and limitations. The following sections detail the most significant of these methods.
Friedel-Crafts Acylation of Ethylbenzene followed by Oxidation
This classical two-step approach remains a reliable method for the laboratory-scale synthesis of p-ethylbenzoic acid.
Step 1: Friedel-Crafts Acylation of Ethylbenzene to p-Ethylacetophenone
Caption: Experimental workflow for the synthesis of p-ethylacetophenone via Friedel-Crafts acylation.
Experimental Protocol:
-
Materials: Anhydrous aluminum chloride (AlCl₃), ethylbenzene, acetyl chloride, dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (B86663) (MgSO₄), crushed ice.
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 eq) to the stirred suspension.
-
Add ethylbenzene (1.0 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude p-ethylacetophenone by vacuum distillation.
-
Step 2: Haloform Reaction of p-Ethylacetophenone
Experimental Protocol:
-
Materials: p-Ethylacetophenone, sodium hypochlorite (B82951) solution (bleach), sodium hydroxide (B78521) (NaOH), sodium bisulfite, hydrochloric acid (HCl).
-
Procedure:
-
In a flask, dissolve p-ethylacetophenone (1.0 eq) in a suitable solvent like dioxane or tetrahydrofuran.
-
Add a solution of sodium hydroxide (excess).
-
Slowly add commercial bleach (sodium hypochlorite solution, excess) to the stirred mixture. The reaction is exothermic and should be controlled with an ice bath.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Destroy any excess sodium hypochlorite by adding a small amount of sodium bisulfite solution.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the p-ethylbenzoic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure p-ethylbenzoic acid.
-
Direct Oxidation of p-Ethyltoluene
This method is often preferred for industrial-scale production due to its directness.
Caption: Experimental workflow for the direct oxidation of p-ethyltoluene to p-ethylbenzoic acid.
Experimental Protocol:
-
Materials: p-Ethyltoluene, cobalt(II) acetate (B1210297) tetrahydrate, manganese(II) acetate tetrahydrate, sodium bromide, glacial acetic acid, compressed air or oxygen.
-
Procedure:
-
Charge a high-pressure reactor (autoclave) with p-ethyltoluene (1.0 eq), cobalt(II) acetate tetrahydrate (catalytic amount), manganese(II) acetate tetrahydrate (catalytic amount), sodium bromide (catalytic amount), and glacial acetic acid.
-
Seal the reactor and purge with nitrogen, then pressurize with compressed air or oxygen to the desired pressure.
-
Heat the stirred reaction mixture to the target temperature (typically 150-200 °C).
-
Maintain the reaction at temperature and pressure for several hours until the desired conversion is achieved.
-
Cool the reactor to room temperature and carefully vent the excess pressure.
-
Discharge the reaction mixture and cool to induce crystallization of p-ethylbenzoic acid.
-
Collect the product by filtration and wash with a small amount of cold acetic acid or water.
-
The crude product can be further purified by recrystallization.
-
Grignard Carbonation of p-Ethylbromobenzene
This method is a versatile laboratory synthesis that proceeds through an organometallic intermediate.
Experimental Protocol:
-
Materials: p-Ethylbromobenzene, magnesium turnings, anhydrous diethyl ether or THF, dry ice (solid CO₂), hydrochloric acid (HCl).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.1 eq).
-
Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Add a solution of p-ethylbromobenzene (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath and carefully pour it onto an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the ether extracts and extract the p-ethylbenzoic acid into an aqueous sodium hydroxide solution.
-
Wash the aqueous layer with ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the p-ethylbenzoic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Applications
p-Ethylbenzoic acid is a valuable building block in several areas of the chemical industry:
-
Pharmaceuticals: It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
-
Liquid Crystals: Derivatives of p-ethylbenzoic acid are used in the manufacturing of liquid crystal displays (LCDs) due to their specific molecular shape and properties.
-
Agrochemicals: It is a precursor for the synthesis of certain herbicides and pesticides.
-
Polymers and Materials Science: It can be used as a monomer or a modifying agent in the production of specialty polymers.
Conclusion
From its probable origins in the late 19th century as an early exemplar of the Friedel-Crafts reaction to its current role as a versatile chemical intermediate, p-ethylbenzoic acid continues to be a compound of significant interest. A thorough understanding of its historical context, physicochemical properties, and diverse synthetic methodologies is crucial for chemists and engineers working in drug discovery, materials science, and the broader chemical industry. The detailed protocols provided in this guide offer a practical resource for the synthesis and application of this important aromatic carboxylic acid.
An In-Depth Technical Guide to 4-Ethylbenzoic Acid: Structural Analogs and Isomers for Researchers and Drug Development Professionals
Introduction
4-Ethylbenzoic acid, a para-substituted aromatic carboxylic acid, and its structural analogs represent a class of compounds with significant interest in medicinal chemistry, materials science, and agrochemical development. The seemingly subtle variations in the alkyl substituent on the benzoic acid scaffold can lead to profound differences in physicochemical properties and biological activities. This technical guide provides a comprehensive overview of this compound, its isomers (2-ethylbenzoic acid and 3-ethylbenzoic acid), and a series of its 4-alkyl structural analogs.
This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological processes. The information presented herein is designed to facilitate further research and development of novel compounds based on the benzoic acid framework.
Physicochemical Properties
The physicochemical properties of this compound and its analogs are crucial for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following tables summarize key quantitative data for this compound and its selected isomers and structural analogs.
Table 1: Physicochemical Properties of Ethylbenzoic Acid Isomers
| Property | This compound | 2-Ethylbenzoic Acid | 3-Ethylbenzoic Acid |
| Molecular Formula | C₉H₁₀O₂ | C₉H₁₀O₂ | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol [1] | 150.17 g/mol | 150.17 g/mol |
| Melting Point (°C) | 112-113[1] | 62-66 | 47-49 |
| Boiling Point (°C) | ~272 | ~260 | ~265 |
| pKa | 4.35 | 3.79 | 4.13 |
| LogP | 2.89[1] | 2.89 | 2.89 |
| Water Solubility | Sparingly soluble[2] | Sparingly soluble | Sparingly soluble |
| Appearance | White crystalline solid[1] | White to off-white crystalline powder | - |
| CAS Number | 619-64-7[1] | 612-19-1 | 619-20-5 |
Table 2: Physicochemical Properties of 4-Alkylbenzoic Acid Analogs
| Property | This compound | 4-n-Propylbenzoic Acid | 4-Isopropylbenzoic Acid | 4-n-Butylbenzoic Acid |
| Molecular Formula | C₉H₁₀O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₁H₁₄O₂ |
| Molecular Weight | 150.17 g/mol [1] | 164.20 g/mol [3] | 164.20 g/mol [4] | 178.23 g/mol |
| Melting Point (°C) | 112-113[1] | 141-143 | 117-120[5] | 98-100 |
| Boiling Point (°C) | ~272 | ~285 | 271.8[5] | ~295 |
| pKa | 4.35 | ~4.3 | 4.35[5] | ~4.3 |
| LogP | 2.89[1] | 3.38 | 3.38 | 3.87 |
| Water Solubility | Sparingly soluble[2] | Sparingly soluble | Sparingly soluble | Very slightly soluble |
| Appearance | White crystalline solid[1] | White crystalline solid | White crystalline powder[5] | White crystalline solid |
| CAS Number | 619-64-7[1] | 2438-05-3[3] | 536-66-3[4] | 20651-71-2 |
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs can be achieved through various established organic chemistry methodologies. Below are detailed protocols for the synthesis of the parent compound and one of its analogs, representing common synthetic strategies.
Synthesis of this compound
A common method for the synthesis of this compound is the oxidation of 4-ethyltoluene (B166476).
Experimental Protocol: Oxidation of 4-Ethyltoluene
-
Materials:
-
4-Ethyltoluene
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethyltoluene in a suitable solvent like water containing a phase-transfer catalyst or in a basic aqueous solution.
-
Slowly add a solution of potassium permanganate to the reaction mixture while stirring.
-
Heat the mixture to reflux for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid until a white precipitate of this compound is formed.
-
Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Synthesis of 4-n-Propylbenzoic Acid
One synthetic route to 4-n-propylbenzoic acid involves the haloform reaction of 4-n-propylacetophenone.[6]
Experimental Protocol: Haloform Reaction of 4-n-Propylacetophenone [6]
-
Materials:
-
4-n-Propylacetophenone
-
Sodium hypobromite (B1234621) (or prepared in situ from bromine and sodium hydroxide)
-
Dioxane
-
Sodium metabisulfite
-
Concentrated hydrochloric acid
-
Ethanol
-
Water
-
-
Procedure: [6]
-
Prepare a solution of sodium hypobromite by dissolving bromine in a cold solution of sodium hydroxide in water.[6]
-
In a separate flask, dissolve 4-n-propylacetophenone in dioxane.[6]
-
Add the sodium hypobromite solution to the stirred solution of 4-n-propylacetophenone, maintaining the temperature between 35-45°C.[6]
-
After the addition is complete, continue stirring for a short period.[6]
-
Destroy the excess sodium hypobromite by adding a solution of sodium metabisulfite.[6]
-
Add water and distill off the bromoform.[6]
-
Cool the remaining solution and acidify with concentrated hydrochloric acid to precipitate the product.[6]
-
Filter the precipitate, wash with water, and recrystallize from an ethanol/water mixture to yield white crystals of 4-n-propylbenzoic acid.[6]
-
Biological Activity
Substituted benzoic acids are known to exhibit a wide range of biological activities. Recent studies have begun to elucidate the specific effects of this compound and its analogs.
Anticancer Activity
A recent study has implicated this compound (4-EA) in promoting the proliferation and invasion of cervical cancer cells.[4][7]
Table 3: Effect of this compound on Cervical Cancer Cells
| Cell Line | Assay | Effect of 4-EA (50 nM) | Reference |
| HeLa | CCK-8 Viability Assay | Increased cell viability | [4] |
| SiHa | CCK-8 Viability Assay | Increased cell viability | [4] |
| HeLa | EdU Proliferation Assay | Increased cell proliferation | [4] |
| SiHa | EdU Proliferation Assay | Increased cell proliferation | [4] |
| HeLa | Colony Formation Assay | Increased colony formation ability | [4] |
| SiHa | Colony Formation Assay | Increased colony formation ability | [4] |
| HeLa | Transwell Migration Assay | Increased cell migration | [4] |
| HeLa | Transwell Invasion Assay | Increased cell invasion | [4] |
Experimental Protocol: MTT Assay for Cell Viability (IC₅₀ Determination) [8][9][10]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[10]
-
Materials:
-
Adherent cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (4-alkylbenzoic acids) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[8]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
Antimicrobial Activity
Benzoic acid and its derivatives are well-known for their antimicrobial properties. The efficacy is often dependent on the nature and position of the substituents.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [11][12][13]
-
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[11]
-
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds (4-alkylbenzoic acids) dissolved in a suitable solvent
-
Positive control (a known antibiotic)
-
Negative control (broth only)
-
Bacterial inoculum standardized to 0.5 McFarland
-
-
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate.[13]
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[13]
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[11]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11]
-
Signaling Pathways
The precise molecular mechanisms by which this compound and its analogs exert their biological effects are an active area of research. The study on cervical cancer suggests that this compound may influence key signaling pathways involved in cell proliferation and invasion.[4][7]
Based on the observed effects and the known roles of related compounds, a potential signaling pathway that could be affected by this compound is the MAPK/ERK pathway, which is a central regulator of cell proliferation, differentiation, and survival. Another potential target is the STAT3 signaling pathway, which is often constitutively activated in cancer and plays a crucial role in tumor progression.
Conclusion
This compound and its structural analogs are a promising class of compounds for further investigation in drug discovery and materials science. This technical guide has provided a foundational overview of their physicochemical properties, synthetic methodologies, and biological activities, with a focus on providing actionable data and protocols for the research community. The presented information highlights the need for further systematic studies to fully elucidate the structure-activity relationships within this compound class and to explore their therapeutic potential in greater detail. The emerging role of this compound in cancer progression underscores the importance of continued research into the molecular mechanisms underlying the biological effects of these simple yet versatile molecules.
References
- 1. This compound | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB022844) - FooDB [foodb.ca]
- 3. 4-ISOPROPYL-BENZOIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Isopropylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Multi-omics profiling reveals the role of this compound in promoting proliferation and invasion of cervical cancer [frontiersin.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Theoretical and Computational Investigations of 4-Ethylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylbenzoic acid (4-EBA), a para-substituted aromatic carboxylic acid, serves as a versatile building block in various chemical and pharmaceutical applications.[1] Its utility as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials underscores the importance of a thorough understanding of its molecular properties.[2][3] This technical guide provides an in-depth overview of the theoretical and computational studies of this compound, offering insights into its structural, spectroscopic, and electronic characteristics. The guide also explores its potential biological implications, particularly in the context of recent findings linking it to cancer cell proliferation.
This document summarizes key experimental data and complements it with theoretical calculations, primarily based on Density Functional Theory (DFT), which has proven to be a reliable method for the analysis of benzoic acid derivatives.[4][5] The methodologies and expected computational data presented herein are based on established protocols for similar molecular systems, providing a robust framework for researchers in the field.
Molecular and Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 112-113 °C.[6] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [6][7] |
| Molecular Weight | 150.17 g/mol | [6] |
| CAS Number | 619-64-7 | [6] |
| IUPAC Name | This compound | [6][7] |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)O | [6] |
| InChI Key | ZQVKTHRQIXSMGY-UHFFFAOYSA-N | [6] |
| Melting Point | 112-113 °C | [6] |
| LogP | 2.89 | [6] |
Computational Chemistry Workflow
The theoretical investigation of a molecule like this compound typically follows a systematic computational workflow. This process, from initial structure preparation to the analysis of various molecular properties, is depicted in the diagram below.
Spectroscopic Analysis
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful tool for the characterization of molecular structure. The experimental FT-IR and FT-Raman spectra of this compound have been well-documented.[6] Theoretical calculations using DFT, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, are expected to provide vibrational frequencies that are in good agreement with experimental data after appropriate scaling.[4]
Experimental Protocol (FT-IR): The FT-IR spectrum of solid this compound is typically recorded using the KBr pellet technique. A small amount of the sample is mixed with dry potassium bromide powder and pressed into a thin, transparent disk. The spectrum is then recorded in the 4000-400 cm⁻¹ range.[6]
Experimental Protocol (FT-Raman): The FT-Raman spectrum is obtained by irradiating the solid sample with a near-infrared laser. The scattered radiation is collected and analyzed to obtain the vibrational spectrum, typically in the 3500-50 cm⁻¹ range.
Computational Protocol: The molecular geometry of this compound is first optimized to a minimum energy structure at the B3LYP/6-311++G(d,p) level of theory. Then, the harmonic vibrational frequencies are calculated at the same level of theory. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.[2]
Table of Key Vibrational Frequencies (Experimental and Expected Theoretical)
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Expected Scaled DFT (cm⁻¹) |
| O-H stretch (carboxylic acid dimer) | ~2500-3300 (broad) | ~2900-3100 |
| C-H stretch (aromatic) | ~3000-3100 | ~3050-3150 |
| C-H stretch (aliphatic) | ~2850-2980 | ~2900-3000 |
| C=O stretch (carboxylic acid dimer) | ~1680-1710 | ~1690 |
| C=C stretch (aromatic) | ~1610, 1580, 1500 | ~1600, 1570, 1490 |
| C-O stretch (carboxylic acid) | ~1280-1320 | ~1300 |
| O-H in-plane bend | ~1400-1440 | ~1420 |
| O-H out-of-plane bend | ~920 (broad) | ~930 |
Note: Experimental values are approximate and can vary based on the specific experimental conditions. Expected theoretical values are based on studies of similar benzoic acid derivatives.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical environment of the hydrogen and carbon atoms in a molecule.
Experimental Protocol (¹H and ¹³C NMR): NMR spectra are typically recorded on a spectrometer operating at a high frequency (e.g., 600 MHz for ¹H) in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard, usually tetramethylsilane (B1202638) (TMS).[6]
Computational Protocol: The GIAO (Gauge-Including Atomic Orbital) method, implemented within a DFT framework (e.g., B3LYP/6-311++G(d,p)), is a standard and reliable approach for calculating NMR chemical shifts. The calculations are often performed in the gas phase or with a solvent model to better mimic experimental conditions.[4][8]
Table of ¹H NMR Chemical Shifts (Experimental and Expected Theoretical)
| Proton | Experimental (ppm) | Expected Theoretical (ppm) |
| -COOH | ~12.0-13.0 | ~12.5 |
| Aromatic (ortho to -COOH) | ~7.9-8.1 | ~8.0 |
| Aromatic (ortho to -CH₂CH₃) | ~7.2-7.4 | ~7.3 |
| -CH₂- | ~2.7 | ~2.7 |
| -CH₃ | ~1.2-1.3 | ~1.2 |
Note: Experimental values are approximate and can vary based on the solvent and concentration. Expected theoretical values are based on studies of similar benzoic acid derivatives.[4][8]
Table of ¹³C NMR Chemical Shifts (Experimental and Expected Theoretical)
| Carbon | Experimental (ppm) | Expected Theoretical (ppm) |
| -COOH | ~167-173 | ~170 |
| Aromatic (C-COOH) | ~128-132 | ~130 |
| Aromatic (C-CH₂CH₃) | ~148-152 | ~150 |
| Aromatic (CH, ortho to -COOH) | ~129-131 | ~130 |
| Aromatic (CH, ortho to -CH₂CH₃) | ~127-129 | ~128 |
| -CH₂- | ~28-30 | ~29 |
| -CH₃ | ~14-16 | ~15 |
Note: Experimental values are approximate and can vary based on the solvent. Expected theoretical values are based on studies of similar benzoic acid derivatives.[4]
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability and stability.[2]
Computational Protocol: HOMO and LUMO energies are readily obtained from DFT calculations after geometry optimization. The B3LYP/6-311++G(d,p) level of theory is commonly used for this purpose.[2]
Table of Expected Electronic Properties
| Property | Expected Value (eV) |
| HOMO Energy | ~ -6.5 to -7.0 |
| LUMO Energy | ~ -1.5 to -2.0 |
| HOMO-LUMO Gap | ~ 4.5 to 5.5 |
Note: These values are estimations based on DFT calculations for similar benzoic acid derivatives and can vary depending on the specific computational method and basis set used.[2]
Molecular Electrostatic Potential (MESP)
The MESP map is a valuable tool for visualizing the charge distribution in a molecule and predicting its sites for electrophilic and nucleophilic attack.
Computational Protocol: The MESP is calculated from the optimized molecular structure using DFT. The potential is mapped onto the electron density surface, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).
For this compound, the MESP is expected to show a region of high negative potential around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, making them likely sites for electrophilic attack. The hydrogen atom of the hydroxyl group and the aromatic protons are expected to be in regions of positive potential.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions. It can quantify the delocalization of electron density between filled and empty orbitals, which is crucial for understanding molecular stability and reactivity.[9]
Computational Protocol: NBO analysis is performed on the optimized molecular structure using a suitable software package that interfaces with quantum chemistry programs. The analysis provides information on charge transfer energies (E(2)) between donor and acceptor orbitals. For this compound, significant E(2) values are expected for interactions involving the lone pairs of the oxygen atoms and the π* orbitals of the aromatic ring and the carbonyl group, indicating electron delocalization.
Biological Activity and Signaling Pathways
Recent studies have implicated this compound in promoting the proliferation and invasion of cervical cancer cells.[10][11] While the exact mechanism is still under investigation, a potential pathway involves the upregulation of glycolysis through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[10]
Potential Role in the HIF-1α Signaling Pathway
HIF-1α is a key transcription factor that is activated under hypoxic conditions and plays a crucial role in cancer metabolism, angiogenesis, and cell survival.[12][13] The diagram below illustrates a simplified HIF-1α signaling pathway and the potential point of influence of this compound.
References
- 1. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. nbinno.com [nbinno.com]
- 4. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0002097) [hmdb.ca]
- 7. This compound | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method [scirp.org]
- 10. Multi-omics profiling reveals the role of this compound in promoting proliferation and invasion of cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-omics profiling reveals the role of this compound in promoting proliferation and invasion of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 13. raybiotech.com [raybiotech.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Ethylbenzoic Acid from Ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 4-ethylbenzoic acid from ethylbenzene (B125841). Two primary methodologies are presented: a classical oxidation using potassium permanganate (B83412) and a greener, catalytic aerobic oxidation. This guide includes comprehensive experimental procedures, data presentation in tabular format for key quantitative metrics, and visual diagrams of the reaction pathways and workflows to ensure clarity and reproducibility. Safety precautions and characterization data for the final product are also detailed to support researchers in their synthetic endeavors. This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
The conversion of ethylbenzene to this compound is a fundamental oxidation reaction in organic synthesis. The ethyl group attached to the benzene (B151609) ring is oxidized to a carboxylic acid function. This transformation is crucial for the production of various specialty chemicals, including active pharmaceutical ingredients (APIs). The choice of synthetic route can be dictated by factors such as yield, purity requirements, environmental impact, and scalability. This document outlines two effective methods to achieve this synthesis, providing researchers with the necessary details to select and perform the procedure that best suits their laboratory and research needs.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 619-64-7 | |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Melting Point | 112-113 °C | [1] |
| Appearance | White to off-white solid | [2] |
| Purity (GC) | ≥ 99% | [2] |
Table 2: Comparison of Synthetic Protocols
| Parameter | Protocol 1: KMnO₄ Oxidation | Protocol 2: Catalytic Aerobic Oxidation |
| Oxidizing Agent | Potassium permanganate (KMnO₄) | Molecular Oxygen (O₂) or Air |
| Catalyst | None (stoichiometric oxidant) | Cobalt (II) salt (e.g., Co(OAc)₂) |
| Typical Reaction Time | 2-4 hours | 8-12 hours |
| Typical Reaction Temp. | Reflux (~100 °C) | 100-130 °C |
| Reported Yield | Moderate to High | Good to High |
| Purity | Good (after recrystallization) | High |
| Key Advantages | Well-established, reliable | Greener (uses air), catalytic |
| Key Disadvantages | Large amount of MnO₂ waste | Requires pressure setup, longer time |
Experimental Protocols
Protocol 1: Synthesis of this compound via Potassium Permanganate Oxidation
This protocol describes the oxidation of ethylbenzene using a strong oxidizing agent, potassium permanganate, in an alkaline aqueous solution.
Materials:
-
Ethylbenzene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethylbenzene, deionized water, and sodium hydroxide.
-
Addition of Oxidant: While stirring, slowly add potassium permanganate to the mixture. The addition should be portion-wise to control the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. Continue refluxing for 2-4 hours. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Quenching: After the reflux period, cool the mixture to room temperature. To quench any unreacted potassium permanganate, add a saturated solution of sodium bisulfite dropwise until the purple color is no longer visible.
-
Filtration: Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.
-
Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2), which will cause the this compound to precipitate as a white solid.
-
Isolation and Purification: Collect the crude this compound by vacuum filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.[3][4][5][6]
-
Drying: Dry the purified crystals in a vacuum oven.
Safety Precautions:
-
Potassium permanganate is a strong oxidizer and can cause fires or explosions in contact with combustible materials.[7][8] Keep away from heat and organic materials.[7][8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
The reaction is exothermic; control the rate of addition of KMnO₄.
-
Handle concentrated HCl in a well-ventilated fume hood.
Protocol 2: Green Catalytic Aerobic Oxidation of Ethylbenzene
This protocol utilizes a cobalt-based catalyst for the aerobic oxidation of ethylbenzene, offering a more environmentally benign alternative to stoichiometric oxidants.
Materials:
-
Ethylbenzene
-
Cobalt (II) acetate (B1210297) (Co(OAc)₂)
-
N-Hydroxyphthalimide (NHPI) (co-catalyst)
-
Acetic acid (solvent)
-
Oxygen (O₂) or compressed air
Equipment:
-
High-pressure reaction vessel (autoclave) with a magnetic stirrer and gas inlet
-
Heating system
-
System for monitoring pressure and temperature
Procedure:
-
Catalyst Preparation: Prepare a solution of cobalt (II) acetate and N-hydroxyphthalimide in acetic acid.
-
Reaction Setup: To a high-pressure reactor, add ethylbenzene and the catalyst solution.
-
Reaction Conditions: Seal the reactor and pressurize it with oxygen or compressed air to the desired pressure (e.g., 20 bar).[10][11]
-
Heating and Stirring: Heat the mixture to 100-130 °C with vigorous stirring.[10][11]
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.[1][12][13][14][15]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Isolation: The reaction mixture can be concentrated under reduced pressure to remove the acetic acid. The residue can then be dissolved in a suitable organic solvent and washed with water.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization.
Visualizations
Chemical Reaction Pathway
Caption: General reaction scheme for the oxidation of ethylbenzene.
Experimental Workflow: Potassium Permanganate Oxidation
Caption: Step-by-step workflow for the KMnO₄ oxidation method.
Logical Relationship: Catalytic Cycle for Aerobic Oxidation
Caption: A simplified representation of the cobalt-catalyzed aerobic oxidation cycle.
References
- 1. This compound | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. hi-static.z-dn.net [hi-static.z-dn.net]
- 5. researchgate.net [researchgate.net]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. redox.com [redox.com]
- 8. prochemonline.com [prochemonline.com]
- 9. nj.gov [nj.gov]
- 10. researchmap.jp [researchmap.jp]
- 11. researchgate.net [researchgate.net]
- 12. Human Metabolome Database: Showing metabocard for this compound (HMDB0002097) [hmdb.ca]
- 13. benchchem.com [benchchem.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. This compound [webbook.nist.gov]
Laboratory Preparation of 4-Ethylbenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 4-Ethylbenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. Two common and reliable synthetic routes are presented: the Grignard reaction of 4-ethylbromobenzene and the Jones oxidation of 4-ethylbenzyl alcohol.
Data Presentation
Physicochemical and spectroscopic data for this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 112-114 °C[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.28 (t, J=7.6 Hz, 3H, -CH₃), 2.73 (q, J=7.6 Hz, 2H, -CH₂-), 7.29 (d, J=8.0 Hz, 2H, Ar-H), 8.04 (d, J=8.0 Hz, 2H, Ar-H), 11.5 (br s, 1H, -COOH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 15.2 (-CH₃), 29.1 (-CH₂-), 127.8 (Ar-C), 129.2 (Ar-C), 130.4 (Ar-C), 149.8 (Ar-C), 172.4 (-COOH) |
| IR (KBr, cm⁻¹) | 3300-2500 (O-H, broad), 2970 (C-H), 1685 (C=O), 1610, 1420, 1310, 930 |
Experimental Protocols
Two distinct and effective methods for the preparation of this compound are detailed below.
Method 1: Synthesis via Grignard Reaction
This protocol outlines the synthesis of this compound from 4-ethylbromobenzene via a Grignard reagent, followed by carboxylation with carbon dioxide (dry ice). This method is a classic and versatile C-C bond-forming reaction.[2][3]
Experimental Workflow: Grignard Reaction
Caption: Workflow for the Grignard synthesis of this compound.
Protocol: Grignard Synthesis of this compound
Materials:
-
4-ethylbromobenzene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
6 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexanes
-
Ethyl acetate (B1210297)
Equipment:
-
Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
To the three-necked flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 4-ethylbromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the 4-ethylbromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining 4-ethylbromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to room temperature.
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly pour the Grignard solution onto the dry ice with gentle stirring. A vigorous reaction will occur.
-
Allow the mixture to stand until the excess dry ice has sublimed and the mixture has reached room temperature.
-
-
Work-up and Isolation:
-
Slowly add 6 M HCl to the reaction mixture with stirring until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Recrystallize the crude product from a mixture of hexanes and ethyl acetate to yield pure this compound as a white crystalline solid.
-
Dry the crystals under vacuum.
-
Expected Yield: 70-85%
Method 2: Synthesis via Jones Oxidation
This protocol describes the oxidation of 4-ethylbenzyl alcohol to this compound using Jones reagent (a solution of chromium trioxide in sulfuric acid and water). This is a powerful and efficient method for the oxidation of primary benzylic alcohols to carboxylic acids.[4][5]
Experimental Workflow: Jones Oxidation
Caption: Workflow for the Jones oxidation of 4-ethylbenzyl alcohol.
Protocol: Jones Oxidation of this compound
Materials:
-
4-ethylbenzyl alcohol (1.0 eq)
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar and dropping funnel
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Preparation of Jones Reagent:
-
Caution: Chromium trioxide is highly toxic and a strong oxidant. Handle with appropriate personal protective equipment in a fume hood.
-
In a beaker, dissolve chromium trioxide (2.0 eq) in water.
-
Carefully and slowly add concentrated sulfuric acid to the chromium trioxide solution while cooling in an ice bath.
-
-
Oxidation:
-
In a round-bottom flask, dissolve 4-ethylbenzyl alcohol (1.0 eq) in acetone.
-
Cool the solution in an ice bath.
-
Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. The temperature should be maintained below 20 °C. A color change from orange-red to green should be observed.
-
Continue adding the reagent until the orange-red color persists, indicating that the oxidation is complete.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
-
Dry the crystals under vacuum.
-
Expected Yield: 85-95%
References
Application Notes: 4-Ethylbenzoic Acid as a Versatile Intermediate in the Synthesis of Novel Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-ethylbenzoic acid as a key intermediate in the synthesis of pharmaceutically relevant compounds. This document details a synthetic protocol for a model N-substituted 4-ethylbenzamide (B1277280), a class of compounds with potential therapeutic applications, including anticonvulsant and anxiolytic activities. The methodologies presented are based on established chemical principles and are intended to serve as a guide for researchers in drug discovery and development.
Introduction
This compound is an aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring a para-substituted ethyl group on the benzoic acid scaffold, provides a versatile platform for the development of novel therapeutic agents. The carboxylic acid moiety can be readily converted to a more reactive acyl chloride, which can then be used in a variety of coupling reactions to introduce the 4-ethylbenzoyl group into a target molecule.[3][4] This functional group is of interest in medicinal chemistry as it can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
This compound in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is through its activated form, 4-ethylbenzoyl chloride. This reactive intermediate can be used to synthesize a wide range of derivatives, including amides and esters.[4] Benzamide (B126) derivatives, in particular, are a well-established class of compounds with a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, and antipsychotic effects.
This document focuses on the synthesis of a model N-substituted 4-ethylbenzamide, which serves as a representative example of how this compound can be utilized as a starting material for the generation of novel drug candidates.
Experimental Protocols
Protocol 1: Synthesis of 4-Ethylbenzoyl Chloride
This protocol outlines the conversion of this compound to its corresponding acyl chloride, a key reactive intermediate for subsequent amide coupling reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous toluene.
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature with vigorous stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110°C).
-
Maintain the reflux for 2-3 hours, monitoring the reaction progress by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to yield crude 4-ethylbenzoyl chloride as a pale yellow oil. This intermediate is typically used in the next step without further purification.
Protocol 2: Synthesis of a Model N-Substituted 4-Ethylbenzamide
This protocol describes the synthesis of a representative N-substituted 4-ethylbenzamide from 4-ethylbenzoyl chloride and a primary amine.
Materials:
-
4-Ethylbenzoyl chloride (from Protocol 1)
-
A primary amine (e.g., 2-amino-5-chloropyridine)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) (for chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask at 0°C (ice bath).
-
Slowly add a solution of 4-ethylbenzoyl chloride (1.1 eq) in anhydrous DCM to the amine solution via a dropping funnel over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-substituted 4-ethylbenzamide.
Data Presentation
The following table summarizes illustrative quantitative data for the synthesis of a model N-substituted 4-ethylbenzamide.
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | 4-Ethylbenzoyl chloride | This compound | Thionyl chloride | Toluene | 3 | >95 (crude) | Not determined |
| 2 | N-(5-chloro-2-pyridyl)-4-ethylbenzamide | 4-Ethylbenzoyl chloride, 2-amino-5-chloropyridine | Triethylamine | Dichloromethane | 5 | 85 | >98 |
Mandatory Visualizations
Logical Workflow for the Synthesis of N-Substituted 4-Ethylbenzamides
Caption: Synthetic workflow for N-substituted 4-ethylbenzamides.
Hypothetical Signaling Pathway Modulation by a Benzamide Derivative
The following diagram illustrates a potential mechanism of action for a hypothetical N-substituted 4-ethylbenzamide derivative as a positive allosteric modulator of the GABA-A receptor, a common target for anticonvulsant drugs.
Caption: Hypothetical modulation of the GABA-A receptor by a benzamide derivative.
References
Application of 4-Ethylbenzoic Acid in Agrochemical Manufacturing: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylbenzoic acid is a key aromatic carboxylic acid that serves as a versatile intermediate in the synthesis of a variety of agrochemicals, most notably insecticides. Its chemical structure allows for its incorporation into complex molecules that exhibit specific biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of prominent agrochemicals, with a focus on the insecticides tebufenozide (B1682728) and methoxyfenozide (B170004).
Agrochemicals Derived from this compound
This compound is a crucial precursor for the synthesis of several modern pesticides. Its primary application lies in the production of diacylhydrazine insecticides, which act as insect growth regulators.
Key Agrochemicals:
-
Tebufenozide: An insecticide that mimics the action of the insect molting hormone, 20-hydroxyecdysone (B1671079). It is highly effective against lepidopteran (caterpillar) pests.
-
Methoxyfenozide: Another diacylhydrazine insecticide with a similar mode of action to tebufenozide, also targeting lepidopteran pests.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | References |
| CAS Number | 619-64-7 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 112-114 °C | [2] |
| Purity | ≥99% | [2] |
Experimental Protocols
The synthesis of agrochemicals using this compound typically involves a two-step process: the conversion of this compound to its more reactive acid chloride derivative, followed by the reaction of the acid chloride with a suitable hydrazine (B178648) derivative.
Protocol 1: Synthesis of 4-Ethylbenzoyl Chloride
This protocol outlines the conversion of this compound to 4-ethylbenzoyl chloride, a key intermediate for the synthesis of diacylhydrazine insecticides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous toluene (B28343) or Dichloromethane (B109758) (DCM)
-
Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), suspend this compound (1.0 eq) in anhydrous toluene or DCM.
-
Add thionyl chloride (1.5 - 2.0 eq) dropwise to the suspension at room temperature with stirring. Alternatively, if using oxalyl chloride (1.5 eq), add a catalytic amount of DMF.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 60-80 °C for toluene) and maintain for 2-4 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by the disappearance of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The crude 4-ethylbenzoyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.
Protocol 2: Synthesis of Tebufenozide
This protocol describes the synthesis of Tebufenozide from 4-ethylbenzoyl chloride and N'-tert-butyl-3,5-dimethylbenzohydrazide.
Materials:
-
4-Ethylbenzoyl chloride
-
N'-tert-butyl-3,5-dimethylbenzohydrazide
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture)
Procedure:
-
In a clean, dry round-bottom flask, dissolve N'-tert-butyl-3,5-dimethylbenzohydrazide (1.0 eq) in anhydrous DCM or THF.
-
Add anhydrous pyridine or TEA (1.1 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 4-ethylbenzoyl chloride (1.05 eq) in anhydrous DCM or THF to the cooled reaction mixture with continuous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess pyridine/TEA), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude tebufenozide product can be purified by recrystallization from a suitable solvent system to yield a white crystalline solid.
Quantitative Data
The following table summarizes the insecticidal activity of Tebufenozide and some of its analogues. The data is presented as the median lethal concentration (LC₅₀), which is the concentration of the insecticide that is lethal to 50% of the test population.
| Compound | Test Organism | LC₅₀ (ppm) | Reference |
| Tebufenozide | Spodoptera littoralis (2nd instar) | 294.70 | [3] |
| Tebufenozide Analogue 1 | Spodoptera littoralis (2nd instar) | 464.20 | [3] |
| Tebufenozide | Spodoptera littoralis (4th instar) | 143.70 | [3] |
| Tebufenozide Analogue 1 | Spodoptera littoralis (4th instar) | 411.60 | [3] |
Note: Analogue 1 refers to a thiocarbonyl derivative of a tebufenozide analogue.
Visualizations
Synthesis Pathway of Tebufenozide
The following diagram illustrates the two-step synthesis of Tebufenozide from this compound.
Caption: Synthesis of Tebufenozide from this compound.
Experimental Workflow for Tebufenozide Synthesis and Purification
This diagram outlines the general laboratory workflow for the synthesis and purification of Tebufenozide.
Caption: Laboratory workflow for Tebufenozide synthesis.
Signaling Pathway of Ecdysone (B1671078) Agonists
Tebufenozide and methoxyfenozide are ecdysone agonists. They mimic the natural insect molting hormone, 20-hydroxyecdysone (20E), and bind to the ecdysone receptor (EcR), a nuclear hormone receptor. This binding event triggers a cascade of gene expression that initiates a premature and incomplete molt, ultimately leading to the death of the insect larva.
Caption: Ecdysone agonist signaling pathway.[2][4][5]
References
Application of 4-Ethylbenzoic Acid in the Synthesis of Nematic Liquid Crystals
Affiliation: Google Research
Abstract
4-Ethylbenzoic acid serves as a valuable precursor in the synthesis of thermotropic liquid crystals, particularly those exhibiting nematic phases. Its ethyl group provides a degree of flexibility to the terminal chain of the mesogen, influencing its melting point and the stability of the liquid crystalline phase. This application note details the synthesis of a homologous series of 4-alkoxyphenyl 4-ethylbenzoates, which are calamitic (rod-shaped) liquid crystals. The synthetic protocol involves the conversion of this compound to its more reactive acid chloride, followed by esterification with a series of 4-alkoxyphenols. The mesomorphic properties, specifically the phase transition temperatures, of the resulting esters are presented, demonstrating the structure-property relationship between the length of the alkoxy chain and the stability of the nematic phase.
Introduction
Liquid crystals are a state of matter that possesses properties between those of a conventional liquid and a solid crystal.[1] Their unique ability to be manipulated by electric fields makes them indispensable in display technologies such as LCDs. The molecular structure of a liquid crystal, or mesogen, is crucial in determining its physical properties, including the temperature range over which the liquid crystalline phase is stable.
Calamitic liquid crystals, which are rod-like in shape, typically consist of a rigid core and flexible terminal chains.[1] Benzoic acid derivatives are frequently employed as building blocks for the rigid core of these mesogens.[2][3] this compound is a suitable starting material for one of the terminal groups of a calamitic liquid crystal. The ethyl group contributes to the overall molecular anisotropy while influencing the intermolecular interactions that govern the formation and stability of the mesophase.
This document provides a detailed protocol for the synthesis of a homologous series of 4-alkoxyphenyl 4-ethylbenzoates. The synthesis involves a two-step process starting from this compound. The mesomorphic behavior of the synthesized compounds is characterized by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Synthesis of 4-Alkoxyphenyl 4-Ethylbenzoates
The synthesis of 4-alkoxyphenyl 4-ethylbenzoates is achieved through a two-step reaction pathway. The first step is the conversion of this compound to 4-ethylbenzoyl chloride. The second step is the esterification of the resulting acid chloride with a homologous series of 4-alkoxyphenols.
Step 1: Synthesis of 4-Ethylbenzoyl Chloride
This compound is converted to its acid chloride derivative, 4-ethylbenzoyl chloride, to activate the carboxyl group for the subsequent esterification reaction. This is a standard procedure in organic synthesis.
Step 2: Synthesis of 4-Alkoxyphenyl 4-Ethylbenzoates
The 4-ethylbenzoyl chloride is then reacted with a series of 4-n-alkoxyphenols (where the alkyl chain length, n, varies) to produce the desired liquid crystalline esters. This esterification is typically carried out in the presence of a base to neutralize the HCl byproduct.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. This compound, thionyl chloride, pyridine (B92270), and the series of 4-n-alkoxyphenols are commercially available. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of 4-Ethylbenzoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl₂) (e.g., 3-5 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude 4-ethylbenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.
Protocol 2: Synthesis of 4-Alkoxyphenyl 4-Ethylbenzoates
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the desired 4-n-alkoxyphenol (1 equivalent) in a suitable dry solvent such as dichloromethane (B109758) (DCM) or diethyl ether, along with a base like pyridine (1.1 equivalents).
-
Addition of Acid Chloride: Cool the solution in an ice bath. Add a solution of 4-ethylbenzoyl chloride (1 equivalent) in the same dry solvent dropwise from the dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure 4-alkoxyphenyl 4-ethylbenzoate (B1233868) as a crystalline solid.
Characterization
The synthesized compounds should be characterized by standard analytical techniques:
-
FT-IR Spectroscopy: To confirm the presence of the ester carbonyl group and other functional groups.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Elemental Analysis: To determine the elemental composition.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[4]
-
Polarized Optical Microscopy (POM): To identify the liquid crystalline phases by observing their characteristic textures.[5]
Data Presentation
The phase transition temperatures for a representative homologous series of 4-alkoxyphenyl 4-ethylbenzoates are summarized in the table below. The data illustrates the effect of the alkoxy chain length on the mesomorphic properties.
| n (Alkyl Chain Length) | Crystal to Nematic/Isotropic (°C) | Nematic to Isotropic (°C) (Clearing Point) |
| 1 | 95 | - |
| 2 | 102 | - |
| 3 | 88 | 92 |
| 4 | 79 | 98 |
| 5 | 75 | 96 |
| 6 | 72 | 94 |
| 7 | 78 | 91 |
| 8 | 81 | 90 |
Note: The above data is representative for a typical homologous series of this type and is intended for illustrative purposes.
Visualizations
Synthesis Pathway
The overall synthetic scheme for the preparation of 4-alkoxyphenyl 4-ethylbenzoates is depicted below.
Caption: Synthetic route to 4-alkoxyphenyl 4-ethylbenzoates.
Experimental Workflow
The logical workflow for the synthesis and characterization of the target liquid crystals is outlined in the following diagram.
Caption: Experimental workflow for liquid crystal synthesis.
Conclusion
This compound is a versatile and readily available starting material for the synthesis of calamitic liquid crystals. The protocol described herein provides a straightforward and efficient method for the preparation of a homologous series of 4-alkoxyphenyl 4-ethylbenzoates. The resulting compounds exhibit enantiotropic nematic phases, and their transition temperatures can be systematically tuned by varying the length of the terminal alkoxy chain. This makes this compound and its derivatives valuable components in the design and synthesis of new liquid crystalline materials for a variety of applications.
References
- 1. colorado.edu [colorado.edu]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and characterization of self-assembled liquid crystals: p-alkoxybenzoic acids – Hartley Group [hartleygroup.org]
- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
4-Ethylbenzoic Acid: A Versatile Building Block in Organic Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
4-Ethylbenzoic acid, a para-substituted aromatic carboxylic acid, serves as a important and versatile building block in various domains of organic chemistry. Its unique structural features, combining a rigid benzene (B151609) ring with a reactive carboxylic acid group and a moderately sized ethyl substituent, make it a valuable precursor for the synthesis of a diverse range of organic molecules. These molecules find applications in pharmaceuticals, agrochemicals, liquid crystals, and advanced materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in organic synthesis.
Physicochemical Properties and Safety Information
This compound is a white to off-white crystalline solid with a melting point of 112-113 °C. It is sparingly soluble in water but readily soluble in common organic solvents such as benzene and toluene (B28343).[1] As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. It is advisable to wear suitable personal protective equipment, including gloves and eye protection, and to work in a well-ventilated area.[1]
| Property | Value | Reference |
| CAS Number | 619-64-7 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Melting Point | 112-113 °C | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Sparingly soluble in water, soluble in benzene, toluene | [1] |
Applications in Organic Synthesis
This compound is a key starting material for a multitude of organic transformations, primarily involving modifications of its carboxylic acid functionality. These transformations lead to the formation of esters, amides, and acid chlorides, which are themselves valuable intermediates for more complex molecular architectures.
Synthesis of Esters
Esterification of this compound is a fundamental transformation that provides access to a wide range of esters with potential applications as fragrances, plasticizers, and pharmaceutical intermediates. The Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a commonly employed method.
Experimental Protocol: Synthesis of Ethyl 4-Ethylbenzoate (B1233868)
This protocol describes the synthesis of ethyl 4-ethylbenzoate via Fischer-Speier esterification of this compound with ethanol (B145695) using sulfuric acid as a catalyst.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-ethylbenzoate.
-
Purify the crude product by vacuum distillation to yield pure ethyl 4-ethylbenzoate.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 150.17 | 1 | - |
| Ethanol | 46.07 | 5-10 | - |
| Ethyl 4-Ethylbenzoate | 178.23 | - | 80-90 |
Logical Relationship: Esterification Workflow
Caption: Workflow for the synthesis of ethyl 4-ethylbenzoate.
Synthesis of Amides
Amides derived from this compound are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The most common method for amide formation involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with an amine.
Experimental Protocol: Synthesis of 4-Ethyl-N-phenylbenzamide
This two-step protocol describes the synthesis of 4-ethyl-N-phenylbenzamide starting from this compound.
Step 1: Synthesis of 4-Ethylbenzoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser with a gas trap
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, place this compound (1 equivalent).
-
Carefully add an excess of thionyl chloride (e.g., 2-3 equivalents) under a fume hood.
-
Attach a reflux condenser fitted with a calcium chloride guard tube or a gas trap to capture the evolved HCl and SO₂ gases.
-
Heat the reaction mixture to reflux for 1-2 hours. The reaction is complete when the evolution of gases ceases.
-
Distill off the excess thionyl chloride under atmospheric pressure.
-
Purify the resulting 4-ethylbenzoyl chloride by vacuum distillation.[2]
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 150.17 | 1 | - |
| Thionyl Chloride | 118.97 | 2-3 | - |
| 4-Ethylbenzoyl Chloride | 168.62 | - | >90 |
Step 2: Synthesis of 4-Ethyl-N-phenylbenzamide
Materials:
-
4-Ethylbenzoyl chloride
-
Pyridine (B92270) or triethylamine (B128534) (as a base)
-
Dichloromethane (B109758) (DCM) or other suitable solvent
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-ethylbenzoyl chloride (1 equivalent) in an anhydrous solvent such as dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve aniline (1 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the aniline solution to the cooled 4-ethylbenzoyl chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-ethyl-N-phenylbenzamide.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 4-Ethylbenzoyl Chloride | 168.62 | 1 | - |
| Aniline | 93.13 | 1 | - |
| 4-Ethyl-N-phenylbenzamide | 225.29 | - | 85-95 |
Signaling Pathway: Amide Synthesis
Caption: Two-step synthesis of 4-ethyl-N-phenylbenzamide.
Applications in Advanced Materials
Liquid Crystals
Benzoic acid derivatives are well-known building blocks for thermotropic liquid crystals.[3] The rigid aromatic core of this compound, combined with its ability to be derivatized into esters and other functional groups, allows for the synthesis of calamitic (rod-like) liquid crystals. The length of the alkyl chain and the nature of the terminal groups can be systematically varied to tune the mesomorphic properties, such as the transition temperatures and the type of liquid crystalline phases (e.g., nematic, smectic).[3]
Experimental Protocol: Synthesis of a Nematic Liquid Crystal Precursor
This protocol outlines the synthesis of 4'-ethoxy-4-ethylbiphenyl, a precursor that can be further functionalized to create liquid crystals. This synthesis involves a Suzuki coupling reaction.
Materials:
-
4-Bromo-1,1'-biphenyl
-
4-Ethylphenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and water (solvent system)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add 4-bromo-1,1'-biphenyl (1 equivalent), 4-ethylphenylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Add a 2M aqueous solution of potassium carbonate (3 equivalents).
-
Add toluene as the organic solvent.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4'-ethoxy-4-ethylbiphenyl.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 4-Bromo-1,1'-biphenyl | 233.10 | 1 | - |
| 4-Ethylphenylboronic acid | 149.99 | 1.2 | - |
| 4'-Ethoxy-4-ethylbiphenyl | 210.29 | - | 70-85 |
Metal-Organic Frameworks (MOFs)
Carboxylate-containing organic molecules are extensively used as linkers for the construction of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis.[4] this compound can serve as a suitable organic linker for the synthesis of novel MOFs. The solvothermal or hydrothermal synthesis method is commonly employed for the preparation of MOFs.[5]
Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF
This protocol describes a general procedure for the solvothermal synthesis of a zinc-based MOF using this compound as the organic linker.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
-
Oven
Procedure:
-
In a glass vial, dissolve zinc nitrate hexahydrate (1 equivalent) and this compound (2 equivalents) in DMF.
-
Sonicate the mixture for a few minutes to ensure homogeneity.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to a specific temperature (e.g., 100-150 °C).
-
Maintain the temperature for a set period (e.g., 24-72 hours).
-
After the reaction, allow the autoclave to cool down slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF and then with a volatile solvent like ethanol to remove any unreacted starting materials and residual solvent.
-
Dry the product in a vacuum oven.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| Zinc nitrate hexahydrate | 297.49 | 1 |
| This compound | 150.17 | 2 |
| Resulting MOF | Varies | - |
Experimental Workflow: MOF Synthesis
Caption: General workflow for the solvothermal synthesis of a MOF.
Application in Agrochemicals
This compound and its derivatives are crucial intermediates in the synthesis of certain agrochemicals, particularly insecticides. For instance, the 4-ethylbenzoyl group is a key structural component of the insecticide tebufenozide (B1682728).[6][7] Tebufenozide is an ecdysone (B1671078) agonist that disrupts the molting process in insects, making it an effective and selective pest control agent.[7]
The synthesis of tebufenozide involves the formation of a diacylhydrazine linkage, where one of the acyl groups is the 4-ethylbenzoyl moiety derived from this compound. This highlights the importance of this compound as a building block in the development of modern crop protection agents.[8]
References
- 1. This compound [chembk.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tebufenozide | C22H28N2O2 | CID 91773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tebufenozide - Wikipedia [en.wikipedia.org]
- 8. innospk.com [innospk.com]
Application Notes and Protocols for the Esterification of 4-Ethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various esters of 4-ethylbenzoic acid, a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and specialty polymers. The following sections outline both classical Fischer esterification and modern microwave-assisted techniques, offering flexibility in terms of reaction time and equipment availability.
Introduction
This compound is a versatile building block in organic synthesis. Its esters are valuable compounds with applications ranging from flavor and fragrance agents to intermediates in the synthesis of active pharmaceutical ingredients (APIs) and liquid crystals. The esterification of this compound can be achieved through various methods, each with its own advantages. This document details two robust and widely applicable protocols: the traditional acid-catalyzed Fischer esterification and a rapid microwave-assisted synthesis.
Applications of this compound Esters
Esters derived from this compound are important intermediates in several industrial fields:
-
Pharmaceutical Development: These esters serve as precursors in the synthesis of a variety of drug candidates, contributing to the development of new therapeutic agents.
-
Agrochemicals: They are used in the manufacturing of pesticides and herbicides.
-
Materials Science: this compound and its derivatives are utilized in the production of specialty polymers and liquid crystals, contributing to materials with enhanced thermal and mechanical properties.
-
Flavor and Fragrance Industry: Certain esters of this compound possess unique aromatic profiles and are used in the formulation of fragrances and flavorings.
Reaction Mechanisms
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed.[1][2][3] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[4]
Microwave-Assisted Esterification
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat the reaction mixture. This technique can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields.[5][6] The mechanism is similar to the conventional Fischer esterification, but the rapid and efficient heating accelerates the rate of reaction.
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol (B145695)
This protocol describes the synthesis of ethyl 4-ethylbenzoate (B1233868) using a conventional reflux setup.
Materials:
-
This compound
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 33.3 mmol) in an excess of absolute ethanol (e.g., 50 mL).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 1 mL) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and 50 mL of brine.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-ethylbenzoate.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield a colorless oil.
Protocol 2: Microwave-Assisted Esterification of this compound with Methanol (B129727)
This protocol provides a rapid method for the synthesis of methyl 4-ethylbenzoate using a laboratory microwave reactor.
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor vial (e.g., 10 mL) with a magnetic stir bar
-
Laboratory microwave reactor
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, combine this compound (e.g., 0.5 g, 3.33 mmol), methanol (5 mL), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes).[6] The optimal conditions may need to be determined empirically.
-
Work-up:
-
After the reaction is complete and the vial has cooled to a safe temperature, open the vial.
-
Pour the contents into a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-ethylbenzoate.
-
Purification: If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the esterification of benzoic acid derivatives, which can be used as a guideline for the esterification of this compound.
Table 1: Conventional Fischer Esterification of Benzoic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Benzoic Acid | Ethanol | H₂SO₄ | 3 | ~75-85 | [7] |
| 4-Nitrobenzoic Acid | Ethanol | H₂SO₄ | 3 | 96 | [8] |
| Benzoic Acid | Methanol | H₂SO₄ | 1 | ~95 (isolated) | [9] |
Table 2: Microwave-Assisted Esterification of Benzoic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Benzoic Acid | Ethanol | Expandable Graphite | 85 | 90 | 80.1 | [5] |
| Benzoic Acid | Ethanol | H₂SO₄ | 170 | 5 | 97 | [6] |
| 4-Nitrobenzoic Acid | Ethanol | Zeolites | 80 | 120 | up to 67 | [8] |
Visualizations
Caption: General workflow for the esterification of this compound.
Caption: Simplified mechanism of Fischer-Speier esterification.
References
- 1. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. cibtech.org [cibtech.org]
- 6. uwlax.edu [uwlax.edu]
- 7. chem.uoi.gr [chem.uoi.gr]
- 8. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 9. scribd.com [scribd.com]
Application Notes & Protocols: Synthesis of 4-Ethylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-ethylbenzoic acid and its key derivatives. This compound is a versatile aromatic carboxylic acid that serves as a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.[2] These notes offer a comprehensive guide to common synthetic routes, including detailed procedural steps, data presentation, and workflow visualizations.
Synthesis of this compound (Parent Compound)
The synthesis of this compound is a critical first step for obtaining its derivatives. The most common and reliable method involves a two-step process: the Friedel-Crafts acylation of ethylbenzene (B125841) to form an aryl ketone intermediate, followed by its oxidation to the desired carboxylic acid.
Route 1: Friedel-Crafts Acylation and Subsequent Oxidation
This is a widely used industrial and laboratory-scale method for producing this compound.
Step 1: Synthesis of 4-Ethylacetophenone via Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring of ethylbenzene.[5] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), and uses an acylating agent like acetyl chloride or acetic anhydride.[5][6] The ethyl group is an ortho-, para-director, and the para product is sterically favored and is the major product.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation of Ethylbenzene [6][7]
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottomed flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture using drying tubes filled with calcium chloride.
-
Reagent Charging: Add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 50 mL of a dry solvent like dichloromethane (B109758) to the flask and cool the mixture to 0°C in an ice bath.
-
Addition of Reactants: In the addition funnel, prepare a solution of ethylbenzene (10.6 g, 0.10 mol) and acetyl chloride (8.7 g, 0.11 mol) in 25 mL of dichloromethane.
-
Reaction Execution: Add the ethylbenzene-acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 30 mL of concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.
Step 2: Oxidation of 4-Ethylacetophenone to this compound
The intermediate, 4-ethylacetophenone, is oxidized to this compound. A common method is the haloform reaction, which specifically targets methyl ketones.[8] Alternatively, strong oxidizing agents like potassium permanganate (B83412) can be used.[9]
Caption: Oxidation via the Haloform Reaction.
Experimental Protocol: Haloform Reaction [8]
-
Reaction Setup: In a 250 mL flask, dissolve 4-ethylacetophenone (7.4 g, 0.05 mol) in 50 mL of dioxane or a similar inert solvent.
-
Reagent Preparation: Separately, prepare a solution of sodium hydroxide (B78521) (10 g, 0.25 mol) in 50 mL of water and cool it in an ice bath. Slowly add bromine (8.8 g, 0.055 mol) to the cold NaOH solution to form sodium hypobromite (B1234621).
-
Reaction Execution: Add the freshly prepared sodium hypobromite solution dropwise to the stirred solution of 4-ethylacetophenone. The reaction is exothermic; maintain the temperature around 20-30°C. After the addition, continue stirring for 1 hour.
-
Work-up: Destroy any excess hypobromite by adding a small amount of sodium bisulfite solution until the yellow color disappears.
-
Isolation: Acidify the cooled reaction mixture with concentrated HCl until the pH is approximately 2. The white precipitate of this compound will form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure this compound.
Alternative Route: Oxidation of 4-Ethyltoluene (B166476)
This compound can also be synthesized by the oxidation of 4-ethyltoluene using a strong oxidizing agent like potassium permanganate in a basic solution.[10]
Experimental Protocol: Oxidation of 4-Ethyltoluene [10]
-
Reaction Setup: In a 1 L round-bottom flask fitted with a reflux condenser, place 4-ethyltoluene (12.0 g, 0.1 mol) and 200 mL of water containing sodium carbonate (2 g).
-
Addition of Oxidant: Heat the mixture to reflux and add potassium permanganate (31.6 g, 0.2 mol) in small portions over 2-3 hours to control the exothermic reaction.
-
Reaction Completion: Continue refluxing until the purple color of the permanganate has disappeared (approximately 4-6 hours).
-
Work-up: Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Isolation: Combine the filtrate and washings, then acidify with concentrated HCl to a pH of 2. The this compound will precipitate out.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from water or an ethanol/water mixture.
Synthesis of this compound Derivatives
Once synthesized, this compound can be converted into a variety of useful derivatives, such as esters and amides, often via the highly reactive intermediate, 4-ethylbenzoyl chloride.
Caption: General synthesis workflow for derivatives.
Synthesis of this compound Esters
Esters of this compound are commonly prepared by Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst.[11]
Experimental Protocol: Fischer Esterification [12][13]
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (7.5 g, 0.05 mol), the desired alcohol (e.g., ethanol, 25 mL, excess), and a catalytic amount of concentrated sulfuric acid (0.5 mL).
-
Reaction Execution: Add a few boiling chips and heat the mixture under reflux for 3-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of cold water.
-
Extraction: Extract the product with 50 mL of diethyl ether or ethyl acetate. Wash the organic layer sequentially with 5% sodium bicarbonate solution (to remove unreacted acid) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude ester can be purified by vacuum distillation.
Synthesis of this compound Amides
Amides are typically synthesized from the carboxylic acid by first converting it to the more reactive acid chloride, followed by reaction with an amine.[14] Alternatively, direct condensation can be achieved using coupling agents.[15]
Experimental Protocol: Amide Synthesis via Acid Chloride
Step 1: Synthesis of 4-Ethylbenzoyl Chloride [16]
-
Reaction Setup: In a fume hood, place this compound (7.5 g, 0.05 mol) in a 100 mL flask equipped with a reflux condenser and a gas trap.
-
Reaction Execution: Add thionyl chloride (7.1 g, 4.4 mL, 0.06 mol) dropwise. Heat the mixture gently under reflux for 1-2 hours until the evolution of HCl and SO₂ gases ceases.
-
Purification: The excess thionyl chloride can be removed by distillation. The resulting 4-ethylbenzoyl chloride is often used directly in the next step without further purification.
Step 2: Synthesis of N-Substituted 4-Ethylbenzamide [14]
-
Reaction Setup: Dissolve the desired primary or secondary amine (0.05 mol) in a suitable solvent (e.g., dichloromethane or THF) in a flask cooled in an ice bath. Add a non-nucleophilic base like triethylamine (B128534) (0.06 mol) to scavenge the HCl produced.
-
Reaction Execution: Add the crude 4-ethylbenzoyl chloride (0.05 mol) dropwise to the stirred amine solution.
-
Work-up: After the addition, allow the reaction to stir at room temperature for 1-2 hours. Quench the reaction by adding water.
-
Extraction: Separate the organic layer. Wash it with dilute HCl (to remove excess amine and triethylamine), then with sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid amide can be purified by recrystallization.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound and its derivatives. Yields and physical properties can vary based on reaction scale and purification methods.
Table 1: Synthesis of this compound Intermediates and Final Product
| Compound | Starting Material | Method | Typical Yield | Melting Point (°C) |
| 4-Ethylacetophenone | Ethylbenzene | Friedel-Crafts Acylation | 80-90%[7] | N/A (Liquid) |
| This compound | 4-Ethylacetophenone | Haloform Oxidation | 75-85% | 111-115[3] |
| This compound | 4-Ethyltoluene | Permanganate Oxidation | 60-70%[10] | 111-115[3] |
Table 2: Synthesis of this compound Derivatives
| Derivative | Starting Material | Method | Typical Yield | Physical State |
| Ethyl 4-ethylbenzoate | This compound | Fischer Esterification | 85-95%[12] | Liquid |
| 4-Ethylbenzoyl chloride | This compound | Thionyl Chloride | >90% | Liquid |
| N-Aryl-4-ethylbenzamide | 4-Ethylbenzoyl chloride | Amidation | 80-95%[16] | Solid |
Applications in Research and Development
Derivatives of this compound are of significant interest to the pharmaceutical and agrochemical industries.[1][2]
-
Pharmaceuticals: The core structure is found in various drug candidates. For example, derivatives have been synthesized and evaluated as LTD(4)-antagonists for potential use as oral anti-asthmatics.[17] Benzoic acid derivatives, in general, are core structures in a vast range of therapeutic agents, including anti-inflammatory and antimicrobial drugs.[18]
-
Agrochemicals: It serves as a key intermediate in the manufacturing of insecticides and herbicides, contributing to crop protection.[2][19]
-
Materials Science: this compound has been used as an initiator for carbon nanotube materials and for the functionalization of graphite, opening avenues for creating novel materials with enhanced properties.[2][4][19]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. 4-Ethylacetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. webassign.net [webassign.net]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. This compound | 619-64-7 [chemicalbook.com]
The Role of 4-Ethylbenzoic Acid in the Advancement of Specialty Polymer Synthesis
For Immediate Release
[City, State] – [Date] – 4-Ethylbenzoic acid, a versatile aromatic carboxylic acid, is gaining significant traction in the development of specialty polymers, offering enhanced thermal and mechanical properties for a range of high-performance applications. Researchers, scientists, and drug development professionals are increasingly turning to this compound to create novel polymers with tailored characteristics, from advanced liquid crystals to robust aromatic polyesters and polyamides.
The unique molecular structure of this compound, featuring a para-substituted ethyl group on the benzene (B151609) ring, imparts a favorable combination of rigidity and processability to the resulting polymers. This structure contributes to improved solubility and melt characteristics without compromising the desirable high-temperature performance associated with aromatic polymers.
This document provides detailed application notes and experimental protocols for the synthesis of specialty polymers incorporating this compound. It is intended to serve as a comprehensive resource for professionals in materials science and drug development.
Application in Aromatic Polyester (B1180765) Synthesis
Aromatic polyesters are a class of high-performance polymers known for their excellent thermal stability and mechanical strength. The incorporation of this compound or its derivatives can disrupt chain packing, leading to improved solubility and processability.
Experimental Protocol: Melt Polycondensation for Aromatic Copolyester Synthesis
This protocol outlines the synthesis of an aromatic copolyester using 4-ethylbenzoyl chloride, a derivative of this compound, in conjunction with a diol.
Materials:
-
4-Ethylbenzoyl chloride
-
Ethylene (B1197577) glycol
-
Terephthaloyl chloride
-
Antimony(III) oxide (catalyst)
-
High-boiling point solvent (e.g., Therminol® 66)
Procedure:
-
Esterification: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, charge 4-ethylbenzoyl chloride, ethylene glycol, and terephthaloyl chloride in the desired molar ratio.
-
Add a catalytic amount of Antimony(III) oxide.
-
Heat the mixture under a slow nitrogen stream to approximately 180-200°C to initiate the esterification reaction, collecting the evolved hydrogen chloride.
-
Polycondensation: After the initial evolution of HCl ceases, gradually increase the temperature to 250-280°C while simultaneously reducing the pressure to create a vacuum.
-
Continue the reaction under vacuum for several hours to facilitate the removal of excess ethylene glycol and drive the polymerization to achieve a high molecular weight polymer.
-
The resulting polymer can be extruded and pelletized.
Caption: Low-temperature solution polycondensation for aramid synthesis.
Application in Liquid Crystalline Polymer Synthesis
The rigid, rod-like structure of this compound derivatives makes them excellent candidates for the synthesis of thermotropic liquid crystalline polymers (LCPs). These materials exhibit a high degree of molecular order in the melt, leading to exceptional mechanical properties and thermal stability. [1]
Experimental Protocol: Synthesis of a Liquid Crystalline Polyester
This protocol details the synthesis of a liquid crystalline polyester from a derivative of this compound and a substituted hydroquinone.
Materials:
-
4-Acetoxybenzoyl chloride (derived from 4-hydroxybenzoic acid, a related compound)
-
2-Ethylhydroquinone diacetate
-
Acetic anhydride (B1165640)
-
Catalyst (e.g., sodium acetate)
Procedure:
-
Monomer Preparation: Synthesize 4-acetoxybenzoyl chloride by reacting 4-hydroxybenzoic acid with acetic anhydride followed by chlorination. Prepare 2-ethylhydroquinone diacetate by acetylating 2-ethylhydroquinone.
-
Polymerization: In a reaction vessel equipped for high-temperature reactions, combine 4-acetoxybenzoyl chloride and 2-ethylhydroquinone diacetate in the desired molar ratio with a catalytic amount of sodium acetate.
-
Heat the mixture under a nitrogen atmosphere, gradually increasing the temperature to 250-300°C to drive off the acetic acid byproduct.
-
Apply a vacuum in the later stages of the reaction to remove the final traces of acetic acid and increase the molecular weight of the polymer.
-
The resulting LCP can be collected and processed from the melt.
Logical Relationship for LCP Formation
Caption: Formation of high-performance liquid crystalline polymers.
Quantitative Data Summary
The introduction of an ethyl side chain generally influences the physical properties of the resulting polymers. While specific data for polymers derived solely from this compound is limited in publicly available literature, the following table provides a comparative overview of the expected effects based on data from analogous aromatic polymers.
| Property | Aromatic Polyesters | Aramids | Liquid Crystalline Polymers | Expected Influence of Ethyl Group |
| Glass Transition Temp. (Tg) | 150 - 250 °C | 250 - 350 °C | 120 - 200 °C | Decrease |
| Melting Temperature (Tm) | 250 - 350 °C | > 400 °C (decomposes) | 280 - 400 °C | Decrease |
| Decomposition Temp. (Td) | 400 - 500 °C | 450 - 550 °C [2] | 450 - 550 °C | Minor Change |
| Tensile Strength | 70 - 150 MPa | 1.5 - 3.5 GPa (fibers) | 150 - 250 MPa | Minor Change/Slight Decrease |
| Solubility | Generally low | Very low | Very low | Increase |
Note: The data presented are typical ranges for the respective polymer classes and the "Expected Influence of Ethyl Group" is a qualitative prediction based on established structure-property relationships in polymer chemistry.
Characterization
The synthesized polymers should be characterized using standard techniques to determine their structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester, amide) in the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td).
The strategic incorporation of this compound into specialty polymers represents a promising avenue for the development of advanced materials with a unique combination of high performance and enhanced processability, opening new possibilities in fields ranging from aerospace and electronics to biomedical applications.
References
Application Notes and Protocols for the Quantification of 4-Ethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-Ethylbenzoic acid using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Application Note 1: Quantification of this compound using HPLC-UV
This method is suitable for the routine analysis of this compound in pharmaceutical formulations and other relatively clean sample matrices.
Experimental Protocol
1. Instrumentation and Conditions:
-
HPLC System: A standard High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might start with a higher percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent like methanol (B129727) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample in the mobile phase, vortex, and sonicate to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter prior to injection.[1]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of aromatic carboxylic acids using HPLC-UV. The data is synthesized from studies on structurally similar compounds like 4-hydroxybenzoic acid and benzoic acid and serves as a guideline for the expected performance for this compound.[2]
| Parameter | Typical Value |
| Linearity Range | 0.5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | ~0.1 - 0.4 µg/mL[3] |
| Limit of Quantification (LOQ) | ~0.5 - 1.2 µg/mL[3] |
| Accuracy (Recovery) | 85% - 110%[3] |
| Precision (%RSD) | < 2% |
Workflow Diagram
Caption: HPLC-UV workflow for this compound quantification.
Application Note 2: Quantification of this compound using GC-MS
This method is highly selective and sensitive, making it suitable for the analysis of this compound in complex matrices such as environmental samples. Derivatization is often required to increase the volatility of the analyte.
Experimental Protocol
1. Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Injection Mode: Splitless at 280 °C.[4]
-
Oven Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a ramp to a final temperature of approximately 280-300°C.
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) for higher sensitivity or full scan for qualitative analysis.
-
2. Standard and Sample Preparation:
-
Derivatization: For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out by heating the dried extract with the derivatizing agent.[4]
-
Standard Preparation: Prepare a stock solution of the derivatized this compound and dilute it to create calibration standards.
-
Sample Preparation (e.g., for water samples):
-
Perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
-
Elute the analyte from the SPE cartridge with a suitable solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Proceed with the derivatization step as described above.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection.[4]
-
3. Data Analysis:
-
Use an internal standard for quantification to correct for variations in sample preparation and injection.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
Quantitative Data Summary
The following table provides typical performance characteristics for the GC-MS analysis of similar organic acids in environmental samples.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.9 - 15 ng/L[4] |
| Limit of Quantification (LOQ) | 3 - 50 ng/L[4] |
| Accuracy (Recovery) | 56% - 117%[4] |
| Precision (%RSD) | < 15%[4] |
Workflow Diagram
Caption: GC-MS workflow for this compound quantification.
Application Note 3: Quantification of this compound using LC-MS/MS
This is a highly sensitive and selective method, ideal for quantifying trace levels of this compound in complex biological matrices like plasma.
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: C18 column suitable for LC-MS (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient to separate the analyte from the matrix components.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ion pairs need to be optimized for this compound.
-
2. Standard and Sample Preparation (for plasma samples):
-
Internal Standard: Use a stable isotope-labeled internal standard of this compound for the most accurate quantification.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a small volume of plasma (e.g., 100 µL), add the internal standard solution.
-
Acidify the sample with an acid like HCl.
-
Add an immiscible organic solvent (e.g., ethyl acetate) and vortex to extract the analyte.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.[2]
-
3. Data Analysis:
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Quantitative Data Summary
The following table presents typical validation parameters for the LC-MS/MS quantification of a structurally similar compound, 4-acetamidobenzoic acid, in plasma.[6] This data provides a strong indication of the expected performance for a this compound assay.
| Parameter | Typical Value |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99[6] |
| Limit of Quantification (LOQ) | 10 ng/mL[6] |
| Accuracy (Recovery) | 89% - 99%[6] |
| Precision (%RSD) | 2.1% - 13.8%[6] |
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of analytical methodology for determination of Personal Care Products in environmental matrix by GC-MS/MS [redalyc.org]
- 5. agilent.com [agilent.com]
- 6. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 4-Ethylbenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the analysis of 4-Ethylbenzoic acid and its common derivatives using High-Performance Liquid Chromatography (HPLC). The described reversed-phase HPLC method is suitable for the separation and quantification of these compounds in various sample matrices. This application note includes a comprehensive experimental protocol, quantitative data presentation, and visual diagrams of the workflow and logical relationships to aid researchers in implementing this analytical technique.
Introduction
This compound and its derivatives are a class of compounds with significant applications in the pharmaceutical, polymer, and fine chemical industries.[1] As intermediates in organic synthesis, their purity and accurate quantification are crucial for quality control and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it an ideal method for the separation and quantification of benzoic acid derivatives.[2]
The retention and separation of benzoic acid derivatives in reversed-phase HPLC are highly dependent on the mobile phase pH.[2][3] Since these compounds are weak acids, maintaining a mobile phase pH below their pKa (typically around 2.5-3.0) ensures they are in their protonated, less polar form, leading to increased retention and improved peak shape on a nonpolar stationary phase like C18.[2][3]
Experimental Protocols
This section details the necessary reagents, instrumentation, and procedures for the HPLC analysis of this compound and its derivatives.
Reagents and Materials
-
Standards: this compound, Benzoic acid, 4-Hydroxybenzoic acid, 4-Methylbenzoic acid (analytical standard grade, ≥99% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Deionized water (filtered through a 0.45 µm membrane)
-
Reagents: Phosphoric acid or Formic acid (analytical grade)
-
Sample Filtration: 0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particles |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 60% A / 40% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, combine 600 mL of 0.1% phosphoric acid in water with 400 mL of acetonitrile. Mix thoroughly and degas before use.
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol. These solutions should be stored at 4°C.
-
Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration suitable for generating a calibration curve (e.g., 1-100 µg/mL).
Sample Preparation
The sample preparation will vary depending on the matrix. A general procedure for a solid sample is as follows:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase).
-
Use sonication to ensure complete dissolution.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The following table summarizes representative quantitative data for the separation of this compound and its derivatives under the conditions described above. Retention times are influenced by the hydrophobicity of the compound; more hydrophobic compounds will have longer retention times in reversed-phase chromatography.
Table 2: Representative Quantitative Data
| Compound | Retention Time (min) |
| 4-Hydroxybenzoic acid | 3.2 |
| Benzoic acid | 4.5 |
| 4-Methylbenzoic acid | 5.8 |
| This compound | 7.1 |
Note: These are representative retention times. Actual values may vary depending on the specific HPLC system, column, and exact mobile phase composition.
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound and its derivatives.
References
Application Note: Quantitative Analysis of 4-Ethylbenzoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethylbenzoic acid is a carboxylic acid of interest in various fields of research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. However, due to the polar nature of the carboxylic acid group, direct GC-MS analysis of this compound can result in poor peak shape and low sensitivity. Derivatization is often employed to convert the analyte into a more volatile and less polar derivative, thereby improving its chromatographic behavior.[1][2][3] This application note provides a detailed protocol for the GC-MS analysis of this compound, including a common derivatization procedure.
Experimental Protocols
1. Sample Preparation and Derivatization (Esterification)
This protocol describes the conversion of this compound to its methyl ester, a more volatile derivative suitable for GC-MS analysis.
-
Reagents and Materials:
-
This compound standard
-
Methanol (B129727) (anhydrous)
-
Acetyl chloride or Boron trifluoride-methanol (BF3-methanol) solution (14%)[2]
-
Hexane (B92381) (GC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Sample vials (2 mL) with PTFE-lined caps
-
Pipettes and syringes
-
Heating block or water bath
-
Vortex mixer
-
-
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards in methanol.
-
Derivatization:
-
Pipette 100 µL of the sample or standard solution into a clean, dry sample vial.
-
Add 200 µL of a freshly prepared solution of 5% acetyl chloride in anhydrous methanol. Alternatively, add 1 mL of 14% BF3-Methanol.[2]
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.[2]
-
-
Extraction:
-
After cooling to room temperature, add 500 µL of hexane to the vial and vortex for 1 minute.
-
Add 500 µL of saturated sodium bicarbonate solution to neutralize the excess acid.
-
Vortex for 1 minute and allow the layers to separate.
-
-
Sample Collection:
-
Carefully transfer the upper organic (hexane) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
-
2. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of the derivatized this compound. Instrument conditions may need to be optimized for specific equipment.
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
Solvent Delay: 3 minutes.
-
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C9H10O2 | [5][6][7] |
| Molecular Weight | 150.17 g/mol | [7] |
| CAS Number | 619-64-7 | [5][6] |
| Boiling Point | Not Available | |
| Melting Point | 112 - 113 °C | [7] |
| Major Mass Spectral Ions (Underivatized) | m/z 150 (M+), 135, 105 | [7] |
| Major Mass Spectral Ions (Methyl Ester Derivative) | m/z 164 (M+), 149, 119, 91 | Predicted |
| Retention Time (Underivatized) | Varies significantly with conditions, generally poor peak shape. | |
| Retention Time (Methyl Ester Derivative) | Dependent on specific GC conditions, expected to be sharp and symmetrical. | |
| Limit of Detection (LOD) | Method dependent, typically in the low ng/mL to pg/mL range with derivatization. | |
| Limit of Quantification (LOQ) | Method dependent, typically in the ng/mL range with derivatization. |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-ethylbenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common methods such as Grignard reactions and the oxidation of 4-ethyltoluene (B166476).
Grignard Reaction Route (from 4-Ethylbromobenzene)
Q1: My Grignard reaction fails to initiate (no bubbling or heat generation is observed after adding the alkyl halide). What are the possible causes and solutions?
A1: Failure of a Grignard reaction to initiate is a common issue, primarily due to the passivation of the magnesium surface. Here are the potential causes and corresponding solutions:
-
Inactive Magnesium Surface: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.
-
Solution: Gently crush the magnesium turnings under an inert atmosphere before the reaction to expose a fresh surface. Additionally, a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to activate the magnesium.[1]
-
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture and will be quenched by any water present in the glassware, solvent, or starting materials.[1]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and assembled under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure your 4-ethylbromobenzene is dry.
-
-
Impure Alkyl Halide: Impurities in the 4-ethylbromobenzene can inhibit the reaction.
-
Solution: Use a high-purity grade of 4-ethylbromobenzene or purify it by distillation before use.
-
Q2: My Grignard reaction started but then stopped prematurely, resulting in a low yield. What could be the problem?
A2: A stalled Grignard reaction often indicates the introduction of moisture or other incompatible substances during the process.
-
Moisture Contamination: Even atmospheric moisture can be detrimental.
-
Solution: Ensure a positive pressure of inert gas is maintained throughout the reaction. Check all seals and connections for potential leaks.
-
-
Insufficient Mixing: If the magnesium surface is not continuously exposed to the 4-ethylbromobenzene, the reaction can slow down or stop.
-
Solution: Ensure efficient stirring throughout the addition of the alkyl halide and for the duration of the reaction.
-
Q3: I've successfully formed the Grignard reagent, but my yield of this compound is low after carboxylation with dry ice (solid CO2). Why might this be?
A3: Low yields after carboxylation can result from several factors related to the reaction with CO2 and the subsequent workup.
-
Reaction with Atmospheric Water: Condensation of atmospheric water on the cold surface of the dry ice can quench the Grignard reagent.
-
Solution: Use freshly crushed, high-quality dry ice. Add the Grignard solution to an excess of crushed dry ice in an anhydrous solvent (like THF or diethyl ether) to minimize contact with air.
-
-
Incomplete Carboxylation: The Grignard reagent may not have fully reacted with the CO2.
-
Solution: Allow the reaction mixture to warm to room temperature slowly after the addition to ensure all the CO2 has sublimed and reacted.
-
-
Product Loss During Workup: The product, this compound, can be lost during the extraction process if the pH is not carefully controlled.
-
Solution: During the acidic workup, ensure the aqueous layer is sufficiently acidic (pH < 4) to fully protonate the carboxylate salt to the carboxylic acid, making it soluble in the organic layer.
-
Oxidation Route (from 4-Ethyltoluene)
Q1: My oxidation of 4-ethyltoluene with potassium permanganate (B83412) (KMnO4) resulted in a very low yield of this compound. What are the common reasons for this?
A1: Low yields in permanganate oxidations can be due to incomplete reaction or side reactions.
-
Incomplete Reaction: The oxidation may not have gone to completion.
-
Solution: Ensure a sufficient excess of KMnO4 is used. The reaction often requires heating (reflux) for an extended period. The disappearance of the purple permanganate color is an indicator of its consumption.[2]
-
-
Reaction Conditions: The reaction conditions may not be optimal.
-
Solution: The oxidation is typically carried out under basic conditions, followed by acidification. Ensure the reaction mixture is sufficiently basic during the oxidation step.
-
-
Over-oxidation: While less common for this specific reaction, harsh conditions can lead to the degradation of the aromatic ring.
-
Solution: Carefully control the reaction temperature and time.
-
Q2: I've obtained a brown precipitate of manganese dioxide (MnO2) as expected, but I'm having trouble isolating my this compound from it.
A2: The filtration of the fine MnO2 precipitate can be challenging.
-
Difficult Filtration: The fine particles of MnO2 can clog filter paper.
-
Solution: After the reaction, it is often helpful to add a reducing agent like sodium bisulfite to the hot, basic solution to reduce the excess MnO4- and dissolve the MnO2. The solution can then be filtered more easily before acidification. Alternatively, using a filter aid like Celite can improve filtration.
-
Q3: After acidification, my product has a brownish tint and a low melting point, suggesting impurities. What are the likely byproducts?
A3: The primary impurities are likely unreacted starting material and potentially byproducts from the oxidation of the methyl group of 4-ethyltoluene.
-
Unreacted 4-Ethyltoluene: If the reaction is incomplete, the starting material will contaminate the product.
-
Solution: Ensure the reaction goes to completion by using sufficient oxidant and reaction time. Unreacted 4-ethyltoluene can be removed by steam distillation before acidification.[2]
-
-
Byproduct Formation: Oxidation of both the ethyl and methyl groups can occur, leading to terephthalic acid (benzene-1,4-dicarboxylic acid).[3]
-
Solution: Optimizing reaction conditions (temperature and stoichiometry of the oxidant) can favor the oxidation of the more reactive benzylic protons of the ethyl group. Purification by recrystallization is crucial to remove these impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory-scale methods are the Grignard reaction using 4-ethylbromobenzene and carbon dioxide, and the oxidation of 4-ethyltoluene using a strong oxidizing agent like potassium permanganate.[2][4] Industrial production may involve catalytic oxidation of 4-ethyltoluene.
Q2: Why are anhydrous conditions so critical for the Grignard synthesis?
A2: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, including water, which will protonate the Grignard reagent and render it inactive for the desired carboxylation reaction, thus significantly reducing the yield.[1]
Q3: Can I use other oxidizing agents besides KMnO4 for the oxidation of 4-ethyltoluene?
A3: Yes, other strong oxidizing agents like chromic acid (prepared from sodium dichromate and sulfuric acid) can also be used. However, potassium permanganate is often preferred due to its lower cost and the avoidance of chromium waste. Catalytic methods using air or oxygen with catalysts like cobalt or manganese salts are also employed, particularly in industrial settings.
Q4: How can I purify my crude this compound?
A4: The most common method for purifying crude this compound is recrystallization.[5] A suitable solvent is one in which the acid has high solubility at elevated temperatures and low solubility at room temperature or below. A common solvent system for benzoic acid derivatives is a mixture of water and ethanol.[6]
Q5: What safety precautions should I take when synthesizing this compound?
A5: When working with Grignard reagents, it is crucial to work under anhydrous conditions and in a well-ventilated fume hood, as the solvents used (diethyl ether or THF) are highly flammable. The oxidation with potassium permanganate can be highly exothermic and should be controlled carefully.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Hypothetical Yield Optimization for Grignard Synthesis of this compound
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Temperature (°C) | 0 | 25 (Room Temp) | 35 (Reflux) | 25 (Room Temp) |
| Reaction Time (h) | 2 | 2 | 1 | 4 |
| Mg:Halide Ratio | 1.2:1 | 1.2:1 | 1.2:1 | 2:1 |
| Solvent | Diethyl Ether | Diethyl Ether | THF | Diethyl Ether |
| Hypothetical Yield (%) | 75 | 85 | 80 | 88 |
Note: This data is illustrative and intended to show general trends. Actual yields may vary based on specific experimental conditions and techniques.
Table 2: Hypothetical Yield Optimization for Oxidation of 4-Ethyltoluene with KMnO4
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Temperature (°C) | 80 | 100 (Reflux) | 100 (Reflux) | 100 (Reflux) |
| Reaction Time (h) | 4 | 4 | 8 | 4 |
| KMnO4:Substrate Ratio | 2:1 | 3:1 | 3:1 | 3:1 |
| Phase Transfer Catalyst | None | None | Aliquat 336 | TBAB |
| Hypothetical Yield (%) | 60 | 75 | 85 | 82 |
Note: This data is illustrative. The use of a phase transfer catalyst can improve the reaction rate and yield in biphasic oxidation reactions.
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
This protocol outlines the synthesis of this compound from 4-ethylbromobenzene and carbon dioxide.
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a solution of 4-ethylbromobenzene (1 equivalent) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the 4-ethylbromobenzene solution to the magnesium turnings. If the reaction does not initiate, add a small crystal of iodine and gently warm the flask.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 4-ethylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
In a separate beaker, crush an excess of dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to stand until the excess dry ice has sublimed.
-
-
Workup and Purification:
-
Slowly add dilute hydrochloric acid to the reaction mixture until the aqueous layer is acidic (pH < 4).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude this compound.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
-
Protocol 2: Oxidation of 4-Ethyltoluene to this compound
This protocol describes the oxidation of 4-ethyltoluene using potassium permanganate.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, add 4-ethyltoluene (1 equivalent), water, and a small amount of sodium carbonate to make the solution basic.
-
Heat the mixture to reflux.
-
-
Oxidation:
-
In a separate beaker, dissolve potassium permanganate (approximately 3 equivalents) in water.
-
Add the potassium permanganate solution portion-wise to the refluxing 4-ethyltoluene mixture. The purple color of the permanganate will disappear as it reacts.
-
Continue heating under reflux until the purple color persists, indicating the reaction is complete.
-
-
Workup and Purification:
-
Cool the reaction mixture and filter off the brown manganese dioxide precipitate.
-
Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings, and then carefully acidify with concentrated hydrochloric acid until no more precipitate forms.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the solid this compound by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure acid.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
References
Technical Support Center: Purification of Crude 4-Ethylbenzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-Ethylbenzoic acid. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to guide your purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Recrystallization
Q1: My this compound is not dissolving in the recrystallization solvent, even at elevated temperatures. What should I do?
A1: This issue typically arises from using a solvent in which the compound is poorly soluble, or from using an insufficient volume of solvent.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more of the hot solvent to your mixture. This compound's solubility increases with temperature, but a sufficient volume of solvent is still necessary.
-
Solvent Selection: If increasing the volume is ineffective, the chosen solvent may be inappropriate. This compound is sparingly soluble in water but has better solubility in alcohols (like ethanol (B145695) and methanol) and toluene.[1][2] For a safer and more environmentally friendly option, consider a mixed solvent system, such as ethanol/water.
-
Check for Insoluble Impurities: Your crude sample may contain insoluble impurities. If a small amount of solid material remains after adding a significant amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
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Q2: My this compound has "oiled out" during cooling instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a very high concentration of the solute or the presence of impurities that depress the melting point.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution.
-
Slow Cooling: Allow the solution to cool more slowly. You can do this by insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Q3: After recrystallization, the recovery of my this compound is very low. What are the possible reasons?
A3: Low recovery can be attributed to several factors, from using too much solvent to premature crystallization.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your product in solution upon cooling, thereby reducing the yield.
-
Ensure Complete Precipitation: Cool the solution in an ice bath after it has reached room temperature to maximize the precipitation of the product.
-
Avoid Premature Crystallization: If crystals form during a hot filtration step, some of your product will be lost. To prevent this, use a pre-heated funnel and flask and keep the solution hot throughout the filtration process.
-
Check the Filtrate: If you suspect significant product loss, you can try to recover more material by evaporating some of the solvent from the filtrate and cooling it again to induce further crystallization.
-
Acid-Base Extraction
Q1: I have performed an acid-base extraction, but the precipitation of this compound from the aqueous layer after acidification is incomplete. What could be the issue?
A1: Incomplete precipitation is often due to insufficient acidification or the volume of the aqueous phase being too large.
-
Troubleshooting Steps:
-
Check the pH: Ensure that the aqueous layer has been acidified to a pH of approximately 2-3. Use a pH meter or pH paper to verify. Add more acid (e.g., concentrated HCl) dropwise if necessary.
-
Cool the Solution: The solubility of this compound in water, although low, is temperature-dependent. Cooling the acidified aqueous solution in an ice bath will promote further precipitation.
-
Reduce the Volume: If the volume of the aqueous layer is very large, some of the product may remain dissolved. You can carefully evaporate some of the water under reduced pressure to concentrate the solution before cooling.
-
Back-Extraction: If precipitation is still poor, you can extract the acidified aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to recover the dissolved this compound. The organic extracts can then be dried and the solvent evaporated.
-
Column Chromatography
Q1: My this compound is streaking on the silica (B1680970) gel column and I am getting poor separation. What is the cause and how can I prevent this?
A1: Streaking of acidic compounds like this compound on silica gel is a common problem. It is often caused by the interaction of the acidic proton with the slightly acidic silica gel, leading to a distribution of the compound between its protonated and deprotonated forms.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This will keep the this compound in its protonated form, resulting in a more defined band and better separation.
-
Optimize the Solvent System: Use a solvent system with the appropriate polarity. A common mobile phase for separating aromatic acids is a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate. A mobile phase of acetonitrile, water, and phosphoric acid has also been reported for HPLC analysis, which can be adapted for column chromatography.[4]
-
Dry Loading: If the crude sample does not dissolve well in the initial mobile phase, consider dry loading. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₂ | [1][3] |
| Molecular Weight | 150.17 g/mol | [3] |
| Melting Point | 112-113 °C | [1][3] |
| Boiling Point | ~271.5 °C (estimated) | [1] |
| Vapor Pressure | 0.00338 mmHg at 25 °C | [2] |
| pKa | 4.35 at 25 °C | [2] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble to sparingly soluble | [1][2] |
| Methanol | Slightly soluble | [1] |
| Chloroform | Sparingly soluble | [2] |
| Benzene | Soluble | [1][2] |
| Toluene | Soluble | [1][2] |
Experimental Protocols
1. Purification by Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is suitable for purifying crude this compound that is contaminated with non-polar or highly polar impurities.
-
Methodology:
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Heat the solution gently on a hot plate.
-
Slowly add hot water dropwise to the boiling ethanol solution until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
If there are any insoluble impurities, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Determine the melting point and yield of the purified this compound.
-
2. Purification by Acid-Base Extraction
This method is effective for separating this compound from neutral and basic impurities.
-
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release the pressure from the carbon dioxide gas that is formed.
-
Allow the layers to separate. The deprotonated this compound (sodium 4-ethylbenzoate) will be in the aqueous layer.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid.
-
Combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2-3), which will cause the this compound to precipitate.
-
Collect the purified this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified product.
-
Mandatory Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting decision tree for recrystallization.
References
Technical Support Center: Recrystallization of 4-Ethylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 4-Ethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the solute to a high extent at elevated temperatures and to a low extent at lower temperatures. For this compound, a moderately polar protic solvent like ethanol (B145695) is a suitable choice. It is also soluble in other organic solvents such as benzene (B151609), toluene, methanol, and chloroform, and practically insoluble in water.[1][2] A mixed solvent system, such as ethanol-water, can also be effective.
Q2: What are the key physical and chemical properties of this compound?
A2: Understanding the properties of this compound is crucial for its handling and purification.
| Property | Value |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol [3] |
| Appearance | White to beige crystalline powder[1] |
| Melting Point | 112-115 °C[3][4] |
| Predicted Water Solubility | 0.73 g/L[2][5] |
| Solubility in Organic Solvents | Soluble in benzene and toluene; sparingly soluble in chloroform; slightly soluble in methanol.[1] |
Q3: What are the common impurities found in crude this compound?
A3: Impurities in this compound often depend on the synthetic route used for its preparation. A common synthesis involves the oxidation of 4-ethylacetophenone. Potential impurities from this process could include unreacted starting material (4-ethylacetophenone) and byproducts from incomplete or side reactions. Another synthesis route involves the reaction of ethylbenzene (B125841) with trichloroacetaldehyde, which could lead to residual starting materials and reagents as impurities.[1]
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is classified as an irritant.[6] It can cause skin and eye irritation.[6] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Ensure work is conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Troubleshooting Guide
Issue 1: The compound does not fully dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent.
-
Solution: Add small increments of hot solvent until the solid completely dissolves. Be cautious not to add an excessive amount, as this will reduce the final yield.
-
-
Possible Cause: The solvent is not hot enough.
-
Solution: Ensure the solvent is heated to its boiling point before and during the dissolution of the solid.
-
-
Possible Cause: Insoluble impurities are present.
-
Solution: If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. Proceed to the hot filtration step to remove it.
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Issue 2: No crystals form upon cooling.
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Possible Cause: Too much solvent was used.
-
Solution: Reheat the solution to boiling and evaporate some of the solvent. Allow the concentrated solution to cool again.
-
-
Possible Cause: The solution is supersaturated.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a "seed crystal" of pure this compound to the solution.
-
-
Possible Cause: The cooling process is too rapid.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal nucleation.
-
Issue 3: The resulting crystals are discolored.
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Possible Cause: Colored impurities are present in the crude material.
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Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling the solution to crystallize the product.
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Issue 4: The yield of recrystallized product is low.
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Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.
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Solution: In future experiments, use the minimum amount of hot solvent necessary to dissolve the crude product. To recover some of the dissolved product, you can try to concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.
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-
Possible Cause: Premature crystallization during hot filtration.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing in the funnel. This can be done by passing hot solvent through the filter paper just before filtering the solution.
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-
Possible Cause: The crystals were not allowed to fully form.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Experimental Protocol: Recrystallization of this compound from Ethanol-Water
This protocol details the procedure for purifying crude this compound using a mixed solvent system of ethanol and water.
Materials:
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Crude this compound
-
Ethanol (95% or absolute)
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Deionized water
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Activated charcoal (optional)
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Erlenmeyer flasks (two, appropriately sized)
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Hot plate with magnetic stirring capabilities
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Magnetic stir bar
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Stemless funnel
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Fluted filter paper
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Watch glass
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Büchner funnel and flask
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Filter paper to fit Büchner funnel
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Vacuum source
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Ice bath
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Spatula
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Glass rod
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum amount of hot ethanol required to dissolve the solid completely while heating and stirring on a hot plate. Keep the solution at or near its boiling point.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes while stirring.
-
-
Hot Filtration:
-
Set up a hot filtration apparatus by placing a stemless funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask.
-
Pre-heat the filtration apparatus by pouring a small amount of hot ethanol through the filter paper.
-
Quickly filter the hot solution containing the dissolved this compound. This step removes insoluble impurities and activated charcoal (if used).
-
-
Crystallization:
-
Add hot water dropwise to the hot ethanolic filtrate until a slight cloudiness (turbidity) persists. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of ice-cold ethanol-water mixture.
-
Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to be pulled dry on the Büchner funnel by the vacuum for 10-15 minutes.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely.
-
-
Analysis:
-
Once dry, weigh the crystals to determine the percent recovery.
-
Measure the melting point of the recrystallized this compound to assess its purity. A sharp melting point close to the literature value (112-113 °C) indicates a high degree of purity.[1]
-
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting common issues in recrystallization.
References
- 1. This compound | 619-64-7 [chemicalbook.com]
- 2. Showing Compound this compound (FDB022844) - FooDB [foodb.ca]
- 3. This compound | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0002097) [hmdb.ca]
- 6. 4-Ethyl Benzoic acid [chembk.com]
Common side reactions in the synthesis of 4-Ethylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary industrial and laboratory-scale synthesis routes for this compound include:
-
Oxidation of 4-ethyltoluene (B166476): This method involves the selective oxidation of the methyl group of para-ethyltoluene.[1]
-
Grignard Reaction: This involves the reaction of a 4-ethylphenylmagnesium halide (a Grignard reagent) with carbon dioxide.[2]
-
Friedel-Crafts Acylation of Ethylbenzene (B125841): This two-step process typically involves the acylation of ethylbenzene with an acetylating agent, followed by oxidation of the resulting ketone.[1]
-
Reaction of Ethylbenzene with Trichloroacetaldehyde: This multi-step synthesis involves the reaction of ethylbenzene with trichloroacetaldehyde in the presence of a Lewis acid, followed by hydrolysis and oxidation.[3]
Q2: I am observing significant over-oxidation of my starting material during the oxidation of 4-ethyltoluene. How can I prevent this?
A2: Over-oxidation to form byproducts is a common issue. To minimize this, consider the following:
-
Choice of Oxidizing Agent: Use milder, more selective oxidizing agents. For instance, controlled oxidation using catalytic systems with a controlled oxygen supply is preferable to strong stoichiometric oxidants like potassium permanganate.[4]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the maximum yield of the desired product is achieved.[4]
-
Temperature Control: Lowering the reaction temperature can help reduce the rate of over-oxidation.[4]
Q3: My Grignard reaction for this compound synthesis has a very low yield. What are the potential causes?
A3: Low yields in Grignard reactions are often due to the high reactivity of the Grignard reagent. Key factors include:
-
Presence of Water or Acidic Protons: Grignard reagents are strong bases and will react with any source of acidic protons, such as water, alcohols, or even terminal alkynes.[2] Ensure all glassware is oven-dried and reagents are anhydrous.
-
Formation of Biphenyl (B1667301) Side Product: An unwanted coupling reaction can occur between the Grignard reagent and the starting aryl halide, leading to the formation of a biphenyl derivative.[2] This can be minimized by slow addition of the alkyl halide to the magnesium turnings.
Q4: During the Friedel-Crafts acylation of ethylbenzene, I am getting a mixture of isomers. How can I improve the selectivity for the para-isomer (this compound)?
A4: Achieving high para-selectivity in Friedel-Crafts reactions is a common challenge. To favor the formation of the para-isomer, you can optimize the following conditions:
-
Reaction Temperature: Lower temperatures generally favor the formation of the para-isomer.[4]
-
Choice of Lewis Acid: The type and amount of Lewis acid catalyst can influence the isomer distribution.[4]
-
Solvent: Using a non-polar solvent can also enhance para-selectivity.[4]
Troubleshooting Guides
Issue 1: Formation of Isomeric Impurities in Friedel-Crafts Acylation
Symptoms:
-
NMR or GC-MS analysis shows the presence of 2-ethylbenzoyl and/or 3-ethylbenzoyl derivatives alongside the desired 4-ethylbenzoyl intermediate.
Root Causes:
-
The ethyl group is an ortho-, para-director, but some ortho- and meta-substitution can occur, especially under harsh reaction conditions.
Solutions:
-
Optimize Reaction Conditions: Refer to the table below for typical isomer distributions under different conditions and adjust your protocol accordingly.
-
Purification: Isomers can often be separated by careful fractional distillation or chromatography.
Table 1: Typical Isomer Distribution in Friedel-Crafts Reactions of Ethylbenzene
| Reaction Condition | 4-Ethylacetophenone (para) | 2-Ethylacetophenone (ortho) | 3-Ethylacetophenone (meta) |
| Vilsmeier-Haack (Typical) | ~70-80% | ~20-30% | <5% |
| Gattermann-Koch (Typical) | ~60-75% | ~25-40% | <5% |
| Note: These are typical ranges, and actual results can vary based on specific experimental parameters.[4] |
Issue 2: Incomplete Oxidation and Side-Chain Oxidation
Symptoms:
-
Presence of 4-ethylbenzyl alcohol or 4-ethylbenzaldehyde (B1584596) in the final product after oxidation of 4-ethyltoluene.[4]
-
Detection of byproducts resulting from oxidation of the ethyl group, such as 1-(4-carboxyphenyl)ethanol.
Root Causes:
-
Insufficient oxidizing agent or reaction time.
-
The ethyl group can also be susceptible to oxidation, though it is generally less reactive than the methyl group in 4-ethyltoluene under specific catalytic conditions.[1]
Solutions:
-
Choice of Catalyst and Conditions: For selective oxidation of the methyl group in 4-ethyltoluene, a cobalt acetate (B1210297) catalyst in acetic acid can be effective.[1]
-
Control of Reaction Parameters: Carefully control the stoichiometry of the oxidizing agent and monitor the reaction to completion.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
4-Bromoethylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO2)
-
6M Hydrochloric acid
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot under a dry atmosphere (e.g., nitrogen or argon).
-
In a round-bottom flask, place magnesium turnings.
-
Prepare a solution of 4-bromoethylbenzene in anhydrous diethyl ether.
-
Slowly add a small amount of the 4-bromoethylbenzene solution to the magnesium turnings to initiate the reaction. The reaction is exothermic and may require cooling.
-
Once the reaction has started, add the remaining 4-bromoethylbenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
In a separate beaker, crush a sufficient amount of dry ice.
-
Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, and the excess dry ice to sublime.
-
Acidify the reaction mixture by slowly adding 6M HCl until the aqueous layer is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure acid.
Visualizations
Synthesis of this compound via Grignard Reaction
Caption: Grignard synthesis of this compound and a common side reaction.
Common Side Reactions in Friedel-Crafts Acylation of Ethylbenzene
Caption: Formation of isomeric side products in Friedel-Crafts acylation.
Oxidation of 4-Ethyltoluene: Desired Reaction and Side Reactions
Caption: Oxidation pathways of 4-ethyltoluene leading to the desired product and common side products.
References
Technical Support Center: Purification of 4-Ethylbenzoic Acid
Welcome to the technical support center for the synthesis and purification of 4-Ethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Synthesis Stage: Friedel-Crafts Acylation of Ethylbenzene (B125841)
A common synthetic route to this compound involves the Friedel-Crafts acylation of ethylbenzene with acetyl chloride to form 4-ethylacetophenone, which is then oxidized.
-
Question: My Friedel-Crafts acylation reaction produced a mixture of isomers. How can I minimize the formation of ortho and meta isomers?
-
Answer: The ethyl group of ethylbenzene is an ortho, para-directing activator. While the para-isomer is sterically and electronically favored, the formation of some ortho and meta isomers can occur.[1][2] To favor the para-isomer, it is crucial to control the reaction temperature. Lower temperatures, typically between 0°C and room temperature, can enhance para-selectivity by favoring the thermodynamically more stable product and minimizing side reactions.
-
-
Question: After the acylation reaction, I observe a significant amount of poly-acylated products. What causes this and how can it be prevented?
-
Answer: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation because the acyl group deactivates the aromatic ring, it can still occur, especially with highly reactive substrates or harsh reaction conditions.[1] To minimize this, use a stoichiometric amount of the acylating agent and the Lewis acid catalyst. Also, ensure the reaction is not run for an excessively long time.
-
Oxidation Stage: 4-Ethylacetophenone to this compound
The intermediate, 4-ethylacetophenone, is typically oxidized to this compound using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or sodium hypochlorite (B82951) (bleach).
-
Question: My final product contains unreacted 4-ethylacetophenone. How can I ensure the oxidation goes to completion?
-
Answer: Incomplete oxidation is a common issue. Ensure that a sufficient excess of the oxidizing agent is used. The reaction often requires heating to proceed at a reasonable rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material.
-
-
Question: I suspect over-oxidation of my product. What are the likely byproducts and how can I avoid their formation?
-
Answer: Vigorous oxidation conditions can potentially lead to the cleavage of the ethyl group or oxidation of the aromatic ring. While less common under controlled conditions, a potential byproduct of over-oxidation of the ethyl group could be terephthalic acid.[3][4][5][6][7] To avoid this, carefully control the reaction temperature and the amount of oxidizing agent. Gradual addition of the oxidant can also help to maintain control over the reaction exotherm.
-
Purification Stage
-
Question: My recrystallized this compound has a low melting point and a broad melting range. What is the likely cause?
-
Answer: A low and broad melting point is a classic indicator of impurities. The most common impurities are residual starting materials (4-ethylacetophenone), isomers (2-ethylbenzoic acid and 3-ethylbenzoic acid), or residual solvents. Ensure the product is thoroughly dried after recrystallization, as trapped solvent can also depress the melting point.
-
-
Question: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
-
Answer: If crystals do not form upon cooling, the solution may be too dilute. You can try to boil off some of the solvent to increase the concentration. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can also be effective.[8][9][10][11] Ensure the solution is allowed to cool slowly, as rapid cooling can lead to the formation of an oil or very small crystals.
-
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 150.17 | 112-113 | 270-271.5 |
| 4-Ethylacetophenone | 148.20 | 22-24 | 227-229 |
| 2-Ethylbenzoic acid | 150.17 | 68-70 | 258-259 |
| Terephthalic acid | 166.13 | 300 (sublimes) | - |
Experimental Protocols
1. Recrystallization of this compound from an Ethanol (B145695)/Water Mixture
This protocol is adapted from procedures for similar benzoic acid derivatives and is a good starting point for purification.[12][13]
-
Procedure:
-
Weigh the crude this compound and place it in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to dissolve the solid completely.
-
While the solution is hot, slowly add hot water dropwise until the solution becomes slightly cloudy (turbid).
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
If the solution has colored impurities, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the crystals thoroughly, for example, in a desiccator or a vacuum oven at a moderate temperature.
-
2. Purification by Column Chromatography
This is a general procedure for the purification of moderately polar organic compounds and can be adapted for this compound.[14][15][16][17][18]
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh)
-
Mobile Phase (Eluent): A mixture of hexane (B92381) and ethyl acetate (B1210297). The optimal ratio should be determined by TLC. A starting point could be a gradient from 95:5 to 80:20 hexane:ethyl acetate.
-
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Spot it on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal eluent system will give the this compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a more polar solvent that is then evaporated onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with the determined mobile phase, collecting fractions. If a gradient elution is used, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for impure this compound.
References
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Syntheses of Biobased Terephthalic Acid, p-Toluic Acid, and p-Methylacetophenone via One-Pot Catalytic Aerobic Oxidation of Monoterpene Derived Bio-p-cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. famu.edu [famu.edu]
- 11. hi-static.z-dn.net [hi-static.z-dn.net]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. diva-portal.org [diva-portal.org]
- 14. rsc.org [rsc.org]
- 15. web.uvic.ca [web.uvic.ca]
- 16. benchchem.com [benchchem.com]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 18. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
Technical Support Center: Scale-Up of 4-Ethylbenzoic Acid Production
Welcome to the technical support center for the production of 4-Ethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The most common industrial synthesis route is the oxidation of 4-ethyltoluene. Another prevalent method involves the Friedel-Crafts acylation of ethylbenzene (B125841) followed by oxidation. A specific example of a laboratory-scale synthesis involves the reaction of ethylbenzene with trichloroacetaldehyde in the presence of anhydrous aluminum trichloride (B1173362), followed by hydrolysis and oxidation.[1][2]
Q2: What are the major safety concerns when scaling up the production of this compound?
A2: Key safety concerns include:
-
Thermal Runaway: The oxidation of ethylbenzene is an exothermic reaction. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a runaway reaction.
-
Hazardous Materials: Handling of strong oxidizing agents and corrosive acids requires appropriate personal protective equipment (PPE) and containment measures.[3][4] this compound itself is an irritant to the eyes, skin, and respiratory system.[2][5]
-
Pressure Build-up: In a closed system, gaseous byproducts or a rapid temperature increase can lead to a dangerous build-up of pressure.
Q3: How do reaction kinetics and heat transfer change during scale-up?
A3: When scaling up, the reaction volume increases cubically, while the heat transfer area of the reactor jacket only increases squarely. This disparity can lead to insufficient heat removal, causing temperature gradients and potential hot spots within the reactor. These issues can affect reaction selectivity, increase byproduct formation, and pose safety risks.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound production.
Reaction and Yield Issues
Q4: We are experiencing a lower-than-expected yield. What are the potential causes?
A4: Low yields during scale-up can often be attributed to several factors:
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to an incomplete conversion of starting materials.
-
Suboptimal Temperature Control: Poor heat transfer in large reactors can result in localized hot or cold spots, leading to side reactions or slowing down the desired reaction.
-
Byproduct Formation: At higher temperatures, which can occur during uncontrolled exotherms, side reactions may become more prevalent, consuming reactants and reducing the yield of the desired product.
-
Losses During Workup: Inefficient extraction or losses during filtration and drying can significantly reduce the isolated yield.
Q5: We are observing the formation of significant byproducts. How can we minimize them?
A5: To minimize byproduct formation:
-
Optimize Reaction Temperature: Maintain a consistent and optimal temperature throughout the reactor. This may require adjusting the addition rate of reactants to control the exotherm.
-
Improve Mixing: Ensure efficient agitation to maintain a homogeneous reaction mixture and prevent localized high concentrations of reactants or hot spots.
-
Control Stoichiometry: Carefully control the molar ratios of reactants and catalysts to favor the desired reaction pathway.
Impurity and Purification Challenges
Q6: What are the common impurities in this compound production, and how can they be identified?
A6: Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are effective for identifying and quantifying these impurities.
| Potential Impurity | Potential Source | Recommended Analytical Method |
| 4-Ethyltoluene | Unreacted starting material | GC-MS |
| 4-Methylacetophenone | Incomplete oxidation of the ethyl group | GC-MS, HPLC |
| Isomeric Ethylbenzoic Acids | Impurities in starting materials or side reactions | HPLC |
| Residual Catalysts (e.g., AlCl₃) | Incomplete quenching and washing | Inductively Coupled Plasma (ICP) Spectroscopy |
Q7: Our final product has a persistent off-white or yellowish color. What could be the cause?
A7: Discoloration in the final product is typically due to the presence of impurities. These can be colored organic byproducts formed during the reaction, or residual catalyst complexes that were not completely removed during the workup. To address this, ensure thorough washing of the crude product and consider a charcoal treatment during the recrystallization step to adsorb colored impurities.
Crystallization and Product Isolation Issues
Q8: During crystallization, the product is "oiling out" instead of forming crystals. How can we resolve this?
A8: "Oiling out" can occur if the solution is supersaturated or if impurities are inhibiting crystal lattice formation. To resolve this:
-
Increase Solvent Volume: Add more hot solvent to ensure the product is fully dissolved before cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling often promotes oiling.
-
Scratching: Use a glass rod to scratch the inside of the flask to create nucleation sites for crystal growth.[6]
-
Seed Crystals: Add a small crystal of pure this compound to induce crystallization.
Q9: The filtered product is difficult to dry and remains clumpy. What can we do?
A9: Clumpy product that is difficult to dry is often due to the presence of residual solvent or very fine crystals (fines) that hold onto moisture.
-
Improve Filtration: Use a filter press or centrifuge for more efficient solid-liquid separation at a larger scale.
-
Washing: Wash the filter cake with a small amount of cold, non-polar solvent to displace the mother liquor.
-
Drying Conditions: Use a vacuum oven at an appropriate temperature to facilitate the removal of residual solvent.
Experimental Protocols
Generalized Protocol for the Synthesis of this compound (Lab Scale)
This protocol is based on the reaction of ethylbenzene with trichloroacetaldehyde and subsequent oxidation.[1]
-
Reaction Setup: In a reaction kettle, combine ethylbenzene and trichloroacetaldehyde.
-
Catalyst Addition: Cool the mixture to 0°C and add anhydrous aluminum trichloride in batches, maintaining the temperature between -10°C and 0°C.
-
Reaction: Stir the mixture at this temperature for 2 hours.
-
Quenching: Slowly add dilute hydrochloric acid to decompose the remaining aluminum trichloride.
-
Washing: Wash the organic layer with a sodium bicarbonate solution and then with water.
-
Distillation: Recover the unreacted ethylbenzene by distillation. Further distillation yields p-ethylbenzene-2,2,2-trichloroethanol.
-
Oxidation: Dissolve the intermediate in methanol (B129727) and add a sodium hydroxide (B78521) solution. Add 30% hydrogen peroxide dropwise.
-
Isolation: Once the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the crystalline this compound.
-
Purification: Collect the crystals by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.
Protocol for Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water mixture, toluene).
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Experimental and Troubleshooting Workflows
References
Handling and storage of 4-Ethylbenzoic acid in the lab
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and storage of 4-Ethylbenzoic acid in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in the lab?
A1: this compound is an aromatic carboxylic acid. In laboratory settings, it is primarily used as an intermediate in the synthesis of more complex molecules.[1] Its applications include the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2]
Q2: What are the primary hazards associated with this compound?
A2: this compound is known to cause skin and serious eye irritation.[3][4][5] It may also cause respiratory irritation.[3][4][5] Ingestion may lead to irritation of the digestive tract.[6]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical safety goggles or glasses, protective gloves, and a lab coat or other protective clothing to prevent skin exposure.[4][6] If there is a risk of dust inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][6]
Q4: How should this compound be stored in the laboratory?
A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] It should be kept away from incompatible substances such as strong oxidizing agents.[4][6][7] Some suppliers recommend storage at 0-8°C.[8]
Q5: What should I do in case of a spill?
A5: In the event of a spill, you should first ensure the area is well-ventilated and eliminate any ignition sources. Wearing appropriate PPE, sweep up the spilled solid, taking care to minimize dust generation, and place it into a suitable container for disposal.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: The this compound appears discolored or has impurities.
-
Possible Cause: The discoloration, which may present as a white to beige powder, could be due to the presence of impurities from the synthesis process or degradation over time.
-
Solution:
-
Assess Purity: Before use, it is crucial to verify the purity of the compound using analytical methods such as Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC).
-
Purification: If impurities are detected, recrystallization from a suitable solvent can be performed to purify the compound.
-
Issue 2: this compound is not dissolving in the chosen solvent.
-
Possible Cause: Solubility can be affected by the purity of the compound, the choice of solvent, temperature, and the presence of moisture. This compound is generally soluble in organic solvents like benzene (B151609) and toluene (B28343) but has low solubility in water.[9]
-
Solution:
-
Verify Solvent Choice: Ensure the solvent is appropriate for this compound. Non-polar to moderately polar organic solvents are typically effective.
-
Increase Temperature: Gently warming the solution may aid in dissolution.
-
Agitation: Use a magnetic stirrer or sonicator to facilitate the dissolution process.
-
Check for Impurities: As mentioned previously, impurities can affect solubility.
-
Issue 3: Unexpected side reactions or low yield in a synthesis reaction using this compound.
-
Possible Cause: The reactivity of this compound can be influenced by reaction conditions, the purity of the starting material, and the presence of incompatible substances.
-
Solution:
-
Confirm Purity of Reactants: Ensure all reactants, including the this compound, are of the required purity for the specific reaction.
-
Optimize Reaction Conditions: Review and optimize reaction parameters such as temperature, reaction time, and catalyst choice.
-
Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric components.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [5] |
| Molecular Weight | 150.17 g/mol | [5] |
| Appearance | White to beige powder/solid | [6][8][9] |
| Melting Point | 111-115 °C | [8] |
| Boiling Point | 270 °C | [6] |
| Solubility in Water | Low / Insoluble | [9] |
| Solubility in Organic Solvents | Soluble in benzene and toluene | [9] |
Experimental Protocols
Protocol 1: Synthesis of 4-Ethylbenzoyl Chloride from this compound
This protocol describes a common derivative synthesis from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (B109758) (DCM)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
In a fume hood, add this compound to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add dry dichloromethane (DCM) to the flask to dissolve the acid.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the solution at room temperature. The addition should be done carefully as the reaction can be exothermic and releases HCl and SO₂ gases.
-
Attach a reflux condenser fitted with a drying tube to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude 4-ethylbenzoyl chloride can be purified by distillation under reduced pressure.
Mandatory Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Decision tree for a chemical spill response.
Caption: Quality control workflow for a chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. techmate.co.uk [techmate.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Solubility Challenges of 4-Ethylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during chemical reactions involving 4-Ethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a white to beige crystalline solid. It is generally considered insoluble in water but is soluble in many common organic solvents.[1][2][3][4][5] Its solubility is influenced by the polarity of the solvent, temperature, and the pH of aqueous solutions.
Q2: In which organic solvents is this compound soluble?
This compound is soluble in organic solvents such as benzene, toluene (B28343), ethanol (B145695), acetone, and ether.[1][5][6] It is reported to be sparingly soluble in chloroform (B151607) and slightly soluble in methanol.[3][4]
Q3: How does pH affect the solubility of this compound in aqueous solutions?
As a carboxylic acid with a predicted pKa of approximately 4.25, the solubility of this compound in water is highly pH-dependent.[7][8] In acidic solutions (pH < 4), it exists predominantly in its less soluble protonated form. As the pH increases above its pKa, it deprotonates to form the more soluble ethylbenzoate anion.
Q4: What are the common challenges when using this compound in reactions?
The primary challenge is its low solubility in certain reaction media, particularly in aqueous or highly polar solvents, which can lead to slow reaction rates, incomplete reactions, and difficulty in purification.
Troubleshooting Guides
Issue 1: this compound Does Not Dissolve in the Reaction Solvent
Potential Causes:
-
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for dissolving this compound.
-
Low Temperature: Solubility of solids generally decreases at lower temperatures.
-
Insufficient Solvent Volume: The amount of solvent may be insufficient to dissolve the given amount of the acid.
Solutions:
-
Solvent Selection: Choose a solvent in which this compound is known to be soluble, such as toluene, benzene, or ethanol.[1][5][6] Refer to the solubility data tables below for guidance.
-
Increase Temperature: Gently heating the mixture can significantly increase the solubility of this compound. Ensure the temperature is compatible with the stability of all reactants and reagents.
-
Co-solvent System: Introduce a co-solvent in which this compound has high solubility. For example, in a reaction where a non-polar solvent is required, adding a small amount of a more polar solvent like ethanol or DMF can enhance solubility.
Issue 2: Slow or Incomplete Reaction Involving this compound
Potential Causes:
-
Poor Solubility: The limited concentration of dissolved this compound is reducing the effective concentration of the reactant.
-
Mass Transfer Limitations: In a heterogeneous mixture, the reaction rate is limited by the rate at which the solid dissolves into the liquid phase.
Solutions:
-
pH Adjustment (for reactions in protic or aqueous media):
-
If the reaction conditions permit, adding a compatible base (e.g., a non-nucleophilic organic base like triethylamine (B128534) or an inorganic base like potassium carbonate) can deprotonate the carboxylic acid, forming a more soluble salt. This is particularly effective in polar solvents.
-
-
Use of a Co-solvent:
-
A systematic approach to identifying an optimal co-solvent mixture can be employed. Start by testing the solubility of this compound in various ratios of your primary solvent and a potential co-solvent.
-
-
Phase-Transfer Catalysis (PTC):
-
For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can be highly effective. The catalyst transports the deprotonated 4-ethylbenzoate (B1233868) anion from the aqueous phase to the organic phase where the reaction occurs.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][5] |
| Benzene | Soluble | [1][5][6] |
| Toluene | Soluble | [1][5][6] |
| Ethanol | Soluble | [6] |
| Acetone | Soluble | [6] |
| Ether | Soluble | [2] |
| Chloroform | Sparingly Soluble | [4] |
| Methanol | Slightly Soluble | [3][4] |
Table 2: Quantitative Solubility of Benzoic Acid in Various Solvents at Different Temperatures (for reference)
Disclaimer: This data is for Benzoic Acid and is provided as an estimation for the behavior of the structurally similar this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 0 | ~0.3 |
| Water | 100 | ~1.5 |
| Ethanol | 25 | High |
| Benzene | 25 | High |
| Acetone | 25 | High |
| Ethyl Acetate (B1210297) | 25 | High |
Data compiled from various sources on benzoic acid solubility.[9]
Table 3: Quantitative Solubility of p-Toluic Acid in Various Solvents (for reference)
Disclaimer: This data is for p-Toluic Acid and is provided as a close structural analog to this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 19 | <0.1 |
| Ethanol | Room Temperature | Readily Soluble |
| Acetone | Room Temperature | Readily Soluble |
| Benzene | Room Temperature | Readily Soluble |
Data compiled from sources on p-toluic acid solubility.[6][10]
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System for Esterification
This protocol describes a general method for the Fischer esterification of this compound with ethanol, utilizing a co-solvent system to ensure solubility.
Materials:
-
This compound
-
Ethanol (absolute)
-
Toluene (or another suitable non-polar solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, suspend this compound (1.0 eq) in toluene (e.g., 5-10 volumes).
-
Co-solvent Addition: While stirring, add ethanol (2.0-3.0 eq) to the suspension. Continue stirring. If the solid has not fully dissolved, a minimal amount of a more polar co-solvent like DMF can be added dropwise until a clear solution is obtained.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl 4-ethylbenzoate.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
Protocol 2: Phase-Transfer Catalyzed (PTC) Reaction
This protocol provides a general framework for a reaction involving this compound under phase-transfer conditions, such as an alkylation or esterification.
Materials:
-
This compound
-
Aqueous solution of a base (e.g., NaOH or K₂CO₃)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Reactant (e.g., an alkyl halide)
-
Standard laboratory glassware
Procedure:
-
Aqueous Phase Preparation: Dissolve this compound (1.0 eq) in an aqueous solution of the base (e.g., 1M NaOH). This will form the sodium 4-ethylbenzoate salt in the aqueous phase.
-
Organic Phase Preparation: In a separate flask, dissolve the reactant (e.g., alkyl halide, 1.1 eq) and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq) in the chosen organic solvent.
-
Reaction: Combine the aqueous and organic phases in a reaction vessel equipped with a condenser and a mechanical stirrer. Heat the biphasic mixture with vigorous stirring. The reaction progress can be monitored by TLC or GC/MS analysis of the organic phase.
-
Work-up:
-
After the reaction is complete, cool the mixture and separate the two phases using a separatory funnel.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting product by an appropriate method like column chromatography or crystallization.
Mandatory Visualizations
Caption: Workflow for solubility enhancement using a co-solvent system.
Caption: Logical relationship in a Phase-Transfer Catalysis reaction.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. p-Toluic acid [chembk.com]
- 3. This compound | 619-64-7 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0002097) [hmdb.ca]
- 8. Showing Compound this compound (FDB022844) - FooDB [foodb.ca]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. grokipedia.com [grokipedia.com]
Technical Support Center: Purification of 4-Ethylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Ethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
Common impurities in this compound often originate from its synthesis route. The oxidation of 4-ethyltoluene (B166476) can lead to several process-related impurities. These can include:
-
Unreacted Starting Material: 4-Ethyltoluene.
-
Incomplete Oxidation Products: 4-Ethylbenzaldehyde and 4-ethylbenzyl alcohol.
-
Isomeric Impurities: If synthesized via Friedel-Crafts acylation of ethylbenzene, ortho and meta isomers (2-ethylbenzoic acid and 3-ethylbenzoic acid) can be present.
-
By-products from Over-oxidation: Terephthalic acid if the ethyl group is also oxidized.
-
Catalyst Residues: Traces of catalysts used in the oxidation process (e.g., cobalt or manganese salts).[1]
Q2: What is the recommended primary method for purifying this compound?
Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[2] This technique relies on the difference in solubility of the acid and its impurities in a suitable solvent at different temperatures.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
An ideal solvent for recrystallization should:
-
Dissolve this compound well at elevated temperatures but poorly at room temperature.
-
Either not dissolve the impurities at all or keep them dissolved at low temperatures.
-
Be chemically inert towards this compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Based on solubility principles, suitable solvents for this compound include water, ethanol (B145695), or a mixture of ethanol and water. This compound is sparingly soluble in cold water but its solubility increases significantly in hot water.[3][4][5]
Q4: Can I use a method other than recrystallization for purification?
Yes, acid-base extraction is a viable alternative, particularly for separating this compound from neutral or basic impurities. This method involves dissolving the impure mixture in an organic solvent and extracting the acidic this compound into an aqueous basic solution (like sodium hydroxide). The acid is then precipitated by acidifying the aqueous layer and can be collected by filtration.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used, preventing saturation. - The solution cooled too quickly, inhibiting nucleation. - The presence of significant impurities inhibiting crystal formation. | - Boil off some solvent to concentrate the solution and allow it to cool again slowly. - Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound. - Place the solution in an ice bath to further decrease solubility. |
| The product "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of this compound (112-113°C). - The concentration of impurities is very high, leading to a significant melting point depression. | - Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. - Consider using a lower-boiling point solvent or a different solvent system. |
| The recrystallized product is colored. | - Colored impurities are co-crystallizing with the product. | - Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| The yield of the recrystallized product is low. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during the hot filtration step. - The crystals were washed with a solvent that was not cold, leading to dissolution. | - Concentrate the mother liquor by evaporation and cool to recover more product. - Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration. - Always wash the crystals with a minimal amount of ice-cold solvent. |
Data Presentation
The following table provides illustrative data on the purification of this compound by recrystallization. Actual results may vary based on the initial purity and experimental conditions.
| Parameter | Crude Product | Purified Product |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Purity (by HPLC) | ~95% | >99.5% |
| Melting Point | 108-111 °C | 112-113 °C |
| Percent Recovery | N/A | 80-90% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., water or a 70:30 water:ethanol mixture) and a boiling chip. Heat the mixture on a hot plate while stirring until the solid completely dissolves. If undissolved particles remain, add small portions of the hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently boil the solution for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean receiving flask). Filter the hot solution quickly to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Once the solution has reached room temperature and crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, transfer the crystals to a watch glass and dry them in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Acid-Base Extraction of this compound
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Extraction: Add an equal volume of a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean beaker. The neutral and basic impurities will remain in the organic layer. Repeat the extraction of the organic layer with another portion of 1 M NaOH to ensure complete extraction of the this compound. Combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a 3 M hydrochloric acid (HCl) solution dropwise while stirring until the solution becomes acidic (test with pH paper). This compound will precipitate out as a white solid.
-
Isolation and Washing: Collect the precipitated this compound by vacuum filtration. Wash the solid with a small amount of ice-cold water to remove any inorganic salts.
-
Drying: Dry the purified this compound, preferably in a vacuum desiccator.
Mandatory Visualization
Caption: Workflow for the purification of this compound via recrystallization.
Caption: Logical relationship between impure this compound and its purification methods.
References
- 1. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Esterification of 4-Ethylbenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the esterification of 4-Ethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My esterification of this compound is resulting in a low yield. What are the common causes?
A1: Low yields in the Fischer esterification of this compound are typically due to the reversible nature of the reaction.[1] Several factors can contribute to this:
-
Equilibrium: The reaction between a carboxylic acid and an alcohol is an equilibrium process. To favor the formation of the ester, the equilibrium must be shifted to the right.[2]
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate and failure to reach equilibrium within the allotted time.
-
Presence of Water: Water is a product of the reaction. Its presence in the reaction mixture (either from wet reagents or as the reaction proceeds) will shift the equilibrium back towards the starting materials, reducing the ester yield.[2]
-
Suboptimal Temperature: The reaction may not have been heated sufficiently or for a long enough duration to reach equilibrium.
-
Losses during Work-up: Significant amounts of the product can be lost during extraction and washing steps if not performed carefully.
Q2: How can I improve the yield of my esterification reaction?
A2: To improve the yield, you can employ Le Chatelier's principle to shift the reaction equilibrium towards the product side:
-
Use Excess Alcohol: Using a large excess of the alcohol (e.g., ethanol) is a common and effective method to drive the reaction forward. A four-fold molar excess of alcohol can significantly increase the yield.[1]
-
Remove Water: Removing water as it is formed is a highly effective strategy. This can be achieved by using a Dean-Stark apparatus during reflux, often with a solvent like toluene (B28343) that forms an azeotrope with water.
-
Ensure Anhydrous Conditions: Use dry reagents and glassware to minimize the initial amount of water in the reaction.
-
Optimize Catalyst Loading: Ensure you are using a sufficient amount of an appropriate acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.
Q3: I see multiple spots on my TLC plate after the reaction. What could these be?
A3: Multiple spots on a TLC plate indicate an incomplete reaction or the presence of side products. The spots could correspond to:
-
Unreacted this compound: This is a common occurrence if the reaction has not gone to completion.
-
Unreacted Alcohol: If the alcohol is not fully removed during work-up, it may appear on the TLC plate, although it is often less UV-active.
-
Desired Ester (Ethyl 4-ethylbenzoate): This should be one of the major spots.
-
Side Products: Although less common under standard Fischer esterification conditions, side products can form. One possibility is the formation of diethyl ether from the acid-catalyzed self-condensation of ethanol, especially with prolonged heating. Another potential, though less likely, side product is 4-ethylbenzoic anhydride (B1165640) from the self-condensation of the carboxylic acid.
To identify the spots, you can co-spot the reaction mixture with your starting materials (this compound and alcohol) on the same TLC plate.[3]
Q4: What is the best way to monitor the progress of the esterification?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A small aliquot of the reaction mixture can be periodically spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The disappearance of the this compound spot and the appearance of a new, less polar spot corresponding to the ethyl 4-ethylbenzoate (B1233868) product indicates the reaction is proceeding. The reaction is considered complete when the starting carboxylic acid spot is no longer visible.
Q5: During the work-up, my product seems to be dissolving in the aqueous layer. How can I prevent this?
A5: While ethyl 4-ethylbenzoate is not highly soluble in water, some loss can occur, especially if large volumes of wash solutions are used. To minimize this:
-
Saturate the Aqueous Layer: Washing the organic layer with a saturated sodium chloride solution (brine) can decrease the solubility of the ester in the aqueous phase.
-
Back-Extraction: After the initial separation, the aqueous layer can be extracted again with a fresh portion of the organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.
-
Minimize Wash Volumes: Use the minimum effective volume for your aqueous washes.
Q6: Are there any specific side reactions I should be aware of concerning the ethyl group on the aromatic ring?
A6: Under typical Fischer esterification conditions (acid catalyst, moderate heat), the ethyl group on the benzene (B151609) ring is generally stable and unreactive. Side reactions such as oxidation or rearrangement of the ethyl group are not expected to occur. The primary focus for troubleshooting should be on the esterification reaction itself and potential interactions between the carboxylic acid and the alcohol.
Data Presentation
Table 1: Typical Reaction Parameters for Esterification of Benzoic Acid Derivatives
| Parameter | Conventional Heating | Microwave-Assisted |
| Acid to Alcohol Molar Ratio | 1:5 to 1:10 | 1:5 |
| Catalyst (H₂SO₄) Loading | 3-5 mol% | 4% (v/v) |
| Temperature | Reflux (approx. 78-85°C for ethanol) | 85°C |
| Reaction Time | 1-4 hours | 1.5 hours |
| Typical Yield | 75-85% | ~80% |
Note: These are general conditions for benzoic acid derivatives and may require optimization for this compound.
Experimental Protocols
Protocol 1: Conventional Fischer Esterification of this compound
Materials:
-
This compound
-
Absolute Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or ethyl acetate)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 25 mL of absolute ethanol.
-
Catalyst Addition: While swirling the flask, carefully and slowly add 1.0 mL of concentrated sulfuric acid. Caution: This is an exothermic process.
-
Reflux: Add a couple of boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle for 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a separatory funnel containing 50 mL of cold water.
-
Extraction: Rinse the reaction flask with 25 mL of diethyl ether and add it to the separatory funnel. Shake the funnel gently, venting frequently. Allow the layers to separate and remove the lower aqueous layer.
-
Washing:
-
Wash the organic layer with 25 mL of water.
-
Wash with two 25 mL portions of 5% sodium bicarbonate solution to neutralize any unreacted acid. Caution: CO₂ gas will be evolved, so vent the funnel frequently.
-
Wash with 25 mL of saturated brine solution.
-
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Isolation: Decant or filter the dried solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.
-
Purification (Optional): The crude ethyl 4-ethylbenzoate can be further purified by vacuum distillation if necessary.
Mandatory Visualizations
Fischer Esterification Mechanism
Caption: Mechanism of the acid-catalyzed Fischer Esterification.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low esterification yield.
References
Preventing decomposition of 4-Ethylbenzoic acid during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Ethylbenzoic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?
A1: The two main decomposition pathways for this compound are:
-
Thermal Decarboxylation: At elevated temperatures, this compound can lose a molecule of carbon dioxide (CO2) to form ethylbenzene (B125841). This is a common reaction for many carboxylic acids.[1]
-
Oxidative Degradation: Strong oxidizing agents can lead to the breakdown of the aromatic ring or side-chain oxidation, resulting in a mixture of byproducts. This compound is known to be incompatible with strong oxidizing agents.[2]
Q2: At what temperature does this compound start to decompose?
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound can be influenced by pH. In strongly alkaline (high pH) conditions, the carboxylate anion is formed, which can facilitate decarboxylation, particularly at elevated temperatures.[1] While this compound is generally stable under mildly acidic to neutral conditions at moderate temperatures, it's crucial to consider the specific reaction conditions.
Q4: What are common signs of this compound decomposition in my reaction?
A4: Signs of decomposition can include:
-
Gas Evolution: The formation of CO2 during thermal decarboxylation will cause bubbling or an increase in pressure.
-
Unexpected Byproducts: The presence of ethylbenzene or other unexpected impurities in your crude product, detectable by techniques like GC-MS or NMR.
-
Color Change: The formation of degradation products can sometimes lead to a discoloration of the reaction mixture.
-
Low Yield: A lower than expected yield of your desired product can be an indicator of starting material decomposition.
Q5: How can I prevent the decomposition of this compound?
A5: The most effective method to prevent decomposition is to protect the carboxylic acid functional group, typically by converting it into an ester (e.g., a methyl or ethyl ester). This protecting group can be removed later in the synthesis to regenerate the carboxylic acid. Additionally, you should:
-
Maintain the lowest feasible reaction temperature.
-
Avoid strongly alkaline conditions, especially at high temperatures.
-
Avoid the use of strong oxidizing agents.
Troubleshooting Guides
Issue 1: Low yield of the desired product, with evidence of decarboxylation (e.g., presence of ethylbenzene).
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Monitor the internal reaction temperature accurately. If the reaction is exothermic, ensure efficient cooling and control the rate of reagent addition. Whenever possible, run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Alkaline Reaction Conditions | If possible, adjust the reaction pH to be neutral or slightly acidic. If alkaline conditions are necessary, try to perform the reaction at a lower temperature. |
| Prolonged Reaction Time at Elevated Temperature | Monitor the reaction progress using TLC or HPLC. Once the reaction is complete, cool it down and proceed with the work-up promptly to avoid prolonged exposure to high temperatures. |
| Presence of a Catalyst Promoting Decarboxylation | Some metal catalysts can promote decarboxylation.[1] If you suspect this is the case, screen for alternative catalysts or consider protecting the carboxylic acid group. |
Issue 2: Formation of multiple unidentified byproducts, suggesting oxidative degradation.
| Possible Cause | Troubleshooting Step |
| Use of a Strong Oxidizing Agent | Avoid strong oxidants like potassium permanganate (B83412) or chromium-based reagents if the carboxylic acid needs to remain intact. This compound is listed as being incompatible with oxidizing agents.[2] |
| Presence of Peroxides | Ensure that solvents are free of peroxides, as these can initiate radical reactions leading to degradation. |
| Air (Oxygen) Sensitivity at High Temperatures | If the reaction is run at a high temperature, consider performing it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Experimental Protocols
Protocol 1: Protection of this compound as a Methyl Ester
This protocol is adapted from the esterification of benzoic acid.[4]
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol (approximately 3-5 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-ethylbenzoate (B1233868).
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Deprotection of Methyl 4-Ethylbenzoate (Hydrolysis)
This protocol is a general procedure for the hydrolysis of benzoate (B1203000) esters.[5][6]
Materials:
-
Methyl 4-ethylbenzoate
-
Sodium Hydroxide (B78521) (NaOH)
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve methyl 4-ethylbenzoate (1 equivalent) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 with concentrated hydrochloric acid.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Decision workflow for preventing decomposition.
References
- 1. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer Supplier [lneya.com]
- 2. This compound(619-64-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Ethylbenzoic Acid and 4-Methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-ethylbenzoic acid and 4-methylbenzoic acid. The information presented is intended to assist researchers and professionals in making informed decisions regarding the use of these compounds in chemical synthesis and drug development. This document summarizes key physicochemical properties and compares their reactivity in fundamental organic reactions, supported by theoretical principles and available experimental data.
Physicochemical Properties: A Tale of Two Alkyl Groups
At first glance, this compound and 4-methylbenzoic acid are structurally very similar, differing only by a single methylene (B1212753) unit in the para-substituent. This subtle difference, however, can influence their electronic properties and, consequently, their chemical reactivity.
The acidity of a carboxylic acid is a key indicator of the electronic influence of its substituents. The pKa values for this compound and 4-methylbenzoic acid are remarkably close, indicating that the difference in the alkyl substituent has a minimal effect on the acidity of the carboxyl group.
| Compound | Structure | pKa | Hammett Constant (σp) |
| This compound | ~4.35 | -0.15 | |
| 4-Methylbenzoic acid | ~4.37 | -0.17 |
The Hammett constants (σp) for the ethyl and methyl groups are both negative, signifying that they are weakly electron-donating groups. This electron-donating character arises from two primary electronic effects: the inductive effect and hyperconjugation.
-
Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene (B151609) ring, leading to a donation of electron density through the sigma bond network. The ethyl group, being larger, is generally considered to have a slightly stronger inductive effect than the methyl group.
-
Hyperconjugation: This involves the delocalization of sigma-electrons from the C-H bonds of the alkyl group into the pi-system of the benzene ring. The methyl group has three alpha-hydrogens available for hyperconjugation, while the ethyl group has two. This often leads to a more effective electron donation via hyperconjugation for the methyl group.
For electrophilic aromatic substitution, hyperconjugation is often the dominant factor, which would suggest that the benzene ring of 4-methylbenzoic acid is slightly more electron-rich and therefore more reactive towards electrophiles than that of this compound.
Comparative Reactivity in Key Organic Reactions
While direct comparative kinetic studies between this compound and 4-methylbenzoic acid are not extensively available in the literature, their reactivity can be inferred from established principles of organic chemistry and data from related compounds.
Esterification
Esterification of carboxylic acids, such as the Fischer esterification, is an acid-catalyzed nucleophilic acyl substitution. The rate of this reaction is primarily influenced by steric hindrance around the carbonyl group and the electronic nature of the substituent on the benzene ring.
| Reaction | Reactants | General Conditions | Expected Reactivity Comparison |
| Fischer Esterification | Carboxylic Acid, Alcohol (e.g., Methanol) | Strong Acid Catalyst (e.g., H₂SO₄), Heat | 4-Methylbenzoic acid ≥ this compound |
The electronic effects of the para-alkyl groups are minimal on the reactivity of the distant carboxyl group. However, the slightly greater steric bulk of the ethyl group compared to the methyl group could lead to a marginally slower reaction rate for this compound, although this difference is expected to be negligible in most practical applications.
Experimental Protocol: General Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 4-alkylbenzoic acid (1.0 eq.) in an excess of the desired alcohol (e.g., 10-20 eq. of methanol).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (typically 2-4 hours).
-
Work-up: After cooling, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid, followed by a wash with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or chromatography.
Oxidation of the Alkyl Side-Chain
The benzylic position of alkylbenzenes is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) to form benzoic acids. Since both this compound and 4-methylbenzoic acid already possess a carboxyl group, this reaction is more relevant to the synthesis of their respective dicarboxylic acid derivatives (terephthalic acid from 4-methylbenzoic acid and its analogue from this compound).
| Reaction | Oxidizing Agent | General Conditions | Expected Reactivity Comparison |
| Side-Chain Oxidation | Potassium Permanganate (KMnO₄) | Basic, followed by acidic work-up, Heat | This compound > 4-Methylbenzoic acid |
The rate of this reaction depends on the stability of the intermediate benzylic radical. The benzylic position of the ethyl group is a secondary carbon, which forms a more stable radical than the primary benzylic carbon of the methyl group. Consequently, this compound is expected to undergo side-chain oxidation more readily than 4-methylbenzoic acid.
Experimental Protocol: Permanganate Oxidation of Alkylbenzoic Acids
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the 4-alkylbenzoic acid in an aqueous solution of a base (e.g., sodium carbonate).
-
Oxidant Addition: While stirring, add a solution of potassium permanganate in water portion-wise to control the exothermic reaction.
-
Reaction: Heat the mixture to reflux until the purple color of the permanganate has disappeared, indicating its consumption.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution reactions, such as nitration or halogenation, occur on the benzene ring. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the substituents already present. Both the alkyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) will influence the position of the incoming electrophile.
| Reaction | Reagents | General Conditions | Expected Reactivity Comparison |
| Nitration | HNO₃, H₂SO₄ | Cold | 4-Methylbenzoic acid > this compound |
The carboxyl group is a deactivating, meta-directing group, while the alkyl group is an activating, ortho, para-directing group. The position of substitution will be a result of the combined directing effects. For both molecules, the position ortho to the alkyl group and meta to the carboxyl group is the most likely site of substitution.
The slightly greater electron-donating ability of the methyl group (due to dominant hyperconjugation) is expected to make the aromatic ring of 4-methylbenzoic acid more nucleophilic and thus more reactive towards electrophiles compared to this compound.
Experimental Protocol: Nitration of 4-Alkylbenzoic Acids
-
Acid Mixture Preparation: In a flask cooled in an ice bath, carefully add concentrated nitric acid to concentrated sulfuric acid.
-
Substrate Addition: Slowly add the 4-alkylbenzoic acid to the cold nitrating mixture with constant stirring.
-
Reaction: Allow the reaction to proceed at a low temperature (e.g., 0-10 °C) for a specified time, monitoring the reaction progress by TLC.
-
Work-up: Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acids, and recrystallize from an appropriate solvent (e.g., ethanol/water).
Conclusion
This compound and 4-methylbenzoic acid exhibit very similar chemical properties due to the subtle difference in their alkyl substituents.
-
Acidity: Their acidities are nearly identical.
-
Esterification: Reactivity is expected to be very similar, with a potentially negligible decrease in rate for this compound due to slightly increased steric hindrance.
-
Side-Chain Oxidation: this compound is predicted to be more reactive due to the formation of a more stable secondary benzylic radical.
-
Electrophilic Aromatic Substitution: 4-Methylbenzoic acid is expected to be slightly more reactive due to the more effective electron donation into the aromatic ring via hyperconjugation.
The choice between these two compounds in a synthetic route will likely depend on factors other than a significant difference in reactivity, such as availability, cost, or the specific properties desired in the final product. For reactions where the reactivity of the alkyl side-chain is critical, the difference between the ethyl and methyl groups may become more pronounced.
A Comparative Guide to 4-Alkylbenzoic Acids in Liquid Crystal Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-alkylbenzoic acids and their derivatives as precursors for thermotropic liquid crystals. We present supporting experimental data on the influence of alkyl chain length on mesophase formation and thermal properties, detailed experimental protocols for characterization, and visualizations of key structure-property relationships.
The defining characteristic of the 4-alkyl- and 4-alkoxybenzoic acid series is their formation of liquid crystalline phases through the self-assembly of hydrogen-bonded dimers. This dimerization effectively elongates the molecule, creating a rigid core with flexible terminal chains—a fundamental structure for developing calamitic (rod-like) mesophases. The length of the terminal alkyl or alkoxy chain plays a critical role in determining the type and stability of the resulting liquid crystal phase.
Data Presentation: Influence of Alkoxy Chain Length on Mesomorphic Properties
The 4-n-alkoxybenzoic acid homologous series serves as a classic example of how systematic changes in molecular structure influence liquid crystal behavior. As the length of the alkoxy chain (CnH2n+1O–) increases, the molecular polarizability and the strength of intermolecular van der Waals forces increase, leading to the stabilization of more ordered mesophases at lower temperatures. Shorter chains typically favor the less-ordered nematic (N) phase, while longer chains promote the formation of more highly ordered smectic (Sm) phases.
Below is a summary of the phase transition temperatures for the 4-n-alkoxybenzoic acid homologous series, illustrating this trend.
| n (Alkoxy Chain Length) | Compound Name | Crystal to N/Sm (°C) | Smectic to Nematic (°C) | Nematic to Isotropic (°C) | Mesophase(s) Exhibited |
| 1 | 4-Methoxybenzoic acid | 176 | - | 186 | Nematic (Monotropic) |
| 2 | 4-Ethoxybenzoic acid | 190 | - | 202 | Nematic (Monotropic) |
| 3 | 4-Propoxybenzoic acid | 140 | - | 148 | Nematic |
| 4 | 4-Butoxybenzoic acid | 147 | - | 160 | Nematic |
| 5 | 4-Pentyloxybenzoic acid | 126 | - | 150 | Nematic |
| 6 | 4-Hexyloxybenzoic acid | 105 | - | 154 | Nematic |
| 7 | 4-Heptyloxybenzoic acid | 98 | 102 | 147 | Smectic C, Nematic |
| 8 | 4-Octyloxybenzoic acid | 101 | 108 | 147 | Smectic C, Nematic |
| 9 | 4-Nonyloxybenzoic acid | 95 | 117 | 144 | Smectic C, Nematic |
| 10 | 4-Decyloxybenzoic acid | 93 | 120 | 142 | Smectic C, Nematic |
| 12 | 4-Dodecyloxybenzoic acid | 94 | 127 | 137 | Smectic C, Nematic |
Data compiled from established chemical literature for illustrative purposes. Absolute values may vary slightly based on purity and experimental conditions.
Logical Relationship Visualization
The progression of mesophase type with increasing alkyl chain length is a fundamental concept in liquid crystal design.
Experimental Protocols
Accurate characterization of liquid crystalline materials relies on a combination of techniques to determine their transition temperatures, identify their mesophases, and analyze their structure.
DSC is used to measure the temperatures and enthalpies of phase transitions.[1]
-
Sample Preparation: Accurately weigh 2-5 mg of the 4-alkylbenzoic acid sample into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrumentation and Parameters:
-
Place the sample and reference pans into the DSC instrument.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
The temperature program should include at least one full heating and cooling cycle to observe enantiotropic transitions and erase the sample's prior thermal history.
-
Heating/Cooling Rate: A standard rate of 10 °C/min is typically used.[2]
-
Temperature Range: Heat the sample to a temperature approximately 20-30 °C above its final clearing point (transition to isotropic liquid) and cool it to room temperature or below.
-
-
Data Analysis:
-
Phase transitions appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve.
-
The peak maximum is taken as the transition temperature (T).
-
The integrated area under the peak corresponds to the enthalpy of transition (ΔH).
-
POM is the primary method for identifying liquid crystal phases by observing their unique birefringent textures.[2]
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Heat the slide on a calibrated hot stage to just above the material's melting point. Place a coverslip on top, allowing the molten sample to spread into a thin film via capillary action.
-
Instrumentation and Parameters:
-
Use a polarizing microscope equipped with a hot stage and a temperature controller.
-
The microscope must have two polarizing filters: a polarizer (typically oriented East-West) and an analyzer (oriented North-South), creating a "crossed-polars" configuration.
-
Slowly heat the sample while observing the texture. Note the temperatures at which texture changes occur.
-
Cool the sample slowly from the isotropic liquid state to observe the formation of mesophase textures, which are often more well-defined than those seen on heating.
-
-
Texture Identification:
-
Nematic (N): Characterized by a "threaded" texture (dark, thread-like lines called disclinations) or a "schlieren" texture (dark brushes originating from point defects).
-
Smectic C (SmC): Often presents as a "focal-conic fan" texture. Broken fan textures are also common.
-
XRD is used to determine the molecular arrangement and layer spacing in smectic phases.
-
Sample Preparation: The sample is loaded into a thin-walled glass capillary tube (0.5-1.0 mm diameter). The sample is then heated to its liquid crystal phase within a temperature-controlled holder in the XRD instrument. For oriented samples, a magnetic field may be applied.
-
Instrumentation and Parameters:
-
A diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation) and a detector is used.
-
Data is collected in both the small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) regions.
-
-
Data Analysis:
-
SAXS Region (low angle): A sharp Bragg reflection indicates the presence of a layered (smectic) structure. The position of this peak (2θ) can be used to calculate the smectic layer spacing (d) using Bragg's Law (nλ = 2d sinθ).
-
WAXS Region (high angle): A broad, diffuse halo indicates the liquid-like disorder within the smectic layers or in the nematic phase, corresponding to the average distance between molecules.
-
Experimental Workflow Visualization
The process of investigating a new 4-alkylbenzoic acid for liquid crystal properties follows a standard workflow from synthesis to comprehensive characterization.
References
Validating the Purity of 4-Ethylbenzoic Acid: A Comparative Guide to Titration and Chromatographic Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like 4-Ethylbenzoic acid is a critical first step in any experimental workflow. This guide provides a detailed comparison of the classical acid-base titration method with the more modern gas chromatography (GC) technique for purity validation. We present experimental protocols and comparative data to assist in selecting the most appropriate method for your analytical needs.
Comparison of Analytical Methods
The choice of analytical method for purity determination often depends on a balance of factors including accuracy, precision, speed, cost, and the specific nature of potential impurities. Below is a summary comparison of acid-base titration and gas chromatography for the analysis of this compound.
| Feature | Acid-Base Titration | Gas Chromatography (GC) |
| Principle | Neutralization reaction between the acidic analyte and a standardized basic titrant. | Separation of volatile components based on their differential partitioning between a stationary phase and a mobile gas phase. |
| Primary Measurement | Total acidic content. | Detects and quantifies individual volatile components. |
| Specificity | Not specific. Titrates all acidic protons present in the sample, including acidic impurities. | Highly specific. Can separate and quantify the target analyte from volatile impurities. |
| Common Application | Assay of bulk material, often used as a quality control specification.[1] | Purity determination, identification and quantification of specific impurities.[1][2][3] |
| Typical Reported Purity | >98.0%[1] | >98.0%[1], ≥99%[2][3] |
| Advantages | Low cost, simple instrumentation, rapid, and provides high precision for assay values. | High sensitivity and specificity, allows for the identification and quantification of unknown impurities. |
| Disadvantages | Non-specific, may overestimate purity if acidic impurities are present. | Higher equipment cost, requires volatile and thermally stable analytes (or derivatization), more complex method development. |
Experimental Protocols
Purity Determination by Acid-Base Titration
This protocol describes the aqueous acid-base titration of this compound with a standardized solution of sodium hydroxide.
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Ethanol (B145695) (neutral)
-
Analytical balance
-
Burette (50 mL)
-
Volumetric flask (100 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.3-0.4 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of neutral ethanol to the flask and stir until the sample is completely dissolved. Add a few drops of phenolphthalein indicator.
-
Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution from the burette until a persistent faint pink color is observed.
-
Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (V × M × 150.18) / (W × 1000) × 100
Where:
-
V = Volume of NaOH solution used in mL
-
M = Molarity of the NaOH solution
-
150.18 = Molecular weight of this compound
-
W = Weight of the this compound sample in g
-
Purity Determination by Gas Chromatography (GC)
This protocol provides a general guideline for the purity analysis of this compound by GC. Specific parameters may need to be optimized for the instrument and column used.
Materials:
-
This compound sample
-
High-purity solvent for dissolution (e.g., Methanol, Chloroform)[4]
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Appropriate capillary column (e.g., a polar phase like a wax or a medium-polarity phase)
-
Autosampler vials and caps
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the chosen solvent.
-
Sample Preparation: Prepare a solution of the this compound sample in the same solvent.
-
GC Analysis:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 10 °C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen
-
Injection Volume: 1 µL
-
-
Data Analysis: The purity is determined by the area percent method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for the titration method and the logical relationship between the analytical methods and the final purity assessment.
References
Spectroscopic comparison of benzoic acid and 4-Ethylbenzoic acid
In the realm of analytical chemistry and drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for identification, characterization, and quality control. This guide provides a detailed comparative analysis of the spectroscopic properties of two closely related aromatic carboxylic acids: benzoic acid and 4-ethylbenzoic acid. By examining their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, we highlight the subtle yet significant differences arising from the substitution of a proton with an ethyl group on the benzene (B151609) ring.
At a Glance: Key Spectroscopic Differences
The primary distinction between benzoic acid and this compound lies in the presence of the ethyl group in the latter. This structural modification introduces additional signals in the ¹H and ¹³C NMR spectra and alters the fragmentation pattern in mass spectrometry. While the carboxylic acid functional group dominates the IR spectra of both compounds, subtle shifts can be observed.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the IR, NMR, and mass spectra of benzoic acid and this compound.
Infrared (IR) Spectroscopy
| Functional Group | Benzoic Acid (cm⁻¹) | This compound (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (broad)[1] | Similar broad absorption |
| Aromatic C-H Stretch | ~3080-3030[1] | Similar absorption |
| Aliphatic C-H Stretch | Not Applicable | ~2975-2850 |
| C=O Stretch (Carboxylic Acid) | ~1700-1680[1] | Similar strong absorption |
| C=C Stretch (Aromatic) | ~1600, ~1450 | Similar absorptions |
| C-O Stretch (Carboxylic Acid) | ~1320-1210[1] | Similar absorption |
| O-H Bend (Carboxylic Acid) | ~960-900 (broad)[1] | Similar broad absorption |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, δ in ppm)
| Proton Environment | Benzoic Acid | This compound |
| -COOH | ~10-13 (broad singlet) | ~10-13 (broad singlet) |
| Aromatic H (ortho to -COOH) | ~8.1 (doublet) | ~8.0 (doublet) |
| Aromatic H (meta to -COOH) | ~7.5 (triplet) | ~7.3 (doublet) |
| Aromatic H (para to -COOH) | ~7.6 (triplet) | Not Applicable |
| -CH₂- (Ethyl) | Not Applicable | ~2.7 (quartet) |
| -CH₃ (Ethyl) | Not Applicable | ~1.2 (triplet) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, δ in ppm)
| Carbon Environment | Benzoic Acid[2][3][4] | This compound |
| -COOH | ~172.6 | ~172.5 |
| Aromatic C (attached to -COOH) | ~129.4 | ~127.0 |
| Aromatic C (ortho to -COOH) | ~130.3 | ~130.0 |
| Aromatic C (meta to -COOH) | ~128.5 | ~128.8 |
| Aromatic C (para to -COOH) | ~133.9 | ~149.0 |
| -CH₂- (Ethyl) | Not Applicable | ~29.0 |
| -CH₃ (Ethyl) | Not Applicable | ~15.0 |
Mass Spectrometry (MS) - Electron Ionization (EI)
| Ion | Benzoic Acid (m/z)[5][6] | This compound (m/z)[7][8] |
| Molecular Ion [M]⁺ | 122 | 150 |
| [M-OH]⁺ | 105 (Base Peak) | 133 |
| [M-COOH]⁺ or [C₆H₅]⁺ | 77 | 105 (Base Peak) |
| [C₆H₅CO]⁺ | 105 | Not a major fragment |
| [M-CH₃]⁺ | Not Applicable | 135 |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. Specific instrument parameters may vary.
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground in an agate mortar.[2]
-
Mixing: Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar and thoroughly mixed with the ground sample.[2]
-
Pellet Formation: The mixture is transferred to a pellet die and compressed under high pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.[5]
-
Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded for correction.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]
-
Referencing: A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Analysis: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The ¹H and ¹³C NMR spectra are then acquired.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically by heating a solid probe to vaporize the sample into the ion source.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of two chemical compounds.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. shimadzu.com [shimadzu.com]
- 3. amherst.edu [amherst.edu]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Comparative Biological Effects of Alkylbenzoic Acids: A Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of a homologous series of para-alkylbenzoic acids (p-ABAs). By examining the impact of varying alkyl chain lengths, we aim to elucidate structure-activity relationships that can inform future research and drug development. This document summarizes key experimental data, details relevant methodologies, and visualizes implicated signaling pathways.
I. Comparative Analysis of Biological Activity
The biological activity of p-alkylbenzoic acids is significantly influenced by the length of the alkyl chain substituent. A general trend observed across multiple studies is that increasing the lipophilicity, which correlates with a longer alkyl chain, enhances certain biological effects, including antimicrobial and cytotoxic activities.
Antimicrobial Activity
A clear structure-activity relationship is evident in the antimicrobial properties of p-ABA derivatives. Specifically, the antifungal and antibacterial efficacy tends to increase with the length of the alkyl chain. This is demonstrated by the decreasing Minimum Inhibitory Concentration (MIC) values against various microorganisms.
Table 1: Comparative Antimicrobial Activity (MIC) of p-Hydroxybenzoic Acid Alkyl Esters (Parabens)
| Compound | Alkyl Chain | MIC (mM) vs. E. coli | MIC (mM) vs. S. aureus | MIC (mM) vs. C. albicans | MIC (mM) vs. A. brasiliensis |
| Methylparaben | -CH₃ | 10.0 | 5.0 | 5.0 | 2.5 |
| Ethylparaben | -C₂H₅ | 5.0 | 2.5 | 2.5 | 1.2 |
| Propylparaben | -C₃H₇ | 2.5 | 1.2 | 1.2 | 1.2 |
| Butylparaben | -C₄H₉ | 1.2 | 1.2 | 1.2 | 1.2 |
Data adapted from studies on p-hydroxybenzoic acid alkyl esters, which serve as a close structural analog to illustrate the effect of the alkyl chain length. The inhibitory activity of these esters is shown to be higher than that of the corresponding acids.[1]
Cytotoxicity
While comprehensive comparative data for a full homologous series of p-alkylbenzoic acids is limited, existing research on related compounds suggests a similar trend for cytotoxicity. For instance, studies on alkyl gallates have shown that cytotoxicity against tumor cell lines increases with the length of the alkyl chain from propyl to octyl gallate.[2] Benzoic acid itself has demonstrated cytotoxic effects against a range of human cancer cell lines, with IC50 values varying significantly depending on the cell line.[3] For example, 48-hour exposure to benzoic acid resulted in IC50 values ranging from 85.54 µg/ml to 670.6 µg/ml across ten different cancer cell lines.[3]
II. Implicated Signaling Pathways
While direct evidence for p-alkylbenzoic acids is still emerging, studies on structurally similar compounds, such as caffeic acid alkyl esters, suggest the involvement of key cell survival and proliferation pathways like the ERK1/2 and Akt signaling pathways. Longer alkyl chains (decyl and dodecyl) of caffeic acid esters have been shown to induce the phosphorylation of both ERK1/2 and Akt in neuronal cells.[4] This suggests a potential mechanism by which lipophilic benzoic acid derivatives may exert their biological effects.
Caption: Potential signaling cascade initiated by alkylbenzoic acids.
III. Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the serial microdilution method and is suitable for determining the antibacterial and antifungal activity of alkylbenzoic acids.[5]
1. Preparation of Stock Solutions:
-
Dissolve the alkylbenzoic acids in a suitable solvent (e.g., DMSO or ethanol) to a high concentration (e.g., 100 mg/mL).
-
Prepare a series of two-fold dilutions of the stock solutions in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., 0.13–8.0 mg/mL).[5]
2. Inoculum Preparation:
-
Culture the test microorganism overnight in the appropriate broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[5]
3. Incubation:
-
Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for E. coli and S. aureus, 35°C for C. albicans) for 18-24 hours.[5]
4. Determination of MIC:
-
The MIC is the lowest concentration of the alkylbenzoic acid that completely inhibits visible growth of the microorganism.
-
For better visualization, a viability indicator such as resazurin (B115843) (0.02% m/v) can be added to each well after incubation. A color change (e.g., from blue to pink) indicates viable cells.[5]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
B. Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
2. Cell Treatment:
-
Prepare a stock solution of the alkylbenzoic acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the alkylbenzoic acid solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
C. Western Blot Analysis for ERK1/2 and Akt Activation
This protocol outlines the general steps for detecting the phosphorylation of ERK1/2 and Akt, indicating their activation.
1. Cell Lysis:
-
After treating cells with the alkylbenzoic acids for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2) and Akt (p-Akt), as well as antibodies for total ERK1/2 and total Akt (as loading controls).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.
IV. Conclusion
The biological effects of p-alkylbenzoic acids are closely tied to their chemical structure, particularly the length of the alkyl chain. The available data strongly suggest that increasing the alkyl chain length enhances antimicrobial activity, and likely cytotoxicity, due to increased lipophilicity. The potential modulation of the ERK1/2 and Akt signaling pathways provides a promising avenue for further investigation into the molecular mechanisms of these compounds. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess and compare the biological activities of different alkylbenzoic acid derivatives. Further studies with a complete homologous series of p-alkylbenzoic acids are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for 4-Ethylbenzoic Acid Assay
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination (assay) of 4-Ethylbenzoic acid. The validation process is critical in drug development and quality control to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose. The performance of the method is compared against internationally recognized acceptance criteria, primarily derived from the International Council for Harmonisation (ICH) guidelines Q2(R2).[1][2]
Optimized HPLC Method Protocol
A reverse-phase HPLC method was developed for the quantification of this compound. The chromatographic conditions are optimized to ensure a sharp, symmetrical peak with a suitable retention time. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, thereby enhancing retention and improving peak shape on a C18 column.[3]
Table 1: Chromatographic Conditions for this compound Assay
| Parameter | Condition |
|---|---|
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 235 nm |
| Analyte | this compound |
Method Validation Workflow
The validation process follows a structured workflow to assess all the performance characteristics required by regulatory guidelines.[4] This ensures that every aspect of the method's performance is rigorously tested and documented.
Caption: Logical workflow for HPLC method validation.
Experimental Protocols and Performance Data
The following sections detail the experimental protocols for each validation parameter and present the performance data in comparison to standard acceptance criteria.
Experimental Protocol: A standard solution of this compound (100 µg/mL) was injected six consecutive times. The system suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.
Performance Comparison: The system suitability results demonstrate that the system operates within the acceptable limits, ensuring the validity of the analytical results.
Table 2: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Observed Value | Result |
|---|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | 1.15 | Pass |
| Theoretical Plates (N) | N > 2000 | 7850 | Pass |
| %RSD of Peak Area | ≤ 1.0% | 0.45% | Pass |
Experimental Protocol: Specificity was determined by analyzing a placebo solution (containing all formulation excipients except this compound) and a standard solution of the analyte. The chromatograms were compared to assess for any interference from the excipients at the retention time of the this compound peak. Specificity is the ability to accurately and specifically measure the analyte of interest in the presence of other components.[5]
Performance Comparison: The method is considered specific as no interfering peaks were observed at the retention time of this compound in the placebo chromatogram.
Experimental Protocol: Linearity was assessed by preparing and analyzing five standard solutions of this compound at concentrations ranging from 50% to 150% of the target assay concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was calculated. The range is the interval between the lowest and highest results where the method has a suitable level of linearity, accuracy, and precision.[2]
Performance Comparison: The method demonstrates excellent linearity across the specified range.
Table 3: Linearity and Range Data
| Parameter | Acceptance Criterion | Observed Value | Result |
|---|---|---|---|
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | Pass |
| Correlation Coefficient (r²) | r² ≥ 0.999 | 0.9998 | Pass |
| Y-intercept | Close to zero | 0.05% of 100% response | Pass |
Experimental Protocol: Accuracy was evaluated by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels: 80%, 100%, and 120% of the target assay concentration. Each concentration was prepared in triplicate, and the percent recovery was calculated. Accuracy reflects the closeness of test results to the true value.[5]
Performance Comparison: The high recovery values indicate that the method is accurate for the quantification of this compound. Acceptance criteria for accuracy are often between 97-103% of the nominal value.[5]
Table 4: Accuracy (Percent Recovery) Results
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, mean, n=3) | % Recovery (mean) | % RSD |
|---|---|---|---|---|
| 80% | 80.0 | 79.4 | 99.3% | 0.55% |
| 100% | 100.0 | 100.7 | 100.7% | 0.38% |
| 120% | 120.0 | 119.5 | 99.6% | 0.41% |
Experimental Protocol: Precision measures the agreement among test results when the method is applied repeatedly to a homogeneous sample.[5]
-
Repeatability (Intra-assay precision): Six separate samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-assay precision): The repeatability study was duplicated on a different day by a different analyst using a different HPLC system.
Performance Comparison: The low Relative Standard Deviation (%RSD) values for both repeatability and intermediate precision confirm that the method is precise. An RSD of ≤ 2% is commonly acceptable.[6]
Table 5: Method Precision Results
| Precision Type | Parameter | Acceptance Criterion | Observed Value | Result |
|---|---|---|---|---|
| Repeatability | %RSD (n=6) | ≤ 2.0% | 0.62% | Pass |
| Intermediate Precision | %RSD (n=12, combined) | ≤ 2.0% | 0.85% | Pass |
Experimental Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[7]
-
LOD: Determined at an S/N ratio of 3:1.
-
LOQ: Determined at an S/N ratio of 10:1.
Performance Comparison: The low LOD and LOQ values indicate the method is highly sensitive.
Table 6: LOD and LOQ Results
| Parameter | Method | Observed Value |
|---|---|---|
| Limit of Detection (LOD) | S/N Ratio ≈ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N Ratio ≈ 10:1 | 0.15 µg/mL |
Experimental Protocol: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7] Key parameters were varied to assess the impact on the results.
Performance Comparison: The method is robust as minor variations in the chromatographic conditions did not significantly affect the results, with all %RSD values remaining well below 2.0%.
Table 7: Robustness Study Results
| Parameter Varied | Variation | %RSD of Assay Results |
|---|---|---|
| Flow Rate | ± 0.1 mL/min (0.9 and 1.1 mL/min) | 1.1% |
| Column Temperature | ± 5°C (25°C and 35°C) | 0.9% |
| Mobile Phase Composition | ± 2% Organic (48% and 52% Acetonitrile) | 1.3% |
Conclusion
The HPLC method for the assay of this compound has been successfully validated according to ICH guidelines. The comparative data demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose. The established validation parameters confirm its suitability for routine quality control analysis in a professional laboratory setting.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. gmpinsiders.com [gmpinsiders.com]
A Researcher's Guide to Confirming the Structure of 4-Ethylbenzoic Acid Derivatives
For researchers and scientists engaged in drug development and organic synthesis, unequivocal structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of key analytical techniques used to elucidate the structure of 4-ethylbenzoic acid and its derivatives, namely 4-ethylbenzoyl chloride, 4-ethylbenzamide, and ethyl 4-ethylbenzoate. We present a side-by-side comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supported by experimental data and detailed protocols.
At a Glance: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity (¹H-¹H, ¹H-¹³C), and chemical environment of nuclei. | Provides the most comprehensive structural information in solution. | Lower sensitivity compared to MS; requires higher sample concentration. |
| IR Spectroscopy | Presence or absence of specific functional groups. | Fast, non-destructive, and provides a quick assessment of functional group transformations. | Limited information on the overall molecular skeleton and connectivity. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, requires a very small amount of sample, and provides molecular formula information with high resolution MS. | Isomers can be difficult to distinguish without tandem MS; fragmentation can be complex to interpret. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. | Provides unambiguous proof of structure and stereochemistry. | Requires a suitable single crystal, which can be challenging to grow. |
Data Presentation: Spectroscopic and Crystallographic Data Summary
The following tables summarize the key quantitative data for this compound and its derivatives, allowing for easy comparison.
Table 1: ¹H NMR Spectral Data (CDCl₃, chemical shifts in ppm)
| Compound | Ar-H | -CH₂- (ethyl) | -CH₃ (ethyl) | Other |
| This compound | 7.98 (d, 2H), 7.25 (d, 2H) | 2.70 (q, 2H) | 1.25 (t, 3H) | ~11.5 (s, 1H, -COOH) |
| 4-Ethylbenzoyl chloride | 8.03 (d, 2H), 7.33 (d, 2H) | 2.75 (q, 2H) | 1.28 (t, 3H) | - |
| 4-Ethylbenzamide | 7.73 (d, 2H), 7.26 (d, 2H) | 2.69 (q, 2H) | 1.24 (t, 3H) | ~6.0 (br s, 2H, -NH₂) |
| Ethyl 4-ethylbenzoate | 7.95 (d, 2H), 7.22 (d, 2H) | 2.68 (q, 2H) | 1.24 (t, 3H) | 4.35 (q, 2H, -OCH₂-), 1.38 (t, 3H, -OCH₂CH₃) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, chemical shifts in ppm)
| Compound | C=O | Ar-C (quaternary) | Ar-CH | -CH₂- (ethyl) | -CH₃ (ethyl) | Other |
| This compound | 172.5 | 150.8, 127.2 | 129.9, 127.9 | 29.1 | 15.2 | - |
| 4-Ethylbenzoyl chloride | 168.1 | 153.2, 131.9 | 130.8, 128.5 | 29.4 | 15.0 | - |
| 4-Ethylbenzamide | 169.8 | 148.5, 131.8 | 127.9, 127.8 | 29.0 | 15.3 | - |
| Ethyl 4-ethylbenzoate | 166.5 | 149.8, 127.8 | 129.5, 127.9 | 29.0 | 15.3 | 60.9 (-OCH₂-), 14.3 (-OCH₂CH₃) |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch (acid) / N-H Stretch (amide) | C-O Stretch |
| This compound | 1685 | 3300-2500 (broad) | 1315, 1280 |
| 4-Ethylbenzoyl chloride | 1770, 1735 (Fermi resonance) | - | 1180 |
| 4-Ethylbenzamide | 1660 | ~3350, ~3170 | - |
| Ethyl 4-ethylbenzoate | 1715 | - | 1275, 1105 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 150 | 135, 121, 105, 91, 77 |
| 4-Ethylbenzoyl chloride | 168/170 (Cl isotopes) | 133, 105, 91, 77 |
| 4-Ethylbenzamide | 149 | 133, 105, 91, 77 |
| Ethyl 4-ethylbenzoate | 178 | 150, 133, 105, 91, 77 |
Table 5: X-ray Crystallography Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 14.05 Å, b = 5.16 Å, c = 11.45 Å, β = 108.9° |
| Key Feature | Molecules form hydrogen-bonded dimers. |
Mandatory Visualization
The following diagrams illustrate the general workflow for confirming the structure of a synthesized this compound derivative and the logical relationship between the analytical techniques.
Caption: Workflow for structure confirmation.
Caption: Interrelation of analytical methods.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard parameters for acquisition on a 400 MHz spectrometer are typically sufficient.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to specific protons in the molecule.
-
Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method for Solids):
-
Place a small amount (1-2 mg) of the solid sample and approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the presence of specific functional groups using correlation tables. Pay close attention to the carbonyl (C=O) stretching region and the O-H or N-H stretching regions.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of different parts of the molecule. Common fragmentation for these derivatives involves the loss of the functional group attached to the carbonyl.
-
X-ray Crystallography
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.
-
Slowly evaporate the solvent at a constant temperature. Other methods like slow cooling or vapor diffusion can also be employed.
-
Suitable single crystals should be clear, have well-defined faces, and be of an appropriate size (typically 0.1-0.3 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a single-crystal X-ray diffractometer.
-
Collect the diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles. The structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the entry 2218686.[1]
-
References
A Comparative Guide to 4-Ethylbenzoic Acid as a Chromatographic Standard
For researchers, scientists, and drug development professionals engaged in chromatographic analysis, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides a comprehensive comparison of 4-Ethylbenzoic acid's performance as a chromatographic standard against common alternatives, supported by established analytical principles and representative experimental data.
Introduction to Internal Standards in Chromatography
An internal standard (IS) is a compound of known concentration added to a sample, calibration standards, and quality control samples to correct for variations during analysis. The fundamental principle is that the IS and the analyte of interest will be affected similarly by variations in sample preparation, injection volume, and instrument response. By using the ratio of the analyte's response to the IS's response, more accurate and precise quantification can be achieved.
An ideal internal standard should possess the following characteristics:
-
Chemical Similarity: Structurally and functionally similar to the analyte(s).
-
Chromatographic Resolution: Elutes close to the analyte(s) but is well-resolved from them and any matrix components.
-
Purity and Availability: Available in high purity and is commercially accessible.
-
Non-interference: Not naturally present in the sample matrix and does not interfere with the detection of analytes.
-
Stability: Chemically stable throughout the entire analytical procedure.
This compound as a Chromatographic Standard
This compound, a derivative of benzoic acid, presents several favorable characteristics that make it a suitable candidate as an internal standard, particularly for the analysis of other aromatic carboxylic acids. Its ethyl group provides a moderate increase in hydrophobicity compared to benzoic acid, influencing its retention time in reversed-phase chromatography.
Physicochemical Properties of this compound and Alternatives
| Property | This compound | Benzoic Acid | 4-Methoxybenzoic Acid | Benzoic acid-d5 (Deuterated) |
| Molecular Formula | C₉H₁₀O₂ | C₇H₆O₂ | C₈H₈O₃ | C₇HD₅O₂ |
| Molecular Weight | 150.17 g/mol | 122.12 g/mol | 152.15 g/mol | 127.15 g/mol |
| Melting Point | 112-114 °C | 122 °C | 182-185 °C | 121-124 °C |
| Solubility | Soluble in organic solvents like methanol (B129727) and acetonitrile (B52724). | Soluble in organic solvents. | Soluble in organic solvents. | Soluble in organic solvents. |
| Key Features | Structurally similar to many acidic analytes. | Simple aromatic carboxylic acid structure. | Possesses a strong chromophore for UV detection. | Nearly identical chemical and physical properties to benzoic acid. |
| Potential Issues | May not perfectly mimic the extraction recovery of all analytes. | May be present in some samples as a preservative. | Polarity differs from non-methoxylated analogs. | Higher cost and not always commercially available. |
Performance Comparison of Chromatographic Standards
While direct, head-to-head comparative studies detailing the performance of this compound against a wide range of alternatives under identical conditions are not extensively available in the literature, performance can be inferred from validation data of methods using structurally similar compounds. The choice of an internal standard is highly dependent on the specific analyte and sample matrix.
Qualitative Performance Comparison
| Internal Standard | Advantages | Disadvantages | Best Suited For |
| This compound | Good chemical similarity to other benzoic acid derivatives. Commercially available in high purity. | May not perfectly mimic the extraction recovery of all analytes, especially in complex matrices. | General purpose IS for the analysis of aromatic carboxylic acids. |
| Benzoic Acid | Structurally very similar to many target analytes. Cost-effective. | May be present in some samples as a preservative or metabolite, leading to interference. | Analysis of acidic compounds where the absence of endogenous benzoic acid is confirmed. |
| 4-Methoxybenzoic Acid | Good chemical similarity to many aromatic acids, strong UV absorbance.[1] | Its polarity differs from non-hydroxylated analogs, potentially affecting co-extraction efficiency.[1] | HPLC-UV analysis of aromatic acids. |
| Deuterated Analogs | Considered the "gold standard" as they have nearly identical chemical and physical properties to the analyte, leading to better correction for matrix effects and extraction losses.[2][3] | Can be expensive and are not always commercially available for all analytes.[1] | Bioanalytical methods and trace analysis where high accuracy and precision are critical. |
Expected Performance Characteristics
Based on typical validation parameters for analytical methods using similar internal standards, the following performance can be expected:
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% (for trace analysis), < 2% (for assay) |
| Accuracy (% Recovery) | 80 - 120% (for trace analysis), 98 - 102% (for assay) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of an internal standard in a chromatographic analysis. Below are representative protocols for using an aromatic carboxylic acid as an internal standard in HPLC and GC analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the quantitative analysis of an acidic analyte in a sample matrix using this compound or a similar compound as an internal standard.
1. Reagents and Materials
-
This compound (or alternative IS), analytical standard grade (≥99% purity)
-
Analyte of interest, analytical standard grade (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Sample matrix (e.g., plasma, formulation buffer)
2. Preparation of Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound and dissolve it in 25 mL of methanol.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the analyte and dissolve it in 25 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a constant volume of the internal standard stock solution and diluting with the mobile phase. This ensures a constant concentration of the internal standard in all calibration levels.
3. Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample, add 10 µL of the internal standard stock solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The exact composition should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at a wavelength where both the analyte and internal standard have adequate absorbance (e.g., 230 nm or 254 nm).
-
Column Temperature: 30 °C
5. Data Analysis
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration ratio (analyte concentration / IS concentration).
-
Determine the concentration of the analyte in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile or semi-volatile acidic compounds after derivatization, using this compound or a similar compound as an internal standard.
1. Reagents and Materials
-
This compound (or alternative IS), analytical standard grade (≥99% purity)
-
Analyte of interest, analytical standard grade (≥99% purity)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Pyridine
-
Ethyl acetate (B1210297) (GC grade)
-
Internal Standard Stock Solution (1 mg/mL) in pyridine.
-
Analyte Stock Solution (1 mg/mL) in pyridine.
2. Sample Preparation and Derivatization
-
To a known amount of sample, add a precise volume of the internal standard stock solution.
-
Extract the analytes and internal standard from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the extract to dryness under a stream of nitrogen.
-
To the dried residue, add 50 µL of BSTFA and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes to complete the derivatization.
3. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-500.
4. Data Analysis
-
Extract the ion chromatograms for a characteristic ion of the derivatized analyte and the derivatized internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve and determine the analyte concentration as described in the HPLC protocol.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for selecting an internal standard and the experimental workflow for its application in chromatographic analysis.
Caption: Workflow for the selection of a suitable internal standard.
Caption: General experimental workflow for using an internal standard.
Conclusion
This compound is a viable and effective chromatographic standard, particularly for the analysis of other aromatic carboxylic acids. Its physicochemical properties offer a good balance for use as an internal standard in both HPLC and GC applications. While deuterated standards remain the "gold standard" for bioanalytical and trace-level analysis due to their ability to closely mimic the analyte's behavior, this compound and other benzoic acid derivatives like 4-methoxybenzoic acid provide cost-effective and readily available alternatives for routine analyses. The ultimate choice of an internal standard should be based on a thorough method development and validation process that considers the specific analyte, sample matrix, and the required level of accuracy and precision.
References
Comparative analysis of different synthetic routes to 4-Ethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of three common synthetic routes to 4-Ethylbenzoic acid, a valuable intermediate in the pharmaceutical and specialty chemical industries. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate replication and adaptation in a laboratory setting.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Route 1: Oxidation | 4-Ethyltoluene (B166476) | Potassium Permanganate (B83412) (KMnO₄) | ~20-30% | Readily available starting material, one-step reaction. | Low to moderate yield, use of a strong, hazardous oxidizing agent, potential for side reactions. |
| Route 2: Grignard Reaction | 4-Ethylbromobenzene | Magnesium (Mg), Carbon Dioxide (CO₂) | ~60-80% | Generally good to high yields, versatile reaction. | Requires anhydrous conditions, multi-step process (Grignard reagent formation and carboxylation). |
| Route 3: Friedel-Crafts Acylation & Oxidation | Ethylbenzene (B125841), Acetyl Chloride | Aluminum Chloride (AlCl₃), Sodium Hypochlorite (B82951) (NaOCl) | ~50-60% (overall) | Utilizes common starting materials, avoids Grignard reagents. | Two-step process, potential for isomeric impurities in the acylation step, use of a corrosive catalyst. |
Route 1: Oxidation of 4-Ethyltoluene
This method involves the direct oxidation of the ethyl group of 4-ethyltoluene to a carboxylic acid using a strong oxidizing agent, typically potassium permanganate. The benzylic carbon is susceptible to oxidation, making this a straightforward, one-step synthesis.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-ethyltoluene (1.2 mL), potassium permanganate (3.5 g), potassium hydroxide (B78521) (0.62 g), and water (70 mL).
-
Reflux: Heat the mixture to reflux with stirring for 4-5 hours. The purple color of the permanganate will gradually disappear as it is consumed.
-
Work-up: After cooling to room temperature, filter the mixture to remove the manganese dioxide byproduct.
-
Acidification: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid (HCl) until a white precipitate of this compound is formed.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure product. A yield of approximately 20-30% can be expected.[1]
Logical Workflow for Oxidation Route
Caption: Oxidation of 4-Ethyltoluene to this compound.
Route 2: Grignard Reaction
This versatile and widely used method involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with carbon dioxide (carboxylation) to yield the corresponding carboxylic acid. For the synthesis of this compound, 4-ethylbromobenzene is the starting material.
Experimental Protocol
-
Grignard Reagent Formation:
-
Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked flask equipped with a dropping funnel and a condenser, place magnesium turnings (1.2 g).
-
Add a solution of 4-ethylbromobenzene (5.0 g) in anhydrous diethyl ether (20 mL) dropwise to the magnesium turnings. The reaction is initiated, often with gentle warming or the addition of a small crystal of iodine.
-
Once the reaction starts, add the remaining 4-ethylbromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (4-ethylphenylmagnesium bromide).[2][3][4][5]
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Carefully pour the Grignard solution onto an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Work-up and Isolation:
-
Slowly add dilute hydrochloric acid (e.g., 1 M HCl) to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.
-
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound. This method typically provides yields in the range of 60-80%.[6]
Signaling Pathway for Grignard Synthesis
Caption: Grignard synthesis of this compound.
Route 3: Friedel-Crafts Acylation Followed by Oxidation
This two-step approach first introduces an acetyl group onto the ethylbenzene ring via a Friedel-Crafts acylation, forming 4-ethylacetophenone. The methyl ketone is then oxidized to the carboxylic acid, for example, through the haloform reaction.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of Ethylbenzene
-
Reaction Setup: In a flask equipped with a dropping funnel and a gas trap, suspend anhydrous aluminum chloride (14.7 g) in dichloromethane (B109758) (50 mL) and cool the mixture in an ice bath.
-
Addition of Reactants: Slowly add a mixture of ethylbenzene (10.6 g) and acetyl chloride (7.9 g) to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and add concentrated HCl to decompose the aluminum chloride complex. Separate the organic layer, wash with water and sodium bicarbonate solution, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by distillation and purify the resulting 4-ethylacetophenone by vacuum distillation. A yield of around 70-80% of the para isomer can be expected.[7]
Step 2: Oxidation of 4-Ethylacetophenone (Haloform Reaction) [8][9][10][11]
-
Reaction Setup: In a round-bottom flask, dissolve 4-ethylacetophenone (5 g) in a suitable solvent like dioxane or tetrahydrofuran.
-
Addition of Reagents: Add an excess of aqueous sodium hypochlorite solution (household bleach) and a catalytic amount of a phase-transfer catalyst if necessary.
-
Reaction: Heat the mixture with stirring. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and add a reducing agent (e.g., sodium sulfite) to destroy any excess hypochlorite.
-
Isolation: Acidify the aqueous layer with HCl to precipitate the this compound.
-
Purification: Collect the product by filtration, wash with cold water, and recrystallize. The haloform reaction typically proceeds with good yield (around 70-80%).
Experimental Workflow for Friedel-Crafts Route
Caption: Two-step synthesis via Friedel-Crafts acylation and oxidation.
Conclusion
The choice of synthetic route for this compound depends on several factors including available starting materials, required scale, and tolerance for specific reagents and reaction conditions.
-
The Grignard reaction offers the most consistently high yields and is a reliable laboratory-scale method, provided that anhydrous conditions can be maintained.
-
The Oxidation of 4-ethyltoluene is the most direct route but is often hampered by lower yields and the use of a strong, stoichiometric oxidant.
-
The Friedel-Crafts acylation followed by oxidation provides a viable alternative, particularly when Grignard-sensitive functional groups are present elsewhere in the molecule, though it involves a two-step process with a potential for isomeric byproducts.
For drug development and other applications where high purity and good yields are paramount, the Grignard route is often preferred. However, for large-scale industrial synthesis, catalytic oxidation processes (a variation of Route 1) are frequently employed due to cost and atom economy considerations, despite potentially more complex purification procedures.
References
- 1. Solved Please calculate the percent yield. Data: It was | Chegg.com [chegg.com]
- 2. mason.gmu.edu [mason.gmu.edu]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. scribd.com [scribd.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. studylib.net [studylib.net]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. scribd.com [scribd.com]
- 9. webassign.net [webassign.net]
- 10. webassign.net [webassign.net]
- 11. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Benchmarking the performance of 4-Ethylbenzoic acid-based liquid crystals
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance benchmark of 4-Ethylbenzoic acid as a potential liquid crystal material. Its properties are objectively compared with two well-established liquid crystal alternatives: 4-pentyl-4'-cyanobiphenyl (5CB) and 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5). Due to the limited availability of direct experimental data for the liquid crystalline phase of this compound, its properties are estimated based on trends observed in the homologous series of 4-alkylbenzoic acids. This comparison aims to assist researchers, scientists, and drug development professionals in making informed decisions for material selection in various applications.
Executive Summary
This compound is a member of the 4-alkylbenzoic acid homologous series. While it serves as an intermediate in the synthesis of other liquid crystals, its own liquid crystalline properties are not well-documented and are likely limited. Shorter-chain compounds in homologous series of calamitic (rod-shaped) liquid crystals often do not exhibit mesophases. For instance, in the 4-n-alkoxybenzoic acid series, mesomorphism begins with the propyl or butyl homologues. Similarly, for 4-n-alkyl-4'-cyanobiphenyls, the first three members are non-mesomorphic. It is therefore probable that this compound (with a two-carbon alkyl chain) does not form a stable nematic phase on its own.
In contrast, 4-pentyl-4'-cyanobiphenyl (5CB) and 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) are widely used nematic liquid crystals with well-characterized properties, making them excellent benchmarks for performance comparison.
Data Presentation: Comparative Performance Metrics
The following tables summarize the key performance parameters for this compound and the selected alternatives. The values for this compound are estimations based on extrapolation from its homologous series and should be treated with caution.
Table 1: Thermophysical and Mesomorphic Properties
| Property | This compound (Estimated) | 4-pentyl-4'-cyanobiphenyl (5CB) | 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) |
| Molecular Formula | C₉H₁₀O₂ | C₁₈H₁₉N | C₁₈H₂₅N |
| Molecular Weight ( g/mol ) | 150.17 | 249.36 | 255.40 |
| Melting Point (°C) | 112-113[1] | ~24 | ~30 |
| Nematic-Isotropic Transition (Clearing Point, Tₙᵢ) (°C) | Not Observed / Hypothetical | ~35.3 | ~55 |
| Mesophase Range (°C) | Not Applicable | ~11.3 | ~25 |
Table 2: Electro-Optical Properties
| Property | This compound (Estimated) | 4-pentyl-4'-cyanobiphenyl (5CB) | 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) |
| Birefringence (Δn) at 589 nm, 20°C | Low | ~0.18 | ~0.12 |
| Dielectric Anisotropy (Δε) at 1 kHz, 20°C | Low, Positive | +11.0 | +10.0 |
| Rotational Viscosity (γ₁) (mPa·s) at 20°C | N/A | ~100-130 | ~20-30 |
Experimental Protocols
The characterization of the liquid crystalline properties outlined in the tables above involves a suite of standard experimental techniques.
Synthesis of this compound
A common method for the synthesis of this compound involves the Friedel-Crafts acylation of ethylbenzene (B125841) followed by oxidation.
-
Materials: Ethylbenzene, Acetyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Sodium Hypochlorite (B82951) solution (bleach), Hydrochloric acid (HCl), Diethyl ether.
-
Procedure:
-
Ethylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride, to form 4-ethylacetophenone.
-
The resulting ketone is then oxidized using a strong oxidizing agent, such as sodium hypochlorite solution (haloform reaction), to yield sodium 4-ethylbenzoate.
-
The reaction mixture is then acidified with hydrochloric acid to precipitate this compound.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol (B145695) or water.
-
Characterization of Mesomorphic Properties
a) Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures and associated enthalpy changes.
-
Procedure:
-
A small, accurately weighed sample (2-5 mg) of the material is hermetically sealed in an aluminum pan.
-
The sample and an empty reference pan are placed in the DSC furnace.
-
The furnace is heated and then cooled at a controlled rate (e.g., 10 °C/min).
-
The heat flow to the sample relative to the reference is monitored as a function of temperature.
-
Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram. The peak onset or peak maximum is taken as the transition temperature.
-
b) Polarized Optical Microscopy (POM)
POM is used to visually identify and characterize the textures of different liquid crystal phases.
-
Procedure:
-
A small amount of the sample is placed between a clean glass slide and a coverslip.
-
The sample is heated on a hot stage mounted on the polarizing microscope.
-
The sample is observed between crossed polarizers as the temperature is varied.
-
The appearance and changes in the optical textures are used to identify the different mesophases (e.g., nematic, smectic). Nematic phases typically exhibit a threaded or schlieren texture.
-
Measurement of Electro-Optical Properties
a) Birefringence (Δn)
Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It can be measured using an Abbé refractometer or by analyzing the optical retardation of a liquid crystal cell.
-
Procedure (using a wedge cell):
-
The liquid crystal is introduced into a cell made of two glass plates with a slight angle between them (a wedge).
-
The cell is placed on a polarizing microscope with a monochromatic light source.
-
A series of interference fringes (Newton's rings) will be observed.
-
By measuring the spacing of these fringes, the optical path difference can be determined, and from this, the birefringence can be calculated.
-
b) Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
-
Procedure:
-
The liquid crystal is placed in a cell with transparent electrodes (e.g., ITO-coated glass).
-
The capacitance of the cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz).
-
To measure ε∥, a high-frequency, high-amplitude electric field is applied to align the director parallel to the field.
-
To measure ε⊥, the director is aligned perpendicular to the field, often by surface treatment of the cell walls.
-
The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.
-
c) Rotational Viscosity (γ₁)
Rotational viscosity is a key parameter that influences the switching speed of a liquid crystal device.
-
Procedure (Electro-optical switching method):
-
The liquid crystal is placed in a twisted nematic (TN) cell.
-
A voltage is applied to switch the liquid crystal from the twisted to the homeotropic state.
-
The optical response time (rise time and decay time) is measured.
-
The rotational viscosity can be calculated from the response times, the cell gap, and the elastic constants of the liquid crystal.
-
Visualizations
Caption: A typical experimental workflow for the synthesis, characterization, and performance evaluation of a liquid crystal material.
Caption: The relationship between molecular structure, macroscopic properties, and device performance of liquid crystals.
References
Safety Operating Guide
Proper Disposal of 4-Ethylbenzoic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Ethylbenzoic acid is crucial for maintaining laboratory safety and environmental integrity. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to properly handle and dispose of this compound waste. Adherence to institutional, local, regional, and national regulations is paramount, and this document should be used as a supplement to your organization's specific Environmental Health and Safety (EHS) protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] All handling of this compound for disposal should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1][2]
Key Hazards:
In the event of a spill, immediately evacuate the area if necessary. For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][2]
Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value | Implication for Disposal |
| Physical State | Powder Solid[1][4] | Minimize dust generation during handling and disposal.[2] |
| Solubility | Low water solubility[1][4] | Not likely to be mobile in the environment.[1][4] Do not flush into surface water or sanitary sewer systems.[1][6] |
| log Pow (Octanol-water partition coefficient) | 2.89[4][6] | May have some potential to bioaccumulate.[6] |
| Incompatibilities | Strong oxidizing agents[1] | Segregate from incompatible waste streams during collection and storage. |
Disposal Protocol: A Step-by-Step Guide
The recommended method for the disposal of this compound is through an approved waste disposal plant or a licensed professional waste disposal service.[4] Under no circumstances should it be flushed down the drain or disposed of with regular trash. [1][6]
Step 1: Waste Collection and Containment
-
Use Designated Waste Containers: Place all this compound waste, including contaminated materials like gloves and weighing paper, into a clearly labeled, sealed, and suitable container.[1][6]
-
Proper Labeling: The container must be labeled with "Hazardous Waste" and the chemical name "this compound."
-
Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents, unless specifically instructed to do so by your EHS department.
Step 2: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed waste container in a designated, cool, dry, and well-ventilated waste accumulation area.[1]
-
Secondary Containment: The storage area should feature secondary containment to mitigate any potential leaks or spills.
-
Secure Storage: Ensure the container is tightly closed and stored in a secure location to prevent unauthorized access.[4]
Step 3: Arranging for Final Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the waste.
-
Provide Accurate Information: Clearly communicate the contents of the waste container to the disposal service.
-
Final Disposal Method: Typically, the final disposal will be carried out via controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] This should be handled by the approved waste disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound(619-64-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. keyorganics.net [keyorganics.net]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 619-64-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
Essential Safety and Handling Protocols for 4-Ethylbenzoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 4-Ethylbenzoic acid, including personal protective equipment (PPE), operational plans, and disposal procedures.
Hazard Summary: this compound is a solid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to use appropriate personal protective equipment and follow safe handling procedures to minimize exposure risks.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is required to ensure personal safety.
| Protection Type | Required Equipment | Standard |
| Eye/Face Protection | Goggles | European Standard EN 166 or OSHA 29 CFR 1910.133[1][3] |
| Skin Protection | Protective gloves, Lab coat/protective clothing | [1][3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when dust formation is likely or exposure limits may be exceeded.[2][3] |
Note on Gloves: While the specific type of glove is not universally specified, it is crucial to select gloves that are resistant to the chemicals being used. Always inspect gloves for integrity before use and follow the manufacturer's guidelines for breakthrough time and permeation.[1]
Operational and Handling Plan
A systematic approach to handling this compound in a laboratory setting is critical to prevent accidental exposure and contamination.
First Aid Measures
In the event of exposure to this compound, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Get medical attention if irritation persists.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3] |
Spill and Disposal Plan
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Disposal: Dispose of contents and container to an approved waste disposal plant.[1] Do not allow the material to be released into the environment.[2] All waste materials should be handled in accordance with local, state, and federal regulations.
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
